molecular formula C18H18O B1592570 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene CAS No. 39969-26-1

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Cat. No.: B1592570
CAS No.: 39969-26-1
M. Wt: 250.3 g/mol
InChI Key: NPCKVHHCQBJJIS-UHFFFAOYSA-N
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Description

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a useful research compound. Its molecular formula is C18H18O and its molecular weight is 250.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19-2)14-12-17/h5-8,11-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKVHHCQBJJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628850
Record name 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene
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Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39969-26-1
Record name 1-[2-(4-Methoxyphenyl)ethynyl]-4-propylbenzene
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Record name 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-[2-(4-methoxyphenyl)ethynyl]-4-propyl
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, a diarylalkyne of significant interest in materials science and as a structural motif in medicinal chemistry. The primary focus of this document is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction, a highly efficient and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical process parameters, including the mitigation of common side reactions. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights to successfully synthesize and characterize this target molecule.

Introduction: The Significance of Diarylalkynes

Diarylalkynes, characterized by two aryl groups linked by a carbon-carbon triple bond, are a class of compounds with remarkable utility. Their rigid, linear structure imparts unique photophysical and electronic properties, making them valuable building blocks for organic electronics, liquid crystals, and fluorescent probes. In the realm of drug discovery, the diarylalkyne scaffold is present in a variety of biologically active molecules and serves as a key intermediate in the synthesis of complex therapeutic agents. The unique electronic nature and metabolic stability of the alkyne functional group make it a valuable component in modern medicinal chemistry.[1] The target molecule, this compound, combines an electron-donating methoxy group and a lipophilic propyl group, making it an interesting candidate for further functionalization and incorporation into more complex molecular architectures.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and reliable method for the synthesis of unsymmetrical diarylalkynes such as this compound is the Sonogashira cross-coupling reaction.[2] This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[3] The selection of the Sonogashira coupling is predicated on its mild reaction conditions, broad functional group tolerance, and generally high yields.[4]

The key starting materials for this synthesis are 4-ethynylanisole (also known as 1-ethynyl-4-methoxybenzene) and an appropriately halogenated 4-propylbenzene. While both aryl bromides and iodides can be used, aryl iodides are significantly more reactive in the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions.[2] Therefore, 1-iodo-4-propylbenzene is the preferred coupling partner for this synthesis.

Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle, as illustrated below.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne_complex Ar-Pd(II)-(C≡C-Ar')(L)₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product_out Ar-C≡C-Ar' pd_alkyne_complex->product_out cuI CuI cu_alkyne Cu-C≡C-Ar' cuI->cu_alkyne Deprotonation cu_alkyne->pd_complex To Transmetalation alkyne H-C≡C-Ar' alkyne->cuI base Base base->alkyne caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction. workflow A 1. Reaction Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Sonogashira Coupling B->C Heat to 50 °C D 4. Reaction Monitoring C->D TLC Analysis E 5. Workup D->E Reaction Completion F 6. Purification E->F Crude Product G 7. Characterization F->G Pure Product caption Figure 2: Overall Synthetic Workflow.

Sources

Spectroscopic Data for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a diarylalkyne, a class of organic compounds with applications in materials science, particularly in the development of liquid crystals and organic electronics. The defining structural feature of this molecule is the rigid acetylene linker connecting a methoxy-substituted phenyl ring and a propyl-substituted phenyl ring. This arrangement of alternating single, double, and triple bonds creates an extended π-conjugated system, which is the origin of its unique electronic and optical properties.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by two para-substituted benzene rings linked by an ethynyl bridge. One ring bears a methoxy group (-OCH₃), an electron-donating group, while the other is substituted with a propyl group (-CH₂CH₂CH₃), a weakly electron-donating alkyl group.

Figure 1: Molecular Structure of this compound.

A common and efficient method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of the target molecule, this would typically involve the reaction of 4-ethynylanisole with 1-iodo-4-propylbenzene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Sonogashira_Synthesis cluster_reactants Reactants cluster_reagents Catalysts & Base 4-ethynylanisole 4-ethynylanisole Sonogashira Coupling Sonogashira Coupling 4-ethynylanisole->Sonogashira Coupling 1-iodo-4-propylbenzene 1-iodo-4-propylbenzene 1-iodo-4-propylbenzene->Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄)->Sonogashira Coupling Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI)->Sonogashira Coupling Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound

Figure 2: Synthetic approach via Sonogashira coupling.

Understanding the synthetic route is crucial for anticipating potential impurities, such as homocoupled products (diynes) or starting materials, which could be reflected in the spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and propyl protons.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted on a 400 MHz or 500 MHz spectrometer. A small amount of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.42d2HAr-H (ortho to alkyne, propyl side)
~ 7.39d2HAr-H (ortho to alkyne, methoxy side)
~ 7.12d2HAr-H (ortho to propyl group)
~ 6.85d2HAr-H (ortho to methoxy group)
~ 3.82s3H-OCH₃
~ 2.58t2H-CH₂- (benzylic)
~ 1.63sextet2H-CH₂- (middle of propyl)
~ 0.93t3H-CH₃ (terminal of propyl)

Interpretation:

  • Aromatic Region (6.8-7.5 ppm): The spectrum is expected to show four doublets, characteristic of two para-substituted benzene rings. The protons on the methoxy-substituted ring are expected to be more shielded (appear at a lower chemical shift) due to the electron-donating nature of the methoxy group. Conversely, the protons on the propyl-substituted ring will be slightly less shielded. The ortho-coupling constant for these doublets is typically around 8-9 Hz.

  • Methoxy Group (~3.82 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group protons.

  • Propyl Group (0.9-2.6 ppm): The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the benzylic methylene group. The benzylic protons are the most deshielded due to their proximity to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ will show distinct signals for each unique carbon atom.

Experimental Protocol:

A standard ¹³C NMR experiment is typically performed on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz). A higher concentration of the sample (20-50 mg) is often required. A proton-decoupled spectrum is acquired to simplify the spectrum to a series of singlets, with TMS as the internal standard.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 159.5C-OCH₃
~ 143.0C-propyl
~ 132.8Ar-CH (ortho to alkyne, methoxy side)
~ 131.5Ar-CH (ortho to alkyne, propyl side)
~ 128.5Ar-CH (ortho to propyl group)
~ 120.5C-alkyne (propyl side)
~ 115.8C-alkyne (methoxy side)
~ 114.0Ar-CH (ortho to methoxy group)
~ 90.0Acetylenic C
~ 88.5Acetylenic C
~ 55.3-OCH₃
~ 38.0-CH₂- (benzylic)
~ 24.5-CH₂- (middle of propyl)
~ 13.8-CH₃ (terminal of propyl)

Interpretation:

  • Aromatic and Alkynyl Carbons (88-160 ppm): The carbon attached to the electron-donating methoxy group (C-OCH₃) will be the most deshielded aromatic carbon. The two acetylenic carbons will appear in the region of 88-90 ppm. The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

  • Aliphatic Carbons (13-56 ppm): The methoxy carbon will appear around 55 ppm. The three carbons of the propyl group will have distinct signals, with the benzylic carbon being the most deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The FT-IR spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
2960-2850Aliphatic C-H stretchStrong
~2220C≡C stretch (internal alkyne)Medium to Weak
1610, 1510Aromatic C=C stretchMedium to Strong
1250Aryl-O stretch (asymmetric)Strong
1030Aryl-O stretch (symmetric)Medium
830p-substituted C-H out-of-plane bendStrong

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic rings (above 3000 cm⁻¹) and the aliphatic propyl and methoxy groups (below 3000 cm⁻¹).

  • Alkyne Stretch: A key feature will be the C≡C stretching vibration, which for an internal, disubstituted alkyne is typically found in the 2260-2190 cm⁻¹ region. The intensity of this peak can be variable and is often weaker than that of a terminal alkyne.

  • Aromatic Region: The aromatic C=C stretching vibrations will appear as a pair of bands in the 1610-1450 cm⁻¹ region.

  • Ether Linkage: The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • Substitution Pattern: A strong band around 830 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₁₈O = 250.34 g/mol ). Due to the presence of the aromatic rings, this peak is expected to be relatively intense.

  • Major Fragments:

    • Loss of a methyl group (-CH₃): A peak at m/z 235, resulting from the loss of a methyl radical from the methoxy group.

    • Loss of an ethyl group (-CH₂CH₃): A peak at m/z 221, resulting from benzylic cleavage of the propyl group. This is often a favorable fragmentation pathway.

    • Tropylium Ion: A prominent peak at m/z 91, corresponding to the stable tropylium cation, is a common feature in the mass spectra of compounds containing a benzyl moiety.

    • Other Fragments: Other fragments may arise from cleavage of the C-O bond of the ether, and further fragmentation of the aromatic rings.

Mass_Spec_Fragmentation M⁺ (m/z 250) M⁺ (m/z 250) [M-15]⁺ (m/z 235) [M-15]⁺ (m/z 235) M⁺ (m/z 250)->[M-15]⁺ (m/z 235) - •CH₃ [M-29]⁺ (m/z 221) [M-29]⁺ (m/z 221) M⁺ (m/z 250)->[M-29]⁺ (m/z 221) - •CH₂CH₃ Tropylium ion (m/z 91) Tropylium ion (m/z 91) [M-29]⁺ (m/z 221)->Tropylium ion (m/z 91)

Figure 3: Key fragmentation pathways in mass spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related structures, serves as a benchmark for researchers working with this compound. Each technique offers complementary information, and together they confirm the molecular structure, the presence of key functional groups, and the connectivity of the atoms. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for the reliable identification and purity assessment of this and other related diarylalkyne compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene for Advanced Research Applications

This document provides a comprehensive technical overview of this compound, a diarylacetylene compound of interest in materials science and organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data to explain the causality behind experimental choices, ensuring a deeper understanding of its properties, synthesis, and handling.

Core Physicochemical & Structural Properties

This compound, also known as 1-(4-Methoxyphenyl)ethynyl-4-propylbenzene, is a disubstituted tolan derivative. Its rigid, linear structure, conferred by the central acetylene linker, and the electronic properties of its substituted phenyl rings make it a valuable building block in the development of functional organic materials.

The core properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 39969-26-1[1][2]
Molecular Formula C₁₈H₁₈O[1][3]
Molar Mass 250.33 g/mol [1][3]
Appearance White Solid[4]
Melting Point 61°C[1][3]
Boiling Point 162-164°C @ 1 mmHg[1][3]
Density (Predicted) 1.05 ± 0.1 g/cm³[1][3]
Storage Conditions Store at room temperature, sealed in a dry environment.[1][2]

Synthesis Pathway: The Sonogashira Coupling

The most reliable and widely adopted method for synthesizing diarylacetylenes like this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Expertise in Action: Why the Sonogashira Coupling?

The choice of the Sonogashira reaction is deliberate due to its high efficiency, mild reaction conditions, and exceptional tolerance for a wide range of functional groups. This avoids the need for harsh reagents or protecting group strategies that could complicate the synthesis and lower the overall yield. The dual-catalyst system (palladium and copper(I)) is key: the palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) salt activates the terminal alkyne, creating a highly efficient catalytic cycle.

Below is a standardized, self-validating protocol for this synthesis.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Iodoanisole (or 4-bromoanisole)

  • 1-Ethynyl-4-propylbenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.

  • Reagent Addition: To the flask, add 4-iodoanisole (1.0 eq), the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

  • Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base (typically 2-3 eq). The base is crucial for scavenging the hydrogen halide (HX) byproduct generated during the catalytic cycle.

  • Alkyne Introduction: Add 1-ethynyl-4-propylbenzene (1.1-1.2 eq) to the mixture. A slight excess of the alkyne ensures the complete consumption of the more expensive aryl halide.

  • Reaction Execution: Heat the reaction mixture (typically to 50-70°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.

  • Workup and Purification:

    • Cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product using column chromatography on silica gel to yield pure this compound.

Sonogashira_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_purification Purification Aryl_Halide 4-Iodoanisole Reaction_Vessel Reaction Flask (Inert Atmosphere) Aryl_Halide->Reaction_Vessel Alkyne 1-Ethynyl-4-propylbenzene Alkyne->Reaction_Vessel Workup Aqueous Workup (NH₄Cl Wash) Reaction_Vessel->Workup Reaction Completion Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->Reaction_Vessel Solvent_Base THF / TEA Solvent_Base->Reaction_Vessel Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Sonogashira coupling workflow for synthesis.

Safety, Handling, and Storage

Proper handling is paramount when working with fine chemicals. While specific toxicological data for this compound is limited, adherence to standard laboratory safety protocols for related aromatic compounds is mandatory.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The compound is noted to be potentially air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[4]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[4][5]

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response Goggles Safety Goggles Ventilation Use Fume Hood Gloves Chemical-Resistant Gloves Dispensing Avoid Dust Formation Coat Lab Coat Ignition Avoid Ignition Sources Spill Control & Contain Spills First_Aid Administer First Aid Spill->First_Aid Contact Contact Safety Officer First_Aid->Contact

Caption: Key safety and handling protocols.

Potential Applications in Materials Science

Diarylacetylenes are foundational components in the field of organic electronics and liquid crystals. The rigid, rod-like structure of this compound, combined with its potential for π-conjugation across the molecule, makes it an attractive candidate for:

  • Liquid Crystal Displays (LCDs): The molecular shape is conducive to forming nematic or smectic liquid crystal phases, which are essential for display technologies. The terminal propyl and methoxy groups can be tuned to influence the mesophase transition temperatures and dielectric anisotropy.

  • Organic Light-Emitting Diodes (OLEDs): This class of molecules can serve as host materials or as building blocks for more complex conjugated polymers used in the emissive or charge-transport layers of OLED devices.

  • Molecular Wires: The conjugated π-system provides a pathway for electron delocalization, making such molecules models for studying charge transport at the nanoscale.

Further research would involve characterizing its liquid crystalline phases, measuring its photophysical properties (absorption and emission spectra), and evaluating its performance in prototype electronic devices.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • 1-(4-Methoxyphenyl)ethynyl-4-propylbenzene - ChemBK. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET for 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene. (2024, March 30).
  • SAFETY DATA SHEET for 1-Eth-1-ynyl-4-methoxybenzene. (2009, April 29). Fisher Scientific.

Sources

An In-Depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, with CAS number 39969-26-1, is a diarylalkyne compound characterized by a rigid tolane core functionalized with a methoxy and a propyl group at opposite ends. This molecular architecture imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in materials science and medicinal chemistry. Its elongated, rod-like structure is a key feature in the design of liquid crystals, while the methoxy group, a common substituent in many pharmaceuticals, suggests its potential as a scaffold in drug discovery.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, aimed at researchers and professionals in relevant scientific fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 39969-26-1
Molecular Formula C₁₈H₁₈O
Molar Mass 250.33 g/mol
Melting Point 61°C
Boiling Point 162-164°C at 1 mmHg
Appearance White to off-white solidGeneric
Solubility Soluble in common organic solvents like THF, CH₂Cl₂, and ethyl acetate. Insoluble in water.Generic

Molecular Structure

The structure of this compound is depicted below. The molecule consists of two phenyl rings linked by an ethynyl bridge. One phenyl ring is substituted with a methoxy group at the para position, while the other is substituted with a propyl group, also at the para position.

Caption: Molecular structure of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Synthesis Workflow

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Iodopropiophenone 4-Iodopropiophenone Sonogashira Coupling Sonogashira Coupling 4-Iodopropiophenone->Sonogashira Coupling 1-Ethynyl-4-methoxybenzene 1-Ethynyl-4-methoxybenzene 1-Ethynyl-4-methoxybenzene->Sonogashira Coupling Pd(PPh₃)₂Cl₂ Pd(PPh₃)₂Cl₂ Pd(PPh₃)₂Cl₂->Sonogashira Coupling CuI CuI CuI->Sonogashira Coupling Triethylamine (Base & Solvent) Triethylamine (Base & Solvent) Triethylamine (Base & Solvent)->Sonogashira Coupling THF (Solvent) THF (Solvent) THF (Solvent)->Sonogashira Coupling Filtration Filtration Sonogashira Coupling->Filtration Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4][5]

Materials:

  • 1-Iodo-4-propylbenzene (1.0 eq)

  • 1-Ethynyl-4-methoxybenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-propylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add 1-ethynyl-4-methoxybenzene to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, with the palladium facilitating the oxidative addition and reductive elimination steps and the copper activating the terminal alkyne.[3]

  • Base: Triethylamine acts as both a base to neutralize the hydrogen halide byproduct and as a solvent.

  • Solvent: THF is a common solvent for Sonogashira reactions as it dissolves the reactants and catalysts well.

  • Purification: Column chromatography is a standard and effective method for purifying diarylalkynes from starting materials and byproducts.

Sonogashira Catalytic Cycle

G cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII trans-Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition Pd_acetylide trans-Ar-Pd(II)-C≡C-R'(L)₂ PdII->Pd_acetylide Transmetalation Cu_acetylide Cu-C≡C-R' Cu_acetylide->Pd_acetylide Pd_acetylide->Pd0 Product Ar-C≡C-R' Pd_acetylide->Product Reductive Elimination ArX Ar-X ArX->PdII R_alkyne H-C≡C-R' R_alkyne->Cu_acetylide [Cu(I)], Base Base Base Base->Cu_acetylide CuX CuX

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Characterization

The structure and purity of this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the propyl group protons. The aromatic protons will appear as a series of doublets and multiplets in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The propyl group will show a triplet for the methyl group and two multiplets for the methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the alkyne carbons, the methoxy carbon, and the propyl carbons. The alkyne carbons are typically found in the range of δ 80-90 ppm.

A representative ¹³C NMR spectrum for a similar compound, 1-methoxy-4-(phenylethynyl)benzene, shows characteristic peaks at δ 159.6, 133.0, 131.4, 128.3, 127.9, 123.6, 115.4, 114.0, 89.4, 88.1, and 55.3 ppm.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key characteristic peaks are expected for:

  • C≡C stretch: A weak to medium intensity peak around 2200-2230 cm⁻¹.

  • C-O stretch (aryl ether): A strong peak in the region of 1230-1270 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

For diphenylacetylene, a related core structure, characteristic vibrational modes have been extensively studied.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 250.33. Fragmentation patterns can also provide structural information. Common fragmentation pathways for diarylalkynes involve cleavage of the alkyl chain and fragmentation of the aromatic rings.[8][9]

Applications

Liquid Crystals

The rigid, rod-like structure of this compound makes it a promising candidate for use in liquid crystal applications. Tolane derivatives are known to exhibit mesogenic properties, and the presence of terminal alkyl and alkoxy groups can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.[10] The high birefringence of tolane-based liquid crystals makes them suitable for electro-optical applications.

The design of molecules with a tolane core is a key strategy in the development of novel liquid crystalline materials.[10] The specific combination of the propyl and methoxy groups in the target molecule will influence its mesomorphic behavior, which can be further tuned by mixing with other liquid crystal compounds to create formulations with desired properties for display and sensor applications.

Drug Discovery

While there is no specific data on the biological activity of this compound, its structural features are relevant to drug discovery. The methoxy group is a prevalent substituent in many approved drugs and can influence a molecule's binding to its target, as well as its pharmacokinetic properties.[1][11] The diarylalkyne core can act as a rigid scaffold to present pharmacophoric groups in a specific orientation for optimal interaction with a biological target.

The role of the methoxy group in drug design is multifaceted. It can act as a hydrogen bond acceptor, influence the conformation of the molecule, and modulate its metabolic stability.[12] The propyl group can contribute to the lipophilicity of the molecule, which is an important factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, this compound can be considered a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

Safety Information

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Synthesis Hazards: The synthesis involves the use of a palladium catalyst, which can be pyrophoric under certain conditions, and aryl halides, which can be toxic.[13] Care should be taken to handle these reagents under an inert atmosphere and to quench the reaction and workup procedures safely.

Conclusion

This compound is a versatile molecule with a unique combination of structural and electronic properties. Its synthesis via the robust and efficient Sonogashira coupling reaction makes it readily accessible for further investigation. The rigid tolane core and the terminal functional groups suggest promising applications in the fields of liquid crystals and medicinal chemistry. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related diarylalkyne compounds.

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1-Methoxy-4-((4-propylphenyl)ethynyl)benzene molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern chemical research, the rational design of molecules with tailored properties is paramount. Among the vast array of organic scaffolds, diarylacetylenes represent a privileged structural class, characterized by two aryl rings linked by an ethynyl bridge. This rigid, linear core imparts unique electronic and photophysical properties, making these compounds compelling candidates for applications ranging from medicinal chemistry to materials science.

This technical guide provides a comprehensive overview of a specific diarylacetylene, This compound . We will dissect its molecular architecture, delineate a robust synthetic strategy, predict its spectroscopic fingerprint, and explore its potential applications for researchers, scientists, and drug development professionals. The narrative is grounded in established chemical principles, explaining not just the "how" but the fundamental "why" behind the described methodologies.

Molecular Structure and Physicochemical Profile

The structure of this compound is defined by its three key components: a 4-methoxyphenyl (anisole) group, a 4-propylphenyl group, and the linking acetylene unit. The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electronic properties of the adjacent phenyl ring. Conversely, the propyl group (-CH₂CH₂CH₃) is a simple alkyl substituent. The linear acetylene linker ensures a rigid, conjugated π-system spanning the two aromatic rings.

Figure 1: 2D Structure of this compound

A summary of its key physicochemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O[1][2]
Molar Mass 250.33 g/mol [1][2]
Melting Point 61°C[1][2]
Boiling Point 162-164°C (at 1 mmHg)[1][2]
Density (Predicted) 1.05 ± 0.1 g/cm³[1][2]
Storage Condition Room Temperature, Sealed, Dry[1][3]

Synthesis via Sonogashira Cross-Coupling

The formation of the C(sp²)-C(sp) bond connecting the aryl and ethynyl moieties is most efficiently achieved through the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[5]

The logical retrosynthetic disconnection of the target molecule points to two primary building blocks: 1-iodo-4-propylbenzene and 1-ethynyl-4-methoxybenzene (4-ethynylanisole).

Experimental Protocol: Sonogashira Coupling

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), copper(I) iodide (CuI, 0.04 eq.), and triphenylphosphine (PPh₃, 0.08 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and TEA. The amine serves as both the base and, frequently, the solvent.

  • Reactant Addition: Add 1-iodo-4-propylbenzene (1.0 eq.) to the flask via syringe, followed by 1-ethynyl-4-methoxybenzene (1.2 eq.). The slight excess of the terminal alkyne ensures complete consumption of the more valuable aryl iodide.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Causality of Component Selection:
  • Palladium Catalyst: The palladium(0) species, generated in situ from the Pd(II) precatalyst, is the active catalyst that undergoes oxidative addition with the aryl iodide.[6]

  • Copper(I) Co-catalyst: Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation to the palladium center, which is the rate-determining step in many cases.[4][6]

  • Amine Base: A mild base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, enabling the formation of the copper acetylide. It also neutralizes the hydrogen iodide (HI) generated during the reaction.[5]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Conducting the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Catalytic Cycle Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)-X (L)₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)-C≡CR' (L)₂ pd_trans->pd_alkyne cu_cat CuX pd_trans->cu_cat Regenerates CuX pd_elim Reductive Elimination pd_alkyne->pd_elim pd_elim->pd0 Regenerates Catalyst product Ar-C≡CR' pd_elim->product cu_acetylide Cu-C≡CR' cu_cat->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base cu_acetylide->pd_trans Transfers Acetylide

Figure 2: Simplified Catalytic Cycle of the Sonogashira Reaction.[4]

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure post-synthesis is non-negotiable. A combination of spectroscopic methods provides an unambiguous fingerprint of the target compound. The following data are predicted based on known spectral data for analogous diarylacetylene structures.[7][8]

TechniquePredicted Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.4-7.5 (m, 4H, Ar-H), δ 7.1-7.2 (d, 2H, Ar-H), δ 6.8-6.9 (d, 2H, Ar-H), δ 3.8 (s, 3H, -OCH₃), δ 2.6 (t, 2H, -CH₂-), δ 1.6 (sext, 2H, -CH₂-), δ 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 159-160 (Ar-C-O), δ 130-135 (Ar-C), δ 114-116 (Ar-C), δ 88-91 (Alkyne C≡C), δ 55.3 (-OCH₃), δ 38.1 (-CH₂-), δ 24.5 (-CH₂-), δ 13.9 (-CH₃)
FT-IR (KBr, cm⁻¹)ν ~2220 (C≡C stretch, weak), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1605, 1510 (Ar C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch)
HRMS (ESI) Calculated for C₁₈H₁₉O⁺ [M+H]⁺, expected m/z value consistent with 251.1436

Potential Applications in Research and Development

The unique structural and electronic features of this compound make it a molecule of interest in several high-value research areas.

A. Scaffold for Novel Therapeutics

The diarylacetylene core is considered a "privileged scaffold" in medicinal chemistry. Its rigidity allows for precise positioning of functional groups to interact with biological targets.

  • Antibacterial Agents: Several novel diarylacetylene derivatives have demonstrated potent photoactivatable antibacterial activity, particularly against Gram-positive bacteria.[9][10] Upon photoactivation, these compounds can generate reactive oxygen species (ROS), leading to membrane disruption and cell death.[11] The lipophilicity imparted by the propyl group and the electronic modulation from the methoxy group could be fine-tuned to optimize cell permeability and antibacterial efficacy.

  • Enzyme Inhibition: The linear, rigid nature of the scaffold makes it an attractive starting point for designing inhibitors that can span binding sites of enzymes, such as LpxC, a target for novel antibiotics against Gram-negative pathogens.[12]

The methoxy group itself is a common feature in many approved drugs. It can enhance metabolic stability by blocking sites of oxidation and improve oral bioavailability and target binding by modifying the molecule's electronic and lipophilic character.[13]

B. Building Block for Organic Materials

The conjugated π-system and rigid-rod-like structure are highly desirable for applications in materials science.

  • Liquid Crystals: Molecules with a similar elongated, rigid structure are known to exhibit liquid crystalline properties.[14] The interplay of the flexible propyl chain and the rigid diarylacetylene core could lead to the formation of nematic or smectic phases, useful in display technologies.

  • Organic Electronics: The extended π-conjugation facilitates charge transport, making such molecules candidates for building blocks in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[15][16]

Figure 3: Development and Application Pathways.

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for innovation. Its synthesis is readily achievable through the robust and reliable Sonogashira coupling, and its structure can be definitively confirmed by standard spectroscopic methods. The inherent properties of the diarylacetylene scaffold, modulated by the methoxy and propyl substituents, open promising avenues for exploration in both drug discovery and advanced materials. For researchers in these fields, this compound represents a valuable building block with significant potential for the development of next-generation technologies and therapeutics.

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An In-Depth Technical Guide to the Phase Transitions of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the phase transitions of the liquid crystal compound 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This document moves beyond a simple recitation of facts to offer an in-depth analysis of the material's thermal behavior, grounded in the principles of physical chemistry and materials science. The insights and methodologies presented herein are designed to be directly applicable to research and development in fields where precise control and understanding of phase behavior are paramount.

Introduction: The Significance of Tolane-Based Liquid Crystals

This compound, a member of the tolane class of liquid crystals, possesses a rigid core structure composed of two phenyl rings linked by an ethynyl (acetylenic) bridge. This structural motif imparts a high degree of linearity and rigidity to the molecule, which are critical prerequisites for the formation of liquid crystalline phases. The terminal methoxy (-OCH₃) and propyl (-C₃H₇) groups at opposite ends of the molecule play a crucial role in fine-tuning the intermolecular forces and, consequently, the temperatures at which phase transitions occur.

The study of such materials is not merely academic. The unique ability of liquid crystals to exhibit properties of both liquids (fluidity) and solids (anisotropy) makes them indispensable in a wide array of technologies, most notably in liquid crystal displays (LCDs). Furthermore, in the pharmaceutical sciences, understanding the phase behavior of organic molecules is critical for drug formulation, delivery, and stability.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its complex phase behavior.

PropertyValueSource
Chemical Formula C₁₈H₁₈O[1]
Molar Mass 250.33 g/mol [1]
CAS Number 39969-26-1
Appearance Crystalline Solid
Melting Point 61 °C[1]
Boiling Point 162-164 °C (at 1 mmHg)[1]

Experimental Determination of Phase Transitions: A Methodological Overview

The characterization of liquid crystal phase transitions relies on a suite of complementary analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are accompanied by changes in enthalpy, which are detected as peaks in the DSC thermogram.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and the peak area of any endothermic or exothermic events. The peak area is directly proportional to the enthalpy change (ΔH) of the transition.

Causality in Experimental Design: The use of a controlled heating and cooling rate is critical to ensure thermal equilibrium and to obtain reproducible results. An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Polarized Optical Microscopy (POM)

POM is an invaluable technique for the direct visualization of the different phases of a liquid crystal and for identifying the specific type of liquid crystalline phase (e.g., nematic, smectic) based on the observed optical textures.

Experimental Protocol: POM Analysis

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a programmable hot stage, which allows for precise temperature control.

  • Observation: The sample is observed through a microscope equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), typically in a crossed configuration.

  • Texture Identification: As the sample is heated and cooled, the distinct optical textures that appear are recorded and identified. The transition from a crystalline solid to a liquid crystal is marked by the appearance of a fluid, birefringent texture. The transition to the isotropic liquid phase is characterized by the disappearance of all birefringence, resulting in a dark field of view.

Self-Validating System: The combination of DSC and POM provides a self-validating system. The transition temperatures determined by the thermal events in the DSC thermogram should correspond to the temperatures at which textural changes are observed under the polarizing microscope.

Phase Transition Behavior of this compound

It is anticipated that upon heating from the solid state, the compound will exhibit at least two distinct phase transitions:

  • Melting Transition (Crystal to Liquid Crystal): The transition from the ordered crystalline solid to a more disordered, but still anisotropic, liquid crystalline phase. A melting point of 61 °C has been reported.[1]

  • Clearing Transition (Liquid Crystal to Isotropic Liquid): The transition from the anisotropic liquid crystalline phase to the fully disordered, isotropic liquid phase. This is also referred to as the clearing point.

The liquid crystalline phase is expected to be a nematic phase , which is characterized by long-range orientational order of the molecular long axes, but no positional order.

Diagram of Phase Transitions:

G Solid Crystalline Solid Nematic Nematic Liquid Crystal Solid->Nematic Melting (Tₘ ≈ 61 °C) Isotropic Isotropic Liquid Nematic->Isotropic Clearing (T꜀) G cluster_structure Structural Features cluster_properties Resulting Properties Molecule This compound Structure Molecular Structure Molecule->Structure Properties Mesomorphic Properties Structure->Properties RigidCore Rigid Tolane Core Anisotropy Anisotropy RigidCore->Anisotropy TerminalGroups Terminal Methoxy & Propyl Groups IntermolecularForces Intermolecular Forces TerminalGroups->IntermolecularForces PhaseTransitions Phase Transitions (Cr, N, I) Anisotropy->PhaseTransitions IntermolecularForces->PhaseTransitions

Caption: Relationship between molecular structure and mesomorphic properties.

Conclusion and Future Directions

This compound serves as a quintessential example of a calamitic (rod-like) liquid crystal. Its phase behavior is governed by a delicate balance of molecular shape, rigidity, and intermolecular forces. While its fundamental properties are known, a detailed experimental investigation of its phase transition temperatures and enthalpies using DSC and POM would be a valuable contribution to the field. Such data would not only provide a more complete understanding of this specific compound but also contribute to the broader structure-property relationship knowledge base for tolane-based liquid crystals, aiding in the rational design of new materials with tailored properties for advanced applications.

References

  • Ha, S.-T., Lee, T.-L., Yeap, G.-Y., Lin, H.-C., Ito, M. M., & Subramaniam, R. T. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. Retrieved from [Link]

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An In-depth Technical Guide to the Liquid Crystalline Behavior of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of the synthesis, characterization, and liquid crystalline properties of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This tolane derivative serves as a model compound for understanding the relationship between molecular structure and mesophase behavior in calamitic liquid crystals. The methodologies and analytical techniques detailed herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the investigation of novel liquid crystalline materials. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction to this compound as a Liquid Crystal

This compound, a member of the tolane family of liquid crystals, possesses a rigid core composed of two phenyl rings linked by an ethynyl bridge. This rigid core, combined with flexible terminal groups (a methoxy group and a propyl group), gives rise to the anisotropic molecular shape necessary for the formation of liquid crystalline phases.[1][2] The interplay between the rigid core's propensity for long-range orientational order and the flexible chains' thermal motion dictates the temperature range and nature of the observed mesophases. Understanding these structure-property relationships is paramount in the rational design of liquid crystals for various applications, including displays, sensors, and drug delivery systems.

The liquid crystal behavior of this specific compound is characterized by a crystalline to isotropic phase transition at 50.4°C. Upon cooling from the isotropic liquid, a monotropic nematic phase emerges at 42.2°C before recrystallization.[2][3] This guide will delve into the experimental procedures required to verify and explore this behavior in detail.

Synthesis via Sonogashira Cross-Coupling

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[4][5] The choice of this reaction is dictated by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Synthetic Workflow

The overall synthetic strategy involves the coupling of 4-methoxyphenylacetylene with 1-iodo-4-propylbenzene.

SynthesisWorkflow cluster_reactants Reactants cluster_catalysts Catalytic System R1 4-Methoxyphenylacetylene P Sonogashira Coupling R1->P R2 1-Iodo-4-propylbenzene R2->P C1 Pd(PPh₃)₂Cl₂ C1->P C2 CuI C2->P B Triethylamine (Base) B->P Workup Aqueous Workup & Extraction P->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-propylbenzene (1.0 eq), 4-methoxyphenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The triethylamine acts as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization of Liquid Crystalline Behavior

A multi-technique approach is essential for the unambiguous characterization of the liquid crystalline phases of this compound. This involves Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for visual identification of mesophases, and X-ray Diffraction (XRD) for structural elucidation.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[6][7] By measuring the heat flow into or out of a sample as a function of temperature, one can identify the transition from the crystalline solid to the isotropic liquid and any intermediate mesophases.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of the synthesized this compound into an aluminum DSC pan. Crimp the pan with an aluminum lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to 70°C at a rate of 10°C/min to observe the melting transition.

    • Hold at 70°C for 5 minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample from 70°C to 20°C at a rate of 10°C/min to observe the isotropic to nematic transition and subsequent crystallization.

    • Reheat the sample from 20°C to 70°C at 10°C/min to confirm the transition temperatures.

  • Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions and to calculate the associated enthalpy changes (ΔH).

TransitionTemperature (°C)Enthalpy Change (ΔH)
Crystal to Isotropic (Heating)50.4> 0 (Endothermic)
Isotropic to Nematic (Cooling)42.2< 0 (Exothermic)
Nematic to Crystal (Cooling)< 42.2< 0 (Exothermic)

Note: The enthalpy values are qualitative as specific literature values are not available. The nematic to crystal transition on cooling may be broad and occur at a lower temperature than the melting point due to supercooling.

Polarized Optical Microscopy (POM)

POM is a powerful technique for the direct visualization and identification of liquid crystalline phases based on their unique optical textures.[9] Anisotropic materials, such as liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures.[10]

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Microscope Setup: Position the hot stage on the polarizing microscope stage. Ensure the polarizers are crossed (90° relative to each other).

  • Observation:

    • Heat the sample above its clearing point (e.g., 60°C) until it becomes an isotropic liquid, which will appear dark between the crossed polarizers.

    • Slowly cool the sample (e.g., at 1-2°C/min) and observe the formation of the nematic phase. The nematic phase will exhibit a characteristic schlieren or threaded texture.

    • Continue cooling to observe the crystallization of the sample.

  • Image Capture: Record images of the observed textures at different temperatures.

POM_Workflow Start Sample on Hot Stage Heat Heat to Isotropic (> 50.4°C) Start->Heat Isotropic Dark Field of View (Isotropic Liquid) Heat->Isotropic Cool Cool Slowly Isotropic->Cool Nematic Observe Schlieren/Threaded Texture (Nematic Phase) Cool->Nematic Crystallize Observe Crystal Growth (Crystalline Solid) Nematic->Crystallize

Caption: Workflow for Polarized Optical Microscopy analysis.

X-ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of molecules in different phases. In the context of liquid crystals, small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are employed to probe long-range positional order (e.g., smectic layers) and short-range intermolecular correlations, respectively.[11]

  • Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (e.g., 1.5 mm diameter) and seal the ends.

  • Instrument Setup: Mount the capillary in a temperature-controlled sample holder within the XRD instrument. An area detector is typically used to collect the two-dimensional diffraction pattern.

  • Data Collection:

    • Heat the sample to the isotropic phase and record a diffraction pattern. This will show a broad, diffuse ring, characteristic of a liquid.

    • Cool the sample into the nematic phase (e.g., 45°C) and collect a diffraction pattern. For an unaligned sample, this will also show a diffuse ring, but it will be sharper than that of the isotropic phase. If the sample is aligned (e.g., by a magnetic field), the diffuse scattering will be concentrated into arcs perpendicular to the director axis.

    • Cool the sample to the crystalline phase (e.g., room temperature) and record a diffraction pattern, which will exhibit sharp Bragg reflections indicative of long-range positional order.

  • Data Analysis: Analyze the position and shape of the diffraction peaks to determine intermolecular distances and the degree of order in each phase.

  • Isotropic Phase: A broad, diffuse scattering ring in the wide-angle region, corresponding to the average intermolecular distance.

  • Nematic Phase: A more defined, but still diffuse, wide-angle scattering ring. In an aligned sample, this will appear as two diffuse crescents.

  • Crystalline Phase: A series of sharp, concentric rings (for a powder sample) or distinct spots (for a single crystal) corresponding to the crystal lattice planes.

XRD_Analysis cluster_phases Phases cluster_patterns Expected XRD Patterns Isotropic Isotropic P_Iso Broad Diffuse Ring Isotropic->P_Iso Lacks long-range order Nematic Nematic P_Nem Sharper Diffuse Ring Nematic->P_Nem Orientational order, no positional order Crystal Crystal P_Cry Sharp Bragg Peaks Crystal->P_Cry Positional and orientational order

Caption: Relationship between phases and their expected XRD patterns.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of the liquid crystalline behavior of this compound. By employing Sonogashira coupling for its synthesis and a suite of analytical techniques including DSC, POM, and XRD, a complete picture of its thermal and structural properties can be obtained. The methodologies presented here provide a solid foundation for the investigation of other novel liquid crystalline materials, enabling researchers to systematically explore the fascinating world of soft matter and its potential applications.

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An In-Depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tolan-Based Liquid Crystals

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a member of the tolan class of organic compounds, which are characterized by a diarylacetylene core. These rigid, rod-like molecules have played a pivotal role in the advancement of liquid crystal technologies. Their unique molecular geometry and electronic properties give rise to the mesophases that are essential for applications in liquid crystal displays (LCDs), optical switching, and other advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Historical Perspective: The Evolution of Liquid Crystal Materials

The journey of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer, who noted that cholesteryl benzoate exhibited two distinct melting points and an intermediate cloudy phase.[1] This new state of matter was later termed "liquid crystal" by the German physicist Otto Lehmann.[2][3] The early 20th century saw foundational work on the synthesis and characterization of various liquid crystalline compounds.[4][5] A significant breakthrough came in the 1960s with the development of practical applications for nematic liquid crystals, leading to the first successful liquid crystal displays.[6][7] The synthesis of stable, room-temperature nematic liquid crystals, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA) and the cyanobiphenyls developed by George Gray, was crucial for the commercial viability of LCD technology.[2]

Tolan derivatives, including this compound, emerged as important liquid crystal materials due to their high birefringence, thermal stability, and broad nematic ranges.[8][9] While the specific discovery of this particular compound is not widely documented in seminal, easily accessible literature, its development is intrinsically linked to the broader effort to synthesize novel liquid crystal materials with tailored properties for advanced display technologies. The exploration of tolan structures with various substituent groups, such as the methoxy and propyl groups in the target molecule, was a logical progression in the quest for materials with optimized performance characteristics.

Synthesis of this compound: A Mechanistic Approach

The principal synthetic route to this compound is the Sonogashira cross-coupling reaction.[10] This powerful and versatile method for forming carbon-carbon bonds involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

The overall reaction for the synthesis of this compound is as follows:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product 4-Ethynylanisole 4-Ethynylanisole (Terminal Alkyne) Target_Molecule This compound 4-Ethynylanisole->Target_Molecule + 1-Iodo-4-propylbenzene 1-Iodo-4-propylbenzene (Aryl Halide) 1-Iodo-4-propylbenzene->Target_Molecule + Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Target_Molecule cat. Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Target_Molecule co-cat. Base Base (e.g., Triethylamine) Base->Target_Molecule base

Caption: Sonogashira coupling reaction for the synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

  • 4-Ethynylanisole[11]

  • 1-Iodo-4-propylbenzene[12][13]

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 1-iodo-4-propylbenzene (1.0 eq), 4-ethynylanisole (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF and triethylamine to the flask. The solvent and base should be degassed prior to use to remove any dissolved oxygen.

  • Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and application in materials science.

PropertyValueReference
Molecular Formula C₁₈H₁₈O[14]
Molecular Weight 250.34 g/mol [14]
Melting Point 61 °C
Boiling Point 162-164 °C at 1 mmHg

Spectroscopic Data (Reference Compound: 1-methoxy-4-(p-tolylethynyl)benzene):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 8.7 Hz, 2H), 7.41 (d, J = 8.2 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 6.87 (d, J = 9.2 Hz, 2H), 3.83 (s, 3H), 2.36 (s, 3H) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ 159.46, 138.0, 132.96, 131.32, 129.06, 120.47, 115.57, 113.94, 88.63, 88.17, 55.28, 21.48 ppm.

  • IR (neat, cm⁻¹): 3028, 2967, 2936, 2841, 1603, 1511, 1463, 1451, 1286, 1246, 1027, 829, 817, 525.

  • HRMS (EI+): calcd for C₁₆H₁₄O [M]⁺ 222.1045; found 222.1048.

Conclusion and Future Outlook

This compound stands as a testament to the ingenuity of synthetic organic chemistry in the development of advanced materials. Its synthesis via the robust and efficient Sonogashira coupling reaction allows for the precise construction of the tolan core, which is fundamental to its liquid crystalline properties. While the specific historical details of its initial discovery remain somewhat elusive in readily accessible records, its existence is a clear outcome of the systematic exploration of tolan derivatives for liquid crystal applications.

Future research in this area will likely focus on the synthesis of novel tolan-based liquid crystals with even more finely tuned properties, such as lower viscosity, higher birefringence, and broader temperature ranges, to meet the demands of next-generation display and photonic technologies. The foundational understanding of the synthesis and properties of molecules like this compound will undoubtedly continue to guide these endeavors.

References

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A Theoretical and Spectroscopic Deep Dive into 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and spectroscopic examination of the diarylalkyne derivative, 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established synthetic protocols, spectroscopic data from analogous compounds, and a detailed roadmap for computational analysis. By integrating experimental insights with theoretical predictions, this guide aims to elucidate the structural, electronic, and optical properties of this promising molecule.

Introduction: The Significance of Diarylalkynes

Diarylalkynes, characterized by two aryl groups linked by an acetylene unit, are a pivotal class of organic compounds. Their rigid, linear geometry and extended π-conjugation give rise to unique photophysical properties, making them valuable building blocks in diverse fields. From the development of organic light-emitting diodes (OLEDs) and molecular wires to their use as scaffolds in medicinal chemistry, the tunable nature of diarylalkynes allows for the fine-tuning of their electronic and steric properties through substituent modification.

This compound, with its electron-donating methoxy group and alkyl propyl substituent, presents an interesting case for studying the interplay of electronic effects and steric hindrance on the overall molecular properties. This guide will explore its synthesis, predict its spectroscopic characteristics, and outline a comprehensive theoretical investigation to understand its electronic structure and reactivity.

Synthesis Strategy: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[1][2]

Proposed Synthetic Protocol

The synthesis of this compound would proceed via the coupling of 1-ethynyl-4-methoxybenzene with 1-iodo-4-propylbenzene.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-iodo-4-propylbenzene Process Sonogashira Coupling R1->Process R2 1-ethynyl-4-methoxybenzene R2->Process Catalyst Pd(PPh3)2Cl2 (catalyst) CuI (co-catalyst) Catalyst->Process Base Triethylamine (base) Base->Process Solvent THF (solvent) Solvent->Process Product This compound Process->Product

Caption: Proposed Sonogashira coupling for the synthesis of the target molecule.

Step-by-Step Methodology:

  • To a stirred solution of 1-iodo-4-propylbenzene (1.0 eq) and 1-ethynyl-4-methoxybenzene (1.1 eq) in degassed tetrahydrofuran (THF), add triethylamine (2.5 eq).

  • Spatially add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the propyl chain.

  • Aromatic Region (δ 6.8-7.5 ppm): Two sets of doublets corresponding to the AA'BB' spin systems of the two para-substituted benzene rings are anticipated. The protons on the methoxy-substituted ring are expected to be slightly upfield compared to those on the propyl-substituted ring.[3]

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.[3]

  • Propyl Protons (δ 0.9-2.6 ppm): A triplet for the terminal methyl group (CH₃), a sextet for the methylene group (CH₂), and a triplet for the benzylic methylene group (CH₂).

¹³C NMR: The carbon NMR will provide information on the carbon framework.

  • Aromatic & Alkynyl Carbons (δ 88-160 ppm): Signals for the twelve aromatic carbons and the two alkynyl carbons are expected in this region. The carbon attached to the methoxy group will be significantly deshielded. The quaternary carbons of the acetylene will appear around 88-90 ppm.[3]

  • Methoxy Carbon (δ ~55 ppm): A signal corresponding to the carbon of the -OCH₃ group.[3]

  • Propyl Carbons (δ 13-38 ppm): Three distinct signals for the three carbons of the propyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key vibrational modes:

  • C≡C Stretch: A weak to medium intensity band around 2200-2230 cm⁻¹, characteristic of a disubstituted alkyne.[3]

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region.

  • C-O Ether Stretch: A strong band around 1250 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated system. The presence of the electron-donating methoxy group is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted diphenylacetylene. The maximum absorption is predicted to be in the range of 300-340 nm.[4]

Theoretical Studies: A Density Functional Theory (DFT) Approach

To gain deeper insight into the electronic structure, molecular geometry, and spectroscopic properties of this compound, a comprehensive theoretical study using Density Functional Theory (DFT) is proposed.

Computational Methodology

Diagram of the Proposed Computational Workflow:

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis Structure Initial Molecular Structure Opt Geometry Optimization (B3LYP/6-311G(d,p)) Structure->Opt Freq Frequency Calculation Opt->Freq TDDFT TD-DFT for UV-Vis (CAM-B3LYP/6-311G(d,p)) Opt->TDDFT Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom HOMOLUMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Opt->HOMOLUMO MEP Molecular Electrostatic Potential Opt->MEP Spectra Simulated Spectra (IR, UV-Vis) Freq->Spectra TDDFT->Spectra

Caption: Workflow for the theoretical investigation of the target molecule.

Step-by-Step Protocol:

  • Geometry Optimization: The initial molecular structure will be optimized using the B3LYP functional with the 6-311G(d,p) basis set.[5][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's electronic stability and reactivity.[7][8]

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations will be performed on the optimized ground-state geometry, using a long-range corrected functional such as CAM-B3LYP with the 6-311G(d,p) basis set, which is known to provide more accurate predictions for electronic excitations.[9]

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

Predicted Theoretical Data

Table 1: Predicted Geometrical and Electronic Parameters

ParameterPredicted Value/RangeSignificance
C≡C Bond Length~1.21 ÅIndicates the triple bond character.
Dihedral Angle~0°The molecule is expected to be largely planar.
HOMO Energy-Relates to the electron-donating ability.
LUMO Energy-Relates to the electron-accepting ability.
HOMO-LUMO Gap-Correlates with chemical reactivity and stability.[10]

Conclusion and Future Directions

This technical guide provides a foundational understanding of this compound, leveraging established synthetic methods and predictive spectroscopy based on analogous structures. The detailed protocol for a comprehensive theoretical investigation using DFT offers a clear path for researchers to further elucidate the molecule's properties.

Future experimental work should focus on the synthesis and full spectroscopic characterization of this compound to validate the predictions made in this guide. Further computational studies could explore its potential in materials science by modeling its behavior in aggregates or as part of larger polymeric systems. In the context of drug development, molecular docking studies could be performed to investigate its potential interactions with biological targets. The insights gained from both experimental and theoretical approaches will be invaluable for unlocking the full potential of this and other related diarylalkyne derivatives.

References

An In-depth Technical Guide to the Quantum Yield of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: Synthesis, Measurement, and Influencing Factors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Tolan Derivatives in Research

Tolan derivatives, characterized by a diarylacetylene core, are a class of compounds that have garnered significant interest in materials science and medicinal chemistry. Their rigid, linear structure and conjugated π-system often give rise to desirable photophysical properties, including fluorescence. The quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a prerequisite for applications such as fluorescent probes, sensors, and imaging agents in drug development and biological research.[1]

The subject of this guide, 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, is a tolan derivative with potential for interesting photophysical behavior due to the presence of an electron-donating methoxy group and a lipophilic propyl group. Understanding its quantum yield is essential for evaluating its suitability for various applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Reactants:

  • 1-Iodo-4-propylbenzene (or 1-bromo-4-propylbenzene)

  • 1-Ethynyl-4-methoxybenzene[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) cocatalyst

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Proposed Synthetic Scheme:

Sonogashira_Coupling reactant1 1-Iodo-4-propylbenzene product This compound reactant1->product Sonogashira Coupling reactant2 1-Ethynyl-4-methoxybenzene reactant2->product catalyst Pd(PPh3)4, CuI, Base catalyst->product

Figure 1: Proposed synthetic route for this compound via Sonogashira coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-iodo-4-propylbenzene and 1-ethynyl-4-methoxybenzene in the chosen anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst, copper(I) iodide, and the base.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Principles of Fluorescence Quantum Yield

Fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[3]

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.[1]

  • Absolute Method: This method directly measures the number of photons emitted and absorbed, often requiring specialized instrumentation such as an integrating sphere.[1][3] It is the more accurate but also more complex technique.

  • Relative Method: This is a more common and accessible method that involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[1][4] This guide will focus on the relative method.

The equation for calculating the relative quantum yield (Φₓ) of an unknown sample is:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) [1]

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.

  • Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively.

Experimental Determination of Quantum Yield: A Step-by-Step Guide

This section provides a detailed protocol for determining the fluorescence quantum yield of this compound using the relative method.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.[1]

  • 1 cm path length quartz cuvettes.

Materials:

  • Synthesized and purified this compound

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption and emission profile that overlaps with the sample.

  • Spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile). The purity of the solvent is crucial as impurities can affect fluorescence measurements.[5]

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_em Fluorescence Measurement cluster_calc Calculation prep_sample Prepare stock solution of sample dilutions Prepare series of dilutions (Abs < 0.1) prep_sample->dilutions prep_std Prepare stock solution of standard prep_std->dilutions measure_abs Measure absorbance spectra (UV-Vis Spectrophotometer) dilutions->measure_abs select_ex Select excitation wavelength (λex) measure_abs->select_ex measure_em Measure emission spectra (Spectrofluorometer) at λex select_ex->measure_em integrate_em Integrate emission spectra measure_em->integrate_em plot_data Plot Integrated Emission vs. Absorbance integrate_em->plot_data calc_qy Calculate Quantum Yield using the comparative method plot_data->calc_qy result result calc_qy->result Φf of This compound

Figure 2: Experimental workflow for the determination of fluorescence quantum yield.

Protocol:

  • Solution Preparation:

    • Prepare stock solutions of both the sample and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. It is critical that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[4][6]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Use the pure solvent as a blank.

    • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution. This wavelength should be one where both the sample and the standard exhibit significant absorbance.[1]

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the corrected emission spectra for all prepared solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • It is crucial to keep all instrument settings (e.g., excitation and emission slit widths) constant for both the sample and standard measurements.[4]

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope (gradient) of these plots is proportional to the quantum yield.[6]

    • Calculate the quantum yield of the sample using the formula mentioned in Section 3. If the same solvent is used for both the sample and the standard, the refractive index term (nₓ²/nₛₜ²) becomes 1.

Factors Influencing the Quantum Yield of this compound

The fluorescence quantum yield of a molecule is not an intrinsic constant but is highly dependent on its environment. For this compound, several factors can significantly influence its emissive properties:

  • Solvent Polarity: The polarity of the solvent can have a profound effect on the quantum yield of fluorescent molecules, particularly those with a donor-acceptor character.[7][8] The methoxy group can act as an electron donor and the propylphenyl group can have varying effects. Increasing solvent polarity can sometimes lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways or the formation of twisted intramolecular charge transfer (TICT) states.[9][10] Conversely, in some systems, increased polarity can enhance quantum yield.[10]

  • Temperature: Temperature can affect non-radiative decay rates. Generally, an increase in temperature leads to a decrease in fluorescence intensity and quantum yield due to increased vibrational relaxation.

  • Presence of Quenchers: Molecular oxygen and other quenching agents present in the solution can deactivate the excited state, leading to a lower quantum yield. It is often advisable to degas solutions for precise measurements.

Potential Applications in Drug Development

While the primary focus of this guide is the determination of the quantum yield, it is important to consider the potential applications of fluorescent tolan derivatives like this compound in drug development.

  • Fluorescent Probes: Molecules with high quantum yields can be developed as fluorescent probes to visualize biological processes, track drug molecules, or sense specific ions or molecules within cells.

  • Bio-imaging: The rigid structure of tolan derivatives can lead to high two-photon absorption cross-sections, making them suitable for two-photon microscopy, a powerful technique for deep-tissue imaging.

  • Scaffolds for Drug Discovery: The tolan core can serve as a rigid scaffold for the synthesis of new therapeutic agents. The functional groups can be modified to interact with specific biological targets. The development of derivatives of various compounds is a common strategy in the search for new drugs.[11][12][13][14]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and photophysical characterization of this compound, with a specific focus on the experimental determination of its fluorescence quantum yield. By following the detailed protocols outlined herein, researchers can accurately measure this critical parameter and gain valuable insights into the molecule's emissive properties. Understanding the quantum yield and the factors that influence it is paramount for the rational design and application of novel fluorophores in diverse scientific fields, including the advancement of innovative tools for drug discovery and development.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020-08-26). OPUS.
  • Fluorescence quantum yield measurement. (2021-03-10). JASCO Global.
  • A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem.
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
  • The effect of solvent polarity on the photophysical properties of 4-cyano-(4 '-methylthio)diphenylacetylene: A prototypic donor-acceptor system. ResearchGate.
  • Benzene, 1-methoxy-4-propyl-. NIST WebBook.
  • 1-METHOXY-4-[(4-METHOXYPHENYL)ETHYNYL]BENZENE AldrichCPR. Sigma-Aldrich.
  • Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). JMESS.
  • 1-Ethynyl-4-methoxybenzene. Oakwood Chemical.
  • This compound. ChemBK.
  • This compound, 98%. Lab-Chemicals.Com.
  • 1-Methoxy-4-(1-methoxyethyl)benzene. PubChem.
  • 1-Ethyl-4-[(4-Methoxyphenyl)ethynyl]benzene. ChemicalBook.
  • 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene. TCI Chemicals.
  • Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders. (2023-10-16). International Journal of Molecular Sciences.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science (RSC Publishing).
  • Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene. RSC Publishing.
  • Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. MDPI.
  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Semantic Scholar.
  • Benzene, 1-methoxy-4-nitro-. NIST WebBook.
  • Benzene, 1-methoxy-4-propyl-. NIST WebBook.
  • 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene. Stenutz.
  • Xylan derivatives and their application potential - mini-review of own results. (2014-01-16). PubMed.
  • Special Issue : Indole Derivatives as Tools in New Drug Development. MDPI.

Sources

Methodological & Application

Application Notes and Protocols: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene as a High-Performance Liquid Crystal Dopant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tolane Derivatives in Advanced Liquid Crystal Formulations

In the pursuit of next-generation liquid crystal displays (LCDs) and photonic devices, the strategic enhancement of liquid crystal (LC) host properties through the incorporation of specialized dopants is paramount. Tolane derivatives, characterized by their rigid, linear molecular structure featuring a diphenylacetylene core, have emerged as a critical class of dopants. Their unique architecture imparts desirable characteristics to nematic LC hosts, most notably a significant increase in birefringence (Δn) and a modification of the dielectric anisotropy (Δε), without substantially compromising the viscosity.[1][2][3]

This application note focuses on a promising tolane derivative, 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene , for its potential to optimize the electro-optical performance of nematic liquid crystal mixtures. Its molecular structure, featuring a methoxy and a propyl terminal group, suggests a favorable balance between inducing a high birefringence and maintaining a stable nematic phase over a practical temperature range. The causality behind this choice lies in the extended π-electron conjugation of the tolane core, which is a primary determinant of high birefringence.[1] The terminal groups, in turn, influence the molecule's polarity and, consequently, its effect on the dielectric anisotropy and clearing point of the host mixture.

This guide provides a comprehensive overview of the synthesis, incorporation, and detailed characterization of this compound as a liquid crystal dopant. The protocols outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for evaluating this and other similar dopants.

Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This well-established method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_product Product 4-Iodopropiophenone 4-Propyl-1-iodobenzene Product This compound 4-Iodopropiophenone->Product 4-Ethynylanisole 4-Ethynylanisole 4-Ethynylanisole->Product Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Product Pd(0)/Pd(II) cycle Cu_Catalyst CuI Cu_Catalyst->Product Cu(I) cocatalyst Base Triethylamine (TEA) Base->Product

Figure 1: Sonogashira coupling for the synthesis of the target dopant.

Protocol:

  • Preparation: In a clean, dry Schlenk flask, combine 4-propyl-1-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base Addition: Add degassed triethylamine (TEA) (3.0 eq) and toluene (10 mL per mmol of aryl halide) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Addition: Add 4-ethynylanisole (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours or until TLC/GC-MS analysis indicates the consumption of the starting materials.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalysts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Preparation of Doped Liquid Crystal Mixtures

The successful integration of the dopant into the LC host is critical for achieving a homogenous mixture with uniform properties. The following protocol outlines a standard procedure for preparing guest-host LC mixtures. A common nematic host with positive dielectric anisotropy, such as E7 from Merck, is a suitable choice for initial studies.

Protocol:

  • Weighing: Accurately weigh the desired amounts of the nematic LC host (e.g., E7) and this compound dopant in a clean glass vial. It is recommended to prepare a series of concentrations (e.g., 1, 3, 5, and 10 wt%).

  • Dissolution: Add a small amount of a volatile solvent with a low boiling point, such as dichloromethane or chloroform, to the vial to dissolve both components completely.

  • Homogenization: Gently swirl the vial or use a vortex mixer to ensure a homogenous solution.

  • Solvent Evaporation: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of the LC mixture. This will ensure the complete removal of the solvent without altering the LC phase.

  • Verification: After complete solvent evaporation, heat the mixture above its clearing point to the isotropic phase and then cool it back down to the nematic phase. A uniform texture under a polarizing optical microscope (POM) indicates a well-mixed sample.

Characterization of Doped Liquid Crystal Mixtures

A thorough characterization of the doped LC mixtures is essential to quantify the impact of this compound on the electro-optical properties.

Thermal Properties: Clearing Point Measurement

The clearing point (T_c), the temperature at which the liquid crystal transitions to the isotropic liquid phase, is a crucial parameter for device applications.

Protocol:

  • Sample Preparation: Place a small drop of the doped LC mixture on a clean glass slide and cover it with a coverslip.

  • Instrumentation: Use a differential scanning calorimeter (DSC) or a polarizing optical microscope (POM) equipped with a hot stage.

  • Measurement (POM):

    • Place the sample on the hot stage of the POM.

    • Heat the sample at a controlled rate (e.g., 2 °C/min).

    • Observe the texture of the liquid crystal. The clearing point is the temperature at which the birefringent nematic texture completely disappears, and the view becomes dark (isotropic).

    • Cool the sample to observe the nematic-isotropic transition upon cooling.

  • Measurement (DSC):

    • Seal a small amount of the doped LC mixture in an aluminum pan.

    • Run a heating and cooling cycle at a controlled rate (e.g., 5 °C/min).

    • The clearing point will be observed as an endothermic peak on heating and an exothermic peak on cooling.

Expected Results:

The addition of a dopant typically alters the clearing point of the host liquid crystal. For tolane derivatives, a slight depression or enhancement of the clearing point can be expected depending on the specific interactions between the dopant and host molecules.

Dopant Concentration (wt%)Expected Clearing Point (°C)
0 (Pure E7)60.5
159.8
358.2
556.5
1052.0

Table 1: Predicted effect of this compound on the clearing point of the nematic host E7.

Optical Properties: Birefringence (Δn) Measurement

Birefringence is a measure of the optical anisotropy of the material and is a key parameter for display and photonic applications. Tolane dopants are known to significantly enhance birefringence.[1][6]

Protocol:

  • Instrumentation: An Abbe refractometer with a temperature-controlled stage is used for this measurement.

  • Sample Preparation:

    • For measuring the ordinary refractive index (n_o), a homeotropically aligned cell is required.

    • For measuring the extraordinary refractive index (n_e), a planarly aligned cell is required.

  • Cell Fabrication:

    • Planar Alignment: Coat the inner surfaces of two indium tin oxide (ITO) coated glass substrates with a polyimide (e.g., PI-2555) and rub them in a single direction with a velvet cloth. Assemble the cell with a defined spacer thickness (e.g., 5-10 µm).

    • Homeotropic Alignment: Coat the inner surfaces of two ITO glass substrates with a homeotropic alignment agent (e.g., lecithin or a commercial polyimide for homeotropic alignment).

  • Cell Filling: Fill the prepared cells with the doped LC mixture via capillary action in the isotropic phase.

  • Measurement:

    • Place a drop of the doped LC from the respective cell onto the prism of the Abbe refractometer.

    • Measure n_e and n_o at a specific wavelength (e.g., 589 nm) and temperature.

    • Calculate the birefringence: Δn = n_e - n_o.

Expected Results:

This compound is expected to significantly increase the birefringence of the host LC due to its extended π-conjugation.

Dopant Concentration (wt%)Expected n_oExpected n_eExpected Δn
0 (Pure E7)1.5211.7460.225
11.5221.7580.236
31.5241.7820.258
51.5261.8060.280
101.5311.8660.335

Table 2: Predicted effect of this compound on the refractive indices and birefringence of E7 at 25°C and 589 nm.

Electrical Properties: Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the LC director. It determines the threshold voltage for switching.

Protocol:

  • Instrumentation: An LCR meter is used to measure the capacitance of the LC cell.

  • Sample Preparation: Use the same planar and homeotropic cells prepared for birefringence measurements.

  • Measurement:

    • Measure the capacitance of the empty cell (C_empty).

    • Fill the cells with the doped LC mixture.

    • For the planar cell, applying a low-frequency AC voltage (e.g., 1 kHz) well above the threshold voltage will align the director perpendicular to the electric field, allowing the measurement of C_⊥.

    • For the homeotropic cell, the director is already perpendicular to the substrates. Applying a voltage will switch it to a planar alignment, but ε_⊥ is measured at zero field.

    • To measure C_∥, a high-frequency AC voltage is applied to the planar cell to align the director parallel to the field. Alternatively, a homeotropic cell can be used, and the capacitance is measured with a voltage applied to switch the director parallel to the field.

    • Calculate the dielectric permittivities: ε = C_filled / C_empty.

    • Calculate the dielectric anisotropy: Δε = ε_∥ - ε_⊥.

Expected Results:

The methoxy group in the dopant molecule is expected to contribute to a positive dielectric anisotropy.

Dopant Concentration (wt%)Expected ε_⊥Expected ε_∥Expected Δε
0 (Pure E7)5.219.0+13.8
15.319.4+14.1
35.520.2+14.7
55.721.0+15.3
106.223.0+16.8

Table 3: Predicted effect of this compound on the dielectric properties of E7 at 25°C and 1 kHz.

Electro-Optical Switching: Response Time Measurement

The response time is a critical parameter for display applications, indicating how quickly the LC can switch between on and off states.

G Laser Laser Source Polarizer1 Polarizer Laser->Polarizer1 LC_Cell LC Cell Polarizer1->LC_Cell Polarizer2 Analyzer (Crossed) LC_Cell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Oscilloscope Photodetector->Oscilloscope Function_Generator Function Generator Function_Generator->LC_Cell

Figure 2: Experimental setup for response time measurement.

Protocol:

  • Setup: Arrange the experimental setup as shown in Figure 2. A He-Ne laser (633 nm) is a suitable light source.

  • Sample Preparation: Use a planar aligned cell filled with the doped LC mixture.

  • Measurement:

    • Apply a square wave voltage from the function generator to the LC cell. The voltage should be sufficient to switch the LC director.

    • The photodetector measures the change in light transmission as the LC switches.

    • The oscilloscope records the photodetector output.

    • The rise time (τ_on) is the time taken for the transmission to change from 10% to 90% of its maximum.

    • The decay time (τ_off) is the time taken for the transmission to change from 90% to 10% of its maximum.

Expected Results:

The response time is influenced by the viscosity and elastic constants of the LC mixture. The addition of a rigid dopant like a tolane derivative may slightly increase the viscosity, potentially leading to a modest increase in response time.

Dopant Concentration (wt%)Expected Rise Time (ms)Expected Decay Time (ms)
0 (Pure E7)1030
11132
31235
51438
101845

Table 4: Predicted effect of this compound on the response time of E7 at 25°C.

Conclusion

This compound shows significant promise as a dopant for enhancing the performance of nematic liquid crystal mixtures. Its tolane core is expected to lead to a substantial increase in birefringence, which is highly desirable for modern display and photonic applications. The protocols detailed in this application note provide a robust framework for the synthesis, preparation, and comprehensive characterization of liquid crystal mixtures doped with this and other similar compounds. The provided data tables, based on the known properties of tolane derivatives, offer a predictive guide for the expected outcomes of these experiments. Further research will validate these predictions and fully elucidate the potential of this compound in advanced electro-optical devices.

References

Application Note: A Multi-Technique Protocol for Characterizing the Nematic Phase of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a member of the tolane class of liquid crystals, which are noted for their high birefringence and chemical stability.[1] The characterization of its mesophases, particularly the nematic phase, is critical for its potential application in optical devices and as a specialized solvent or matrix in advanced drug delivery systems. The nematic phase is a state of matter intermediate between a crystalline solid and an isotropic liquid, where molecules exhibit long-range orientational order but no long-range positional order.[2]

This guide moves beyond a simple listing of procedural steps. It explains the causality behind each experimental choice, grounding the protocol in the fundamental principles of materials science. The synergy of thermal, optical, and structural analysis provides a self-validating system for phase identification, ensuring the trustworthiness and reproducibility of the results.

Physicochemical Properties of the Analyte

A summary of the key properties for this compound is provided below. This data is essential for designing the experimental temperature ranges.

PropertyValueSource
Molecular Formula C₁₈H₁₈O[3][4]
Molecular Weight 250.34 g/mol [3]
CAS Number 39969-26-1[4]
Reported Melting Point 61°C[4][5]
Appearance White Crystalline Solid[6]

Integrated Experimental Workflow

The accurate characterization of a liquid crystal phase relies on the convergence of evidence from multiple, independent techniques. Our protocol follows a logical progression from identifying thermal transitions (DSC), to visualizing the corresponding phase textures (POM), and finally, to confirming the underlying molecular arrangement (XRD).

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_conclusion Data Synthesis Sample Analyte Powder This compound DSC Differential Scanning Calorimetry (DSC) Goal: Identify transition temperatures (Tₘ, Tᵢ) and enthalpies (ΔH) Output: Thermogram Sample->DSC ~2-5 mg POM Polarized Optical Microscopy (POM) Goal: Visualize and identify characteristic textures Output: Micrographs (e.g., Schlieren texture) Sample->POM ~0.5-1 mg XRD X-ray Diffraction (XRD) Goal: Confirm orientational order and lack of positional order Output: Diffractogram Sample->XRD ~5-10 mg DSC->POM Inform T range for observation Integration Integrated Analysis DSC->Integration POM->XRD Confirm visual phase identity POM->Integration XRD->Integration Conclusion Phase Confirmation Integration->Conclusion

Caption: Integrated workflow for nematic phase characterization.

Protocol 1: Thermal Transition Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the foundational technique for identifying the temperatures at which phase transitions occur.[2][7] It measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8] An endothermic peak on heating signifies a transition that requires energy, such as melting (crystal to nematic) or clearing (nematic to isotropic). An exothermic peak on cooling represents the reverse process. Using hermetically sealed aluminum pans is crucial to prevent sublimation of the sample at elevated temperatures, ensuring accurate enthalpy measurements.

Instrumentation and Materials
  • Instrument: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo).

  • Sample Pans: Aluminum hermetic pans and lids.

  • Reference: An empty, sealed aluminum hermetic pan.

  • Sample: 2-5 mg of this compound.

  • Purge Gas: High-purity nitrogen (20-50 mL/min).

Step-by-Step Protocol
  • Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Tare an aluminum pan and lid. Accurately weigh 2-5 mg of the crystalline sample into the pan. Securely seal the pan using a sample press.

  • Reference Preparation: Prepare an identical empty, sealed pan to be used as the reference.

  • Instrument Setup: Place the sample pan and reference pan into the DSC cell.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a temperature well below the expected melting point, e.g., 25°C.

    • Heating Scan 1: Heat the sample from 25°C to a temperature well above the expected clearing point (e.g., 120°C) at a controlled rate of 10°C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 120°C back down to 25°C at a rate of 10°C/min.

    • Heating Scan 2: Heat the sample again from 25°C to 120°C at 10°C/min. This second heating scan is typically used for reporting transition temperatures as it provides a standardized thermal history.[9]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify the endothermic peaks on the second heating scan. The first peak corresponds to the crystal-to-nematic transition (melting point, Tₘ). The second, typically smaller peak, corresponds to the nematic-to-isotropic transition (clearing point, Tᵢ).

    • Integrate the area under each peak to determine the enthalpy of transition (ΔH).

Protocol 2: Optical Texture Identification via Polarized Optical Microscopy (POM)

Expertise & Causality: POM is a definitive technique for visually identifying liquid crystal phases.[6] The nematic phase is birefringent, meaning it has different refractive indices parallel and perpendicular to the molecular director.[10] When a thin film of the nematic phase is placed between two crossed polarizers, this birefringence causes interference, producing characteristic light and dark patterns known as textures.[11] The "Schlieren" texture, with its characteristic dark brushes meeting at point defects (disclinations), is a hallmark of the nematic phase.[12][13]

Instrumentation and Materials
  • Instrument: A polarizing optical microscope equipped with a controllable hot stage and a digital camera.

  • Substrates: Clean glass microscope slides and cover slips.

  • Sample: A small quantity (~0.5 mg) of the analyte.

Step-by-Step Protocol
  • Sample Preparation: Place a tiny amount of the crystalline sample onto a clean microscope slide. Gently place a cover slip over the sample.

  • Instrument Setup: Position the slide on the hot stage of the microscope.

  • Heating and Observation:

    • Heat the sample on the hot stage at a rate of 5-10°C/min, observing the sample through the crossed polarizers.

    • Upon melting at Tₘ (as determined by DSC), the field of view should become bright and show a distinct texture. For a nematic phase, this will often be a marbled or Schlieren texture.[14]

    • Continue heating past the clearing point, Tᵢ. The sample will become fully dark (optically isotropic), as the liquid phase does not interact with polarized light.

  • Cooling and Observation:

    • Slowly cool the sample from the isotropic phase at a rate of 2-5°C/min.

    • As the temperature drops below Tᵢ, small birefringent droplets of the nematic phase will nucleate and grow, eventually coalescing to form a continuous nematic texture. This confirms the reversibility of the transition.

  • Image Capture: Record high-quality images of the characteristic nematic texture observed between Tₘ and Tᵢ. Note the temperatures at which texture changes occur and compare them with the DSC data.

G cluster_setup POM Setup cluster_logic Principle of Operation Light White Light Source Polarizer Polarizer (0°) Light->Polarizer Sample LC Sample on Hot Stage Polarizer->Sample logic1 Polarizer creates linearly polarized light. Analyzer Analyzer (90°) Sample->Analyzer logic2 Birefringent nematic sample splits light into two orthogonal components with a phase shift. Detector Detector / Eyepiece Analyzer->Detector logic3 Analyzer blocks original light but passes recombined components, creating interference. logic4 Result: Characteristic textures are visible.

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of the diarylalkyne 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene using the Sonogashira cross-coupling reaction. The document details the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and includes a troubleshooting guide. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for constructing C(sp²)-C(sp) bonds.

Introduction and Scientific Rationale

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is prized for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and conjugated organic materials.[4][5]

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6][7] The synthesis of diarylalkynes, such as the target molecule this compound, is a common application of this methodology, yielding structures that are pivotal in the development of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active compounds.[8][9]

This document provides a detailed, self-validating protocol that emphasizes not only the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome.

The Sonogashira Coupling Mechanism

A proficient execution of the Sonogashira coupling hinges on understanding its mechanistic intricacies, which involve two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3]

  • Palladium Cycle: The cycle begins with the active Pd(0) species.

    • Oxidative Addition: The aryl halide (R¹-X) undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl, which is a critical consideration in substrate selection.[1]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[3]

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final diarylalkyne product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (H-C≡C-R²) to form a π-alkyne complex.

    • Deprotonation: The amine base deprotonates the alkyne, facilitated by its coordination to the copper, to form the crucial copper(I) acetylide intermediate.[3] The base also serves to neutralize the hydrogen halide byproduct generated during the reaction.[1]

Strictly anaerobic conditions are paramount because oxygen can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and reduced yield.[1][5]

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl trans-R¹-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (R¹-X) pd2_trans trans-R¹-Pd(II)L₂(C≡CR²) pd2_aryl->pd2_trans Transmetalation (Cu-C≡CR²) pd2_alkynyl cis-R¹-Pd(II)L₂(C≡CR²) pd2_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) product Product (R¹-C≡CR²) pd2_alkynyl->product pd2_trans->pd2_alkynyl cis/trans Isomerization cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne + H-C≡CR² cu_acetylide Cu(I)-C≡CR² cu_alkyne->cu_acetylide Base (-BH⁺) cu_acetylide->cu_x + R¹-Pd(II)L₂(X) - R¹-Pd(II)L₂(C≡CR²) aryl_halide Aryl Halide (R¹-X) aryl_halide->pd0 alkyne Terminal Alkyne (H-C≡CR²) alkyne->cu_x base Base (e.g., Et₃N) base->cu_alkyne Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solids (Aryl Halide, Pd/Cu Catalysts) setup->reagents degas 3. Degas System (Evacuate & Backfill with N₂) reagents->degas solvents 4. Add Solvents & Base (THF, Et₃N) degas->solvents alkyne 5. Add Alkyne (via Syringe) solvents->alkyne react 6. Reaction (Stir at RT, Monitor by TLC) alkyne->react workup 7. Work-up (Quench, Filter, Extract) react->workup purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize

Sources

Application Notes and Protocols for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene in Organic Semiconductor Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a member of the tolane family of organic molecules, characterized by a central acetylene linker connecting two phenyl rings. This rigid, linear π-conjugated system imparts favorable electronic and photophysical properties, making it a promising candidate for applications in organic electronics. The presence of a methoxy group (an electron-donating group) and a propyl group (an alkyl chain that can influence solubility and molecular packing) allows for the tuning of its material properties. Tolane derivatives, particularly those exhibiting liquid crystalline phases, are of significant interest as they can facilitate the formation of highly ordered thin films, which is crucial for efficient charge transport in organic semiconductor devices.[1][2] This self-organizing behavior can help to minimize grain boundaries and other defects that typically limit device performance.[3][4]

This technical guide provides a comprehensive overview of the synthesis, purification, and application of this compound in the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The protocols described herein are based on established methodologies for solution-processable small-molecule organic semiconductors and are intended to provide researchers with a robust starting point for their investigations.

Physicochemical and Electronic Properties

A summary of the key properties of this compound is presented in the table below. These properties are essential for designing and modeling organic semiconductor devices.

PropertyValueSource
Molecular Formula C₁₈H₁₈O
Molecular Weight 250.34 g/mol
Melting Point 61°C
Boiling Point 162-164°C at 1 mmHg
Purity (for electronic applications) >99.5% (sublimation purified)[5][6]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction. This reaction forms the carbon-carbon triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.

Diagram of the Synthetic Pathway

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-propylaniline 4-propylaniline product This compound 4-propylaniline->product Sonogashira Coupling 1-ethynyl-4-methoxybenzene 1-ethynyl-4-methoxybenzene 1-ethynyl-4-methoxybenzene->product Pd(PPh3)2Cl2 Pd(PPh₃)₂Cl₂ Pd(PPh3)2Cl2->product CuI CuI CuI->product Triethylamine Triethylamine (Et₃N) Triethylamine->product THF THF (solvent) THF->product

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-propylbenzene (1.0 eq) and 1-ethynyl-4-methoxybenzene (1.1 eq) in a mixture of degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq). The reaction mixture will typically turn a yellowish-brown color.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Initial Purification (Column Chromatography): After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate the desired product.

Purification for Electronic Applications (Sublimation)

For use in organic electronic devices, the purity of the semiconductor is paramount, as impurities can act as charge traps and degrade device performance.[7] Gradient sublimation is a highly effective method for purifying small organic molecules for electronic applications.[5][6]

  • Apparatus Setup: Place the crude product from column chromatography into the heating zone of a gradient sublimation apparatus.

  • Sublimation: Evacuate the system to a high vacuum (<10⁻⁵ Torr). Gradually heat the sample to a temperature just below its melting point. The compound will sublime and deposit on the cooler parts of the tube, while less volatile impurities remain in the heating zone and more volatile impurities are pumped away.

  • Collection: Carefully collect the crystalline product from the deposition zone. The purity should be verified by techniques such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronic circuits. The performance of an OFET is highly dependent on the quality of the semiconductor film and the interfaces with the dielectric and electrodes.[8]

OFET Device Architecture

A common and reliable architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) configuration.

OFET_Architecture Gate Gate Electrode (n++ Si) Dielectric Gate Dielectric (SiO₂) Gate->Dielectric Semiconductor This compound Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: Bottom-gate, top-contact OFET architecture.

OFET Fabrication Protocol (Solution-Processed)
  • Substrate Preparation: Use heavily doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the interface quality and promote favorable molecular ordering, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition: Prepare a solution of this compound in a high-boiling-point solvent such as toluene or chlorobenzene (typically 5-10 mg/mL). Deposit the solution onto the substrate via spin-coating. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (typically 30-60 nm).

  • Annealing: Anneal the semiconductor film at a temperature that promotes the formation of the desired liquid crystalline phase (if applicable) or improves crystallinity without causing significant dewetting. This step is critical for achieving high charge carrier mobility.[4]

  • Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask onto the semiconductor layer. The channel length and width are defined by the shadow mask.

Expected Performance of Tolane-Based OFETs

The performance of OFETs based on liquid crystalline tolane derivatives can vary depending on the specific molecular structure and processing conditions. The key performance metrics are the charge carrier mobility (μ) and the on/off current ratio.

ParameterRepresentative ValueSource
Charge Carrier Mobility (μ) 0.1 - 1.0 cm²/Vs[2][9]
On/Off Current Ratio > 10⁵[8]
Threshold Voltage (Vth) -5 to -20 V[8]

Application in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of tolane derivatives make them suitable for use as emitters in OLEDs.[10][11] For solution-processed OLEDs, a host-guest system is often employed to prevent aggregation-caused quenching and improve device efficiency.[12][13]

OLED Device Architecture

A typical multilayer solution-processed OLED architecture is as follows:

OLED_Architecture Substrate Glass/ITO Substrate HIL Hole Injection Layer (e.g., PEDOT:PSS) Substrate->HIL EML Emissive Layer (Host:Guest) HIL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

References

Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

This compound is a calamitic (rod-like) liquid crystal belonging to the tolane family. The defining feature of tolanes is the carbon-carbon triple bond (ethynyl bridge) connecting two phenyl rings. This rigid core structure with an extended π-electron system is a key contributor to high birefringence (Δn), a critical property for many photonic applications. The molecular structure of this compound, with its propyl and methoxy terminal groups, influences its mesomorphic behavior and solubility in host mixtures.

The methoxy group (–OCH₃) is a moderately polar group that can influence the dielectric anisotropy (Δε) of the molecule. The non-polar propyl group (–C₃H₇) contributes to the overall molecular shape and can affect the clearing point and viscosity of the final mixture. The interplay of these structural features makes this compound a compound of interest for tuning the electro-optical properties of nematic liquid crystal mixtures.

Physicochemical and Safety Data

A thorough understanding of the material's properties and safety precautions is paramount before its inclusion in any formulation.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note the absence of experimentally determined values for birefringence and dielectric anisotropy in publicly accessible literature. These crucial parameters must be determined experimentally upon formulation into a host mixture.

PropertyValueSource
Chemical Formula C₁₈H₁₈O
Molecular Weight 250.33 g/mol
CAS Number 39969-26-1
Appearance Solid
Melting Point 61 °C[1]
Boiling Point 162-164 °C at 1 mm Hg[1]
Purity 98%

Note: Birefringence (Δn) and Dielectric Anisotropy (Δε) are currently not documented in publicly available literature and require experimental determination.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care. The following is a summary of the key safety information:

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning.

  • Pictograms: GHS07 (Exclamation Mark).

  • Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Researchers should always consult the full Safety Data Sheet before handling this compound and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE).

Formulation of Nematic Liquid Crystal Mixtures: A Generalized Protocol

The following protocol provides a systematic approach to the formulation of nematic liquid crystal mixtures. This generalized procedure can be adapted for the inclusion of this compound.

Selection of a Host Mixture

The choice of a host nematic mixture is critical and depends on the desired properties of the final formulation. A suitable host should:

  • Exhibit a stable nematic phase over a broad temperature range, including the intended operating temperature of the device.

  • Be chemically compatible with this compound.

  • Possess known and well-characterized physical properties (birefringence, dielectric anisotropy, viscosity, etc.).

Determination of Component Concentrations

The concentration of this compound will directly impact the properties of the final mixture. The additivity rule can be used as a first approximation to estimate the properties of the mixture:

  • Birefringence (Δn_mix): Δn_mix ≈ Σ (x_i * Δn_i)

  • Dielectric Anisotropy (Δε_mix): Δε_mix ≈ Σ (x_i * Δε_i)

Where:

  • x_i is the mole fraction of component i

  • Δn_i is the birefringence of component i

  • Δε_i is the dielectric anisotropy of component i

Since the Δn and Δε of this compound are unknown, an iterative approach is necessary. Start with a low concentration (e.g., 5-10 wt%) and systematically increase it, characterizing the mixture at each step.

Mixture Preparation
  • Weighing: Accurately weigh the components of the liquid crystal mixture in a clean glass vial.

  • Mixing: Heat the vial to a temperature above the clearing point of all components to ensure they are in the isotropic (liquid) phase.

  • Homogenization: Gently agitate the mixture until it is completely homogeneous. A vortex mixer or ultrasonic bath can be used to facilitate mixing.

  • Cooling: Slowly cool the mixture back to room temperature.

The following diagram illustrates the general workflow for preparing liquid crystal mixtures:

G cluster_prep Mixture Preparation weigh 1. Weigh Components heat 2. Heat to Isotropic Phase weigh->heat mix 3. Homogenize heat->mix cool 4. Cool to Room Temperature mix->cool

Caption: Workflow for Liquid Crystal Mixture Preparation.

Characterization of Nematic Mixtures

Once a mixture is formulated, its physical and electro-optical properties must be thoroughly characterized.

Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperatures of a liquid crystal mixture.[2][3] This method measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Polarized Optical Microscopy (POM) is a complementary technique used to visually identify liquid crystal phases by their unique textures.[3]

Birefringence (Δn)

The birefringence of a nematic mixture can be measured using an Abbe refractometer.[4] This instrument measures the refractive indices of the material for light polarized parallel (nₑ) and perpendicular (nₒ) to the director of the liquid crystal. The birefringence is then calculated as:

Δn = nₑ - nₒ

Dielectric Anisotropy (Δε)

The dielectric anisotropy is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This is typically done by filling a liquid crystal cell with a known thickness and measuring its capacitance in the presence of an electric field. The dielectric anisotropy is calculated as:

Δε = ε∥ - ε⊥

The following diagram outlines the characterization workflow:

G cluster_char Mixture Characterization formulation Formulated Mixture dsc DSC (Phase Transitions) formulation->dsc pom POM (Texture Identification) formulation->pom refractometer Abbe Refractometer (Birefringence) formulation->refractometer dielectric Dielectric Spectroscopy (Dielectric Anisotropy) formulation->dielectric

Caption: Workflow for Characterizing Nematic Mixtures.

Conclusion

This compound represents a promising component for the formulation of advanced nematic liquid crystal mixtures, primarily due to its tolane-based structure which is conducive to high birefringence. While key experimental data such as its birefringence and dielectric anisotropy are not yet publicly documented, this application note provides a comprehensive framework for researchers to systematically incorporate and characterize this compound in their formulations. By following the outlined protocols for formulation, characterization, and safety, scientists can effectively evaluate the potential of this compound to achieve desired electro-optical properties in novel liquid crystal mixtures. Future experimental work to determine the specific Δn and Δε of this compound will be invaluable to the liquid crystal research community.

References

  • Wikipedia. Liquid crystal. [Link]

  • IOSR Journal of Applied Physics. Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]

  • MDPI. The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region. [Link]

  • PMC. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]

  • IOPscience. characterization techniques for liquid crystal materials and its application in optoelectronics devices. [Link]

  • NIH. Giant Birefringence Enabled by the Highly Anisotropic Linear IX2 − (X = Cl, Br) Building Blocks. [Link]

  • IBM Research. Tolane oligomers: Model thermotropic liquid crystals. [Link]

  • ResearchGate. (PDF) 1-Methoxy-4-({methyl}sulfanyl)benzene. [https://www.researchgate.net/publication/272378411_1-Methoxy-4-(methyl)sulfanylbenzene]([Link]methyl)sulfanylbenzene)

  • PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

  • ResearchGate. Schematically illustrated four possible nematic phases. Four nematic... | Download Scientific Diagram. [Link]

  • ResearchGate. Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases. [Link]

  • ResearchGate. Chemical formulae of nematic liquid crystals studied; basic material labelled 1816 is also a mixture. [Link]

  • ElectronicsAndBooks. Biaxial Nematic Phase in Mixtures of a Liquid Crystal and a Rodlike Polymer. [Link]

  • ACS Publications. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. [Link]

  • ChemBK. This compound. [Link]

Sources

Topic: Comprehensive Analytical Characterization of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene (MPPEB), a diarylacetylene compound. As a molecule with potential applications in materials science and as a structural motif in medicinal chemistry, its unambiguous identification and purity assessment are paramount for reproducible research and development. This guide moves beyond mere procedural lists, delving into the causality behind experimental choices to empower researchers. The protocols herein are designed as self-validating systems, integrating spectroscopic and chromatographic techniques to create a holistic analytical workflow for structural elucidation and purity verification.

Introduction and Physicochemical Profile

This compound, a tolane derivative, possesses a rigid alkyne linker between two substituted aromatic rings. This structural feature imparts unique electronic and photophysical properties, making its characterization critical. The analytical strategy detailed below ensures the confirmation of its covalent structure and the quantification of its purity, which are foundational steps for any subsequent application.

A summary of the compound's known physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O[1][2]
Molar Mass ~250.34 g/mol [1][2]
Appearance White to off-white solidInferred from typical diarylacetylenes
Melting Point 61°C[1]
Boiling Point 162-164°C at 1 mmHg[1]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they provide a detailed map of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar aromatic compounds and its well-characterized residual solvent peak.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet.

    • Set a spectral width of approximately 220 ppm.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Interpretation & Expected Results: The chemical shifts are predicted based on the analysis of structurally similar compounds, such as 1-methoxy-4-(phenylethynyl)benzene and other alkyl-substituted diarylacetylenes.[3][4] The propyl group is expected to exert a minor electron-donating effect, slightly shifting the signals of its attached phenyl ring.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation of MPPEB.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic (methoxy-substituted ring)7.45 - 7.55Doublet2HProtons ortho to alkyne
Aromatic (propyl-substituted ring)7.35 - 7.45Doublet2HProtons ortho to alkyne
Aromatic (methoxy-substituted ring)6.85 - 6.95Doublet2HProtons ortho to methoxy
Aromatic (propyl-substituted ring)7.10 - 7.20Doublet2HProtons ortho to propyl
Methoxy~3.83Singlet3H-OCH₃
Propyl (-CH₂-)~2.60Triplet2HAr-CH₂-
Propyl (-CH₂-)~1.65Sextet2H-CH₂-CH₃
Propyl (-CH₃)~0.95Triplet3H-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~159.8C-OCH₃
Aromatic~143.5C-propyl
Aromatic~133.2CH (ortho to alkyne)
Aromatic~131.5CH (ortho to alkyne)
Aromatic~128.6CH (ortho to propyl)
Aromatic~120.5C (ipso, alkyne-bound)
Aromatic~115.2C (ipso, alkyne-bound)
Aromatic~114.1CH (ortho to methoxy)
Alkyne~89.5, ~88.5C≡C
Methoxy~55.3-OCH₃
Propyl~38.1, ~24.5, ~13.8-CH₂CH₂CH₃

Molecular Weight Verification by Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry is an essential technique for determining the molecular weight of a compound, thereby confirming its molecular formula. Electron Ionization (EI) is a hard ionization technique that provides characteristic fragmentation patterns, while Electrospray Ionization (ESI) is a soft technique that typically yields the intact molecular ion, often as a protonated species [M+H]⁺.

Experimental Protocol: GC-MS (EI mode)

  • Rationale: A Gas Chromatography (GC) inlet is suitable for the thermally stable and volatile MPPEB. EI provides valuable fragmentation data for structural confirmation.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Parameters (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation & Expected Results:

  • Molecular Ion (M⁺): A strong peak is expected at m/z 250.3 , corresponding to the molecular formula C₁₈H₁₈O.

  • Key Fragments: Analysis of fragmentation patterns of related structures like 1-methoxy-4-propylbenzene suggests characteristic losses.[5][6] Expected fragments include:

    • m/z 121: Propyl-tropylium ion, a common fragment from the propyl-benzene moiety.

    • m/z 135: Methoxy-tropylium ion fragment.

    • Loss of a methyl group (-15) or propyl group (-43) from the molecular ion.

Functional Group Identification by Infrared (IR) Spectroscopy

Principle of the Method: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Rationale: ATR is a rapid and convenient method for acquiring IR spectra of solid samples with minimal preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation & Expected Results: Based on the known functional groups in MPPEB and data from analogous compounds, the following key absorption bands are expected.[7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H StretchAromatic
~2960-2850C-H StretchPropyl (aliphatic)
~2220C≡C StretchDisubstituted Alkyne
~1605, ~1510C=C StretchAromatic Ring
~1250, ~1030C-O-C StretchAryl-alkyl Ether
~830C-H Bend1,4-Disubstituted Benzene

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of small organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[9] Less polar compounds interact more strongly with the stationary phase and elute later.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation & Consumables:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC-grade acetonitrile and water. Formic acid (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.[9]

    • Rationale: The addition of formic acid ensures a consistent pH and sharp peak shapes by suppressing the ionization of any potential acidic or basic impurities.[9]

  • Sample Preparation: Create a stock solution by dissolving ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water. This creates a 1 mg/mL solution. Further dilute as needed to be within the linear range of the detector.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC-based purity assessment of MPPEB.

HPLC Method Parameters:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm
Gradient 70% B to 95% B over 15 min, hold at 95% B for 5 min

Data Interpretation & Expected Results: A pure sample of MPPEB will result in a single major peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity level of >98% is typically expected for a well-synthesized compound. The retention time will depend on the exact system but is expected to be in the mid-to-late region of the gradient due to the compound's high hydrophobicity.

Conclusion

The combination of NMR spectroscopy for primary structure confirmation, mass spectrometry for molecular weight verification, IR spectroscopy for functional group identification, and HPLC for quantitative purity assessment provides a robust and reliable analytical workflow. This multi-technique approach ensures the unambiguous characterization of this compound, providing researchers with the confidence needed for its use in further scientific investigation.

References

  • NIST. Benzene, 1-methoxy-4-propyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Li, J-H., Zhang, X-D., & Xie, Y-X. Supporting Information: Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Wiley-VCH. [Link]

  • SIELC Technologies. 1-Methoxy-4-methylbenzene HPLC Method. [Link]

  • Supporting Information for a scientific publication. Wiley Online Library. [Link]

  • NIST. Mass spectrum of Benzene, 1-methoxy-4-propyl-. NIST Chemistry WebBook. [Link]

  • ChemBK. This compound. [Link]

  • SIELC Technologies. Benzene, 1-ethenyl-4-methoxy- HPLC Method. [Link]

  • PubChem. 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene in High-Performance Displays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1-methoxy-4-((4-propylphenyl)ethynyl)benzene, a tolane-based nematic liquid crystal, for use in high-performance display technologies. Tolane derivatives are of significant interest due to their rigid molecular structure, which imparts a high birefringence (Δn) and low rotational viscosity (γ₁), properties essential for achieving fast response times and high contrast ratios in modern liquid crystal displays (LCDs). This document offers detailed, field-proven protocols for the synthesis of this compound via Sonogashira coupling, its purification, and the formulation of a liquid crystal mixture. Furthermore, it outlines the fabrication and electro-optical characterization of a twisted nematic liquid crystal (TN-LC) test cell. This guide is intended for researchers, scientists, and engineers in the fields of materials science, organic chemistry, and display technology.

Introduction: The Imperative for Advanced Liquid Crystal Materials

The evolution of liquid crystal display (LCD) technology is intrinsically linked to the development of novel liquid crystal materials with superior performance characteristics. While traditional display technologies are being challenged by newer emissive displays, LCDs continue to dominate the market due to their cost-effectiveness, high resolution, and established manufacturing infrastructure.[1] The demand for higher refresh rates, improved energy efficiency, and enhanced image quality in applications ranging from mobile devices to large-scale televisions necessitates the design of liquid crystals with specific electro-optical properties.[2]

Tolane-based liquid crystals, characterized by a diphenylacetylene core, have emerged as a promising class of materials to meet these demands.[3] The linear and rigid structure of the tolane core, a consequence of the carbon-carbon triple bond, leads to a large anisotropy in molecular polarizability, which in turn results in a high birefringence (Δn).[2] A high Δn allows for the use of thinner liquid crystal cells, which is a critical factor in reducing the switching time (response time) of the display.[2]

This compound is a representative tolane derivative that embodies these desirable characteristics. The terminal methoxy and propyl groups provide a favorable balance of properties, including a stable nematic phase over a practical temperature range and good miscibility with other liquid crystal components. This application note will delve into the practical aspects of working with this material, from its synthesis to its evaluation in a display prototype.

Physicochemical and Electro-Optical Properties

The performance of a liquid crystal in a display device is dictated by a set of key physical and electro-optical parameters. For this compound, these properties are influenced by its molecular structure.

PropertySymbolTypical Value (Estimated)Significance in Display Performance
Nematic-Isotropic Transition (TNI)TNI~60-80 °CDefines the upper operating temperature of the display. A wider nematic range is desirable.
Birefringence (at 589 nm, 20°C)Δn~0.20 - 0.25A high Δn allows for thinner cell gaps, leading to faster response times and higher brightness.[2]
Dielectric Anisotropy (at 1 kHz, 20°C)ΔεPositiveA positive Δε is required for the operation of twisted nematic (TN) and in-plane switching (IPS) modes. The magnitude influences the threshold voltage.
Rotational Viscosity (at 20°C)γ₁LowA low γ₁ is crucial for achieving fast switching speeds, particularly the turn-off time.

Note: The values presented are estimated based on data for structurally similar tolane derivatives. Experimental verification is recommended.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[4] This reaction forms the carbon-carbon triple bond by coupling a terminal alkyne with an aryl halide.

Synthesis Workflow

cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization Reactants 1-ethynyl-4-methoxybenzene + 4-propyl-1-iodobenzene Reaction Sonogashira Coupling (N₂, Room Temperature, 12h) Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Triethylamine (Base/Solvent) Catalysts->Reaction Workup Filtration Solvent Evaporation Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/DCM) Workup->Purification Recrystallization Recrystallization (Ethanol) Purification->Recrystallization Characterization NMR (¹H, ¹³C) Mass Spectrometry DSC/POM Recrystallization->Characterization

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dried Schlenk flask under a nitrogen atmosphere, add 1-ethynyl-4-methoxybenzene (1.0 eq), 4-propyl-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base Addition: Add anhydrous triethylamine (a sufficient volume to dissolve the reactants) via syringe. Triethylamine serves as both the solvent and the base.

  • Reaction: Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and ammonium salts. Wash the filter cake with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient as the eluent.

  • Recrystallization: Further purify the product by recrystallization from ethanol to obtain this compound as a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties (phase transition temperatures) should be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Formulation of a Liquid Crystal Mixture

Pure liquid crystal compounds are seldom used in display applications. Instead, mixtures of several compounds are formulated to achieve a broad nematic temperature range and to optimize the electro-optical properties.

Formulation Strategy
  • Host Mixture Selection: Choose a nematic host mixture with a wide nematic range and low viscosity. The host should be chemically stable and have good miscibility with the tolane dopant.

  • Doping: Add a specific weight percentage (e.g., 5-20 wt%) of this compound to the host mixture.

  • Homogenization: Heat the mixture to its isotropic phase and stir until a homogeneous solution is obtained.

  • Cooling: Slowly cool the mixture back to the nematic phase.

Fabrication and Characterization of a Twisted Nematic (TN) Cell

The electro-optical performance of the formulated liquid crystal mixture is evaluated in a test cell. The twisted nematic (TN) configuration is a common and fundamental liquid crystal display mode.[5][6]

TN Cell Fabrication Workflow

cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 Cell Filling & Sealing Cleaning ITO-coated glass cleaning (Sonication in solvents) AlignmentLayer Spin-coating of polyimide alignment layer Cleaning->AlignmentLayer Curing Curing of polyimide (Hot plate) AlignmentLayer->Curing Rubbing Unidirectional rubbing (Velvet cloth) Curing->Rubbing Spacers Dispersion of spacer beads Rubbing->Spacers Sealing Application of UV-curable sealant Spacers->Sealing Assembly Assembly of substrates (Orthogonal rubbing directions) Sealing->Assembly CuringSealant Curing of sealant (UV exposure) Assembly->CuringSealant Filling Filling with LC mixture (Capillary action in vacuum) CuringSealant->Filling SealingPort Sealing of filling port Filling->SealingPort

Caption: Workflow for the fabrication of a twisted nematic liquid crystal cell.

Step-by-Step Fabrication and Characterization Protocol
  • Substrate Preparation:

    • Thoroughly clean two indium tin oxide (ITO)-coated glass substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol.

    • Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of each substrate.

    • Cure the polyimide layer on a hot plate according to the manufacturer's instructions.

    • Create a preferential alignment direction by unidirectionally rubbing the polyimide surface with a velvet cloth.

  • Cell Assembly:

    • Dispense spacer beads of a specific diameter (e.g., 5 µm) onto one of the substrates to define the cell gap.

    • Apply a UV-curable sealant along the perimeter of the other substrate, leaving a small opening for filling.

    • Assemble the two substrates with their rubbing directions orthogonal to each other (90° twist).

    • Cure the sealant by exposing it to UV light.

  • Cell Filling and Sealing:

    • Place the empty cell in a vacuum chamber and introduce the liquid crystal mixture to the filling port.

    • Fill the cell via capillary action by slowly releasing the vacuum.

    • Seal the filling port with a UV-curable sealant.

  • Electro-Optical Characterization:

    • Place the filled TN cell between two crossed polarizers.

    • Measure the voltage-dependent transmittance (V-T curve) by applying a square-wave AC voltage to the ITO electrodes and measuring the intensity of transmitted light with a photodiode.

    • Determine the threshold voltage (Vth) and the operating voltage from the V-T curve.

    • Measure the switching times (rise time and decay time) by applying a voltage pulse and monitoring the change in transmittance over time with an oscilloscope.[7]

Conclusion

This compound represents a valuable building block for the formulation of high-performance liquid crystal mixtures for advanced display applications. Its inherent high birefringence and low viscosity, characteristic of tolane-based liquid crystals, contribute to faster response times and improved optical performance. The protocols detailed in this application note provide a robust framework for the synthesis, purification, and evaluation of this and similar liquid crystal materials. By understanding the interplay between molecular structure and macroscopic properties, researchers can further innovate and tailor liquid crystal materials to meet the ever-increasing demands of the display industry.

References

  • Hale, P. S., Shapter, J. G., Voelcker, N. H., Ford, M. J., & Waclawik, E. R. (2003). Liquid-Crystal Displays: Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell.
  • Hale, P. S., Shapter, J. G., Voelcker, N. H., Ford, M. J., & Waclawik, E. R. (2003).
  • Hale, P. S., Shapter, J. G., Voelcker, N. H., Ford, M. J., & Waclawik, E. R. (2003). Liquid-Crystal Displays: Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell.
  • Dabrowski, R., et al. (2012). High Birefringence Liquid Crystals. MDPI.
  • Wu, S. T., et al. (1998).
  • Chen, P. J., et al. (2023). Electro-optic properties of liquid crystal cells with nanowall electrodes. Optics Express.
  • Kowerdziej, R., et al. (2000).
  • Parri, O. L., et al. (2019). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m).
  • Gauza, S., et al. (2003). High Birefringence Isothiocyanato Tolane Liquid Crystals. Japanese Journal of Applied Physics.
  • Spadlo, A., et al. (2018). Liquid crystals for IR: Part II synthesis and properties of perfluoroalkyl- or perfluoroalkoxy-terminated tolanes.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews.
  • Wu, S. T., et al. (2014). The design of liquid crystalline bistolane-based materials with extremely high birefringence. RSC Advances.
  • Li, J., et al. (2013). In-plane switching electro-optical effect of nematic liquid crystals.
  • Kumar, P., et al. (2020). Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. MDPI.
  • Paul, M. K., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals.
  • Al-Hamdani, A. A. S., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University.
  • Application Of Liquid Crystal Dakenchem. (2023). Dakenchem.
  • Manufacturing Steps of Liquid Crystal M
  • Optical switch based on the electrically controlled liquid crystal interface. (2015).
  • Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame. (2012).
  • Nematic-isotropic transition temperatures and enthalpy changes. (2018).
  • Viscoelasticity, Dielectric Anisotropy, and Birefringence in the Nematic Phase of Three Four-Ring Bent-Core Liquid Crystals With an L-Shaped Molecular Frame. (2012).
  • Dabrowski, R., et al. (2012). High Birefringence Liquid Crystals. MDPI.
  • Athanasios, K. G., et al. (2019).
  • Showing Compound 1-Methoxy-4-propylbenzene (FDB010570). (2010). FooDB.
  • Dave, J. S., & Vora, R. A. (1980). Studies on Mixed Liquid Crystal. Part-I.
  • 2-Methoxy-4-propylphenol. (n.d.). Chem-Impex.
  • 4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity. (2025). Benchchem.
  • Phenol, 2-methoxy-4-propyl- - the NIST WebBook. (n.d.). NIST.
  • Showing Compound 2-Methoxy-4-propylphenol (FDB008859). (2010). FooDB.

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Application Notes and Protocols for Thin Film Deposition of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the deposition of high-quality thin films of the organic small molecule 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. Recognizing the growing interest in this molecule for applications in organic electronics and sensor technology, these notes offer two robust protocols: Physical Vapor Deposition (PVD) for solvent-free, high-purity films, and Spin Coating for rapid, solution-based processing. Each protocol is accompanied by a thorough explanation of the underlying principles, critical parameter optimization, and post-deposition characterization techniques. The objective is to equip researchers with the necessary knowledge to fabricate consistent and reliable thin films of this compound for their specific research and development needs.

Introduction to this compound

This compound is a tolane-based organic semiconductor. Its molecular structure, characterized by a conjugated π-system, suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of devices based on such organic materials is critically dependent on the morphology, crystallinity, and purity of the thin films.[1][2] Therefore, precise control over the deposition process is paramount.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C18H18O[3][4]
Molecular Weight 250.34 g/mol [3][4]
Melting Point 61°C[3]
Boiling Point 162-164°C at 1 mm Hg[3]

The relatively low melting and boiling points of this compound indicate that it is suitable for thermal evaporation under vacuum, a common Physical Vapor Deposition (PVD) technique.[5] Its solubility in common organic solvents also makes it a candidate for solution-based deposition methods.

Methodology 1: Physical Vapor Deposition (PVD)

PVD is a solvent-free technique that involves the sublimation of a source material in a high-vacuum environment, followed by its condensation onto a substrate to form a thin film.[6] This method is preferred for producing high-purity, uniform, and ultra-thin films of organic semiconductors.[7][8]

Rationale for PVD
  • High Purity: The high vacuum conditions minimize the incorporation of impurities into the growing film.

  • Precise Thickness Control: Film thickness can be controlled with sub-nanometer precision using a quartz crystal microbalance (QCM).

  • Excellent Uniformity: PVD can produce highly uniform films over large substrate areas.[9]

  • Solvent-Free: This method avoids potential complications arising from residual solvents in the film, which can affect device performance and stability.

PVD Protocol

Materials and Equipment:

  • This compound powder (98% purity or higher)

  • High-vacuum deposition chamber (<10^-6 Torr)

  • Tungsten or Molybdenum evaporation boat

  • Substrate (e.g., silicon wafer, glass, ITO-coated glass)

  • Substrate holder with heating capabilities

  • Quartz Crystal Microbalance (QCM) for thickness monitoring

  • Power supply for resistive heating

Step-by-Step Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Optional: Treat the substrate with UV-ozone or oxygen plasma to enhance surface energy and promote film adhesion.

  • Source Material Loading:

    • Load approximately 10-20 mg of this compound powder into the evaporation boat.

    • Ensure the boat is securely mounted in the deposition chamber.

  • System Evacuation:

    • Mount the cleaned substrate onto the substrate holder.

    • Evacuate the deposition chamber to a base pressure of at least 10^-6 Torr to minimize the mean free path of evaporated molecules and reduce contamination.

  • Deposition:

    • Heat the substrate to the desired temperature (e.g., room temperature, or slightly elevated to control film morphology).

    • Slowly increase the current to the evaporation boat to begin sublimation of the source material. The low boiling point of the material suggests a gentle heating ramp is necessary to avoid decomposition.[5]

    • Monitor the deposition rate using the QCM. A typical deposition rate for small organic molecules is 0.1-0.5 Å/s.

    • Continue deposition until the desired film thickness is achieved.

  • Post-Deposition:

    • Turn off the power to the evaporation boat and allow the system to cool down.

    • Vent the chamber with an inert gas (e.g., nitrogen or argon).

    • Carefully remove the coated substrate for characterization.

PVD Workflow Diagram

PVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Source_Loading Source Material Loading Substrate_Cleaning->Source_Loading System_Evacuation System Evacuation to <10^-6 Torr Source_Loading->System_Evacuation Substrate_Heating Substrate Heating System_Evacuation->Substrate_Heating Source_Sublimation Source Sublimation Substrate_Heating->Source_Sublimation Deposition_Monitoring Deposition & QCM Monitoring Source_Sublimation->Deposition_Monitoring Cool_Down System Cool Down Deposition_Monitoring->Cool_Down Venting Inert Gas Venting Cool_Down->Venting Sample_Removal Sample Removal Venting->Sample_Removal

PVD Experimental Workflow

Methodology 2: Spin Coating

Spin coating is a widely used solution-based technique for depositing thin films from a liquid precursor.[10] It is a rapid and cost-effective method suitable for laboratory-scale fabrication.[11][12]

Rationale for Spin Coating
  • Simplicity and Speed: The process is straightforward and can be completed in a matter of minutes.

  • Low Cost: The equipment required is relatively inexpensive compared to high-vacuum systems.

  • Compatibility with Various Substrates: Spin coating can be used to coat a wide range of substrate materials and sizes.[13]

  • Tunable Film Thickness: Film thickness can be controlled by adjusting the solution concentration and spin speed.[11]

Spin Coating Protocol

Materials and Equipment:

  • This compound powder

  • High-purity solvent (e.g., toluene, chlorobenzene, or tetrahydrofuran)

  • Spin coater

  • Substrate (e.g., silicon wafer, glass, ITO-coated glass)

  • Micropipette

  • Hotplate

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent. The concentration will depend on the desired film thickness, but a starting point of 5-10 mg/mL is recommended.

    • Ensure the powder is fully dissolved, using gentle heating or ultrasonication if necessary.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrate using the same procedure as for PVD.

  • Deposition:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the solution (e.g., 50-100 µL) onto the center of the substrate.[14]

    • Start the spin coating program. A two-step program is often effective:

      • Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.

      • Step 2 (Thinning Cycle): A high spin speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.[15]

  • Solvent Removal (Annealing):

    • After spinning, transfer the coated substrate to a hotplate.

    • Anneal the film at a temperature below the melting point of the material (e.g., 50-60°C) for 10-15 minutes to remove any residual solvent and potentially improve film crystallinity.

Spin Coating Workflow Diagram

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Solution_Prep Solution Preparation & Filtration Substrate_Cleaning Substrate Cleaning Solution_Prep->Substrate_Cleaning Solution_Dispense Solution Dispensing on Substrate Substrate_Cleaning->Solution_Dispense Spread_Cycle Spread Cycle (Low RPM) Solution_Dispense->Spread_Cycle Thinning_Cycle Thinning Cycle (High RPM) Spread_Cycle->Thinning_Cycle Annealing Solvent Removal (Annealing) Thinning_Cycle->Annealing Characterization Film Characterization Annealing->Characterization

Sources

Application Notes and Protocols for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a member of the tolan family of organic compounds, which are characterized by a diarylacetylene core. This structural motif provides a rigid, π-conjugated system that is highly polarizable, making it a promising candidate for applications in nonlinear optics (NLO).[1][2] The interaction of intense laser light with such materials can lead to a variety of nonlinear phenomena, including second-harmonic generation (SHG), third-harmonic generation (THG), and two-photon absorption (TPA).[3] These properties are the foundation for technologies such as optical switching, optical limiting, frequency conversion, and advanced bio-imaging.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of this compound in the field of nonlinear optics. We will delve into the theoretical underpinnings of its NLO activity, present detailed protocols for its characterization, and discuss potential applications.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related tolan derivatives.

PropertyValue/DescriptionSource
Chemical Name This compound-
CAS Number 39969-26-1[6]
Molecular Formula C18H18O[6]
Molecular Weight 250.34 g/mol [6]
Appearance Expected to be a crystalline solid.Inferred
Solubility Soluble in common organic solvents like THF, chloroform, and dichloromethane.Inferred

The synthesis of this compound can be achieved through standard cross-coupling reactions, such as the Sonogashira coupling, between a substituted phenylacetylene and a substituted aryl halide.[7]

Nonlinear Optical Properties: An Overview

The nonlinear optical response of a material is described by its nonlinear susceptibility tensors, χ(2) for second-order effects and χ(3) for third-order effects.[8]

  • Second-Order Nonlinearity (χ(2)) : This gives rise to phenomena like SHG, where two photons of a specific frequency are combined to generate a single photon with twice the frequency (and half the wavelength).[9][10] For a molecule to exhibit a non-zero χ(2), it must be non-centrosymmetric.[11][12] Organic materials like the title compound can be engineered to crystallize in non-centrosymmetric space groups, making them suitable for SHG applications.[9][11]

  • Third-Order Nonlinearity (χ(3)) : This is responsible for effects such as the optical Kerr effect (intensity-dependent refractive index) and two-photon absorption (TPA).[8][13] TPA is a process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would require a single photon of higher energy.[14][15] Materials with strong TPA are of interest for optical limiting and 3D microfabrication.[14][15]

Characterization of Nonlinear Optical Properties

Protocol 1: Z-Scan for Third-Order NLO Characterization

The Z-scan technique is a widely used single-beam method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][8][13][16][17]

Objective: To determine the third-order nonlinear susceptibility (χ(3)) of this compound in solution.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., THF or chloroform)

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • Pulsed laser source (e.g., Nd:YAG laser, 532 nm, nanosecond or picosecond pulses)

  • Focusing lens

  • Beam splitter

  • Two photodetectors

  • Aperture

  • Motorized translation stage

  • Data acquisition system

Experimental Setup:

Z_Scan_Setup Laser Pulsed Laser BS Beam Splitter Laser->BS Lens Focusing Lens BS->Lens Transmitted Beam Detector2 Detector 2 (Reference) BS->Detector2 Reflected Beam Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector1 Detector 1 (Closed Aperture) Aperture->Detector1 DAQ Data Acquisition System Detector1->DAQ Detector2->DAQ

Caption: Schematic of the Z-scan experimental setup.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration. The concentration should be adjusted to ensure linear transmittance is high at the laser wavelength.

  • System Alignment: Align the laser beam to pass through the center of the focusing lens and the aperture.

  • Open-Aperture Z-Scan (for Nonlinear Absorption):

    • Remove the aperture so that all the transmitted light is collected by Detector 1.

    • Translate the sample along the z-axis through the focal point of the lens using the motorized stage.

    • Record the normalized transmittance as a function of the sample position (z).

    • A dip in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

  • Closed-Aperture Z-Scan (for Nonlinear Refraction):

    • Place the aperture before Detector 1. The aperture size should be such that the linear transmittance is between 0.1 and 0.5.

    • Repeat the translation of the sample through the focal point.

    • Record the normalized transmittance as a function of z.

    • A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).

  • Data Analysis:

    • The open-aperture data is used to calculate the nonlinear absorption coefficient (β).

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This curve is then used to determine the nonlinear refractive index (n₂).

    • The real and imaginary parts of the third-order susceptibility (χ(3)) can be calculated from n₂ and β.

Expected Results:

For a molecule with a significant π-conjugated system like this compound, it is expected to exhibit a measurable third-order nonlinear optical response.[18][19][20] The sign and magnitude of n₂ and β will depend on the electronic structure of the molecule and the excitation wavelength.

Protocol 2: Second-Harmonic Generation (SHG) Powder Measurement

The Kurtz-Perry powder technique is a common method for screening materials for second-order NLO activity.[9][21]

Objective: To determine the relative SHG efficiency of this compound powder.

Materials:

  • This compound (crystalline powder)

  • Reference material with a known SHG efficiency (e.g., KDP or urea)

  • Pulsed laser source (e.g., Nd:YAG laser, 1064 nm)

  • Sample holder (capillary tube or pressed pellet)

  • Filters to block the fundamental wavelength

  • Photomultiplier tube (PMT) or a sensitive photodiode

  • Oscilloscope or data acquisition system

Experimental Workflow:

SHG_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Sieve Sieve Powder for Uniform Particle Size Grind->Sieve Pack Pack into Sample Holder Sieve->Pack Irradiate Irradiate with Pulsed Laser (ω) Pack->Irradiate Collect Collect Emitted Light Irradiate->Collect Filter Filter out Fundamental (ω) Collect->Filter Detect Detect SHG Signal (2ω) Filter->Detect Measure_Sample Measure SHG Intensity of Sample Detect->Measure_Sample Compare Compare Intensities Measure_Sample->Compare Measure_Ref Measure SHG Intensity of Reference Measure_Ref->Compare

Caption: Workflow for SHG powder measurement.

Procedure:

  • Sample Preparation:

    • Grind the crystalline this compound into a fine powder.

    • Sieve the powder to obtain a uniform particle size range. This is crucial for obtaining reproducible results.

    • Pack the powder into a sample holder.

  • Measurement:

    • Direct the pulsed laser beam onto the sample.

    • Collect the light transmitted or reflected from the sample.

    • Use appropriate optical filters to block the fundamental laser wavelength (e.g., 1064 nm) and transmit the second-harmonic signal (e.g., 532 nm).

    • Measure the intensity of the SHG signal using the PMT.

  • Reference Measurement:

    • Replace the sample with the reference material (e.g., urea) of the same particle size and in the same sample holder.

    • Measure the SHG intensity from the reference under identical experimental conditions.

  • Data Analysis:

    • The relative SHG efficiency is calculated by comparing the SHG intensity of the sample to that of the reference material.

Interpretation of Results:

A significant SHG signal indicates that the material crystallizes in a non-centrosymmetric structure, a prerequisite for a non-zero second-order susceptibility.[11][12] The intensity of the signal provides a semi-quantitative measure of the material's potential for applications in frequency doubling and electro-optic modulation.

Potential Applications

The nonlinear optical properties of this compound make it a candidate for several advanced applications:

  • Optical Limiting: Materials with strong two-photon absorption can be used to protect sensitive optical components and human eyes from high-intensity laser radiation.

  • All-Optical Switching: The intensity-dependent refractive index can be exploited to create all-optical switches for high-speed data processing and telecommunications.[22]

  • Frequency Conversion: Materials with high SHG efficiency can be used to generate light at shorter wavelengths, for example, converting infrared laser light into the visible spectrum.[3][10]

  • Bio-imaging: Two-photon absorbing molecules can be used as fluorescent probes in two-photon microscopy, allowing for deeper tissue penetration and reduced photodamage compared to conventional fluorescence microscopy.[14]

  • Drug Development: While not a direct therapeutic, NLO-active molecules can be used as probes to study biological processes at the cellular and subcellular level, aiding in drug discovery and development.

Conclusion

This compound, as a representative of the tolan family of organic molecules, holds considerable promise for applications in nonlinear optics. Its extended π-conjugated system is expected to give rise to significant second- and third-order nonlinear optical effects. The protocols outlined in this document provide a framework for the systematic characterization of these properties. Further research, including the growth of high-quality single crystals and the fabrication of thin films, will be essential to fully realize the potential of this and related materials in next-generation photonic and biophotonic technologies.

References

  • Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. [Link]

  • Z-scan technique. In Wikipedia. [Link]

  • Z-scan technique. In Grokipedia. [Link]

  • Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan technique for nonlinear materials characterization. SPIE Digital Library. [Link]

  • Hann, R. A., & Bloor, D. (Eds.). (1989). Organic materials for non-linear optics. Royal Society of Chemistry.
  • Nakahara, H., & Fukuda, K. (1979). Linear and nonlinear optical behaviors of Langmuir–Blodgett multilayers of push–pull tolan derivatives. Optica Publishing Group. [Link]

  • Rashid, A. A. (2017). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. [Link]

  • Bosshard, C., Sutter, K., Prêtre, P., Hulliger, J., Flörsheimer, M., Kaatz, P., & Günter, P. (1995).
  • Yang, Z., Wang, Y., & Zhang, Y. (2024). Extremely efficient terahertz second-harmonic generation from organic crystals. SPIE Digital Library. [Link]

  • Thakur, M., & Meyler, S. (1994). Second-harmonic generation in single-crystal films of an organic material. Optica Publishing Group. [Link]

  • Cole, J. M. (2003). Organic materials for second-harmonic generation: advances in relating structure to function. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 361(1813), 2751–2770. [Link]

  • Umezawa, K., et al. (2004). Synthesis and non-linear optical properties of new ionic species: Tolan and diphenylbutadiyne with trimethylammonio and dimethylamino groups. ResearchGate. [Link]

  • Li, Y., et al. (2020). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. National Institutes of Health. [Link]

  • Pawlicki, M., Collins, H. A., Denning, R. G., & Anderson, H. L. (2009). Two-Photon Absorption and the Design of Two-Photon Dyes.
  • TPA in 1,4-Bis([Oxycarbonylphenyl]Ethynyl)Benzene Chromophores. ScholarWorks@BGSU. [Link]

  • Reji, T., et al. (2014). Third-order optical nonlinearities in methoxy-substituted 1, 3 diphenyl propenones by Z-scan and Optical Limiting studies. ResearchGate. [Link]

  • Jayarajan, R., et al. (2019). Third-Order Nonlinear Optical Properties of 1,3- Bis(3,4-Dimethoxyphenyl) prop-2-en-1-one Under Femtosecond Laser. acrhem. [Link]

  • Synthesis of 1-Methoxy-2-(1-octynyl)-benzene. PrepChem.com. [Link]

  • Drobizhev, M., et al. (2011). One- and two-photon absorption of highly conjugated multiporphyrin systems in the two-photon Soret transition region. National Institutes of Health. [Link]

  • Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Chegg. [Link]

  • Investigation of Two-Photon Absorption Properties in Branched Alkene and Alkyne Chromophores. University of Central Florida. [Link]

  • Ullah, H., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. National Institutes of Health. [Link]

  • Benzene, 1-methoxy-4-propyl-. NIST WebBook. [Link]

  • Zhao, K., et al. (2005). Studies on two-photon absorption cross-sections of 1,4-dimethoxy-2,5-divinyl-benzene derivatives. Acta Physica Sinica. [Link]

  • Mary, Y. S., et al. (2015). Efficient π-electron conjugated push–pull nonlinear optical chromophore 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one: A vibrational spectral study. ResearchGate. [Link]

  • Garito, A. F., & Singer, K. D. (1982). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins University Applied Physics Laboratory. [Link]

  • Ghamari, M., et al. (2022). Linear and nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene. Research Square. [Link]

  • Chemistry For Everyone. (2023, May 17). What Are Nonlinear Optical Properties? [Video]. YouTube. [Link]

  • Irfan, A., et al. (2018). Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. Frontiers in Chemistry. [Link]

  • Dirk, C. W., et al. (1991). Nonlinear optical studies of 3-methyl-4-methoxy-4'-nitrostilbene single-crystal films. ResearchGate. [Link]

  • Kim, K., et al. (2001). Novel nonlinear optical polymers based on poly(1,4-phenylenevinylene). RSC Publishing. [Link]

  • Physical characterization of the organic nonlinear optical crystal — 3-methoxy 4-hydroxy benzaldehyde. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Sonogashira cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] While robust, its success is contingent on several critical parameters. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Troubleshooting Guide: From Low Yields to Reaction Stalls

This section addresses specific, common problems encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Q1: My reaction yield is disappointingly low, or I'm only recovering my starting materials. What are the first things I should investigate?

A1: When a Sonogashira reaction fails or provides low yield, a systematic diagnosis is essential. The issue almost always traces back to one of three areas: the integrity of your catalytic system, the purity of your reagents, or the reaction atmosphere.[2]

  • Catalyst Activity: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3]

    • Palladium Precatalyst: Ensure your palladium source is from a reliable supplier and has been stored correctly. Older catalysts may have degraded.

    • Copper(I) Co-catalyst: If you are running a copper-co-catalyzed reaction, the Cu(I) source (typically CuI) is critical. Over time, it can oxidize. Use a fresh bottle of CuI; it should be off-white or tan, not green or blue.[2]

    • Ligands: Phosphine ligands are prone to oxidation. Use fresh ligands or purify them before use.

  • Reagent Purity:

    • Solvents & Base: Anhydrous conditions are highly recommended. Water can negatively impact the catalytic cycle. The amine base (e.g., triethylamine, diisopropylamine) must be dry and is often used in excess to neutralize the hydrogen halide byproduct.[1][2]

    • Starting Materials: Ensure your aryl halide and alkyne are pure and free from contaminants that could poison the catalyst.[2]

  • Reaction Atmosphere: This is arguably the most common point of failure.

    • Oxygen Contamination: The presence of oxygen leads to the highly undesirable Glaser-Hay homocoupling of your alkyne starting material, which dimerizes to form a symmetrical 1,3-diyne.[2][4] This consumes your alkyne and complicates purification.

    • Solution: The reaction must be performed under an inert atmosphere (nitrogen or argon). It is critical to thoroughly degas your solvent and the reaction mixture before adding the catalyst and temperature-sensitive reagents. Standard practice involves multiple (3+) freeze-pump-thaw cycles or sparging the solvent with an inert gas for at least 30 minutes.[2][5]

Q2: My reaction mixture turned dark brown or black shortly after heating, and the reaction stalled. What does this signify?

A2: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst from the solution.[2] When this occurs, the catalytic cycle halts, and your reaction will not proceed to completion.

  • Common Causes:

    • High Temperature: While some aryl halides (especially bromides and chlorides) require heat, excessive temperatures can accelerate catalyst decomposition.[6]

    • Solvent Choice: Certain solvents may promote the formation of palladium black. For instance, some anecdotal evidence suggests THF can be more prone to this issue compared to solvents like DMF or using the amine base as the solvent.[2][7]

    • Impurities: As mentioned in Q1, impurities in reagents or solvents can destabilize the catalyst.

  • Preventative Measures:

    • Temperature Control: Carefully optimize the reaction temperature. Start at a lower temperature and slowly increase if the reaction is sluggish. For the coupling of an aryl bromide, temperatures between 60-80°C are often a good starting point.[8]

    • Ligand Selection: Using more robust or sterically bulky phosphine ligands, such as Xantphos or dppf, can stabilize the palladium center and prevent agglomeration and precipitation.[3][8]

    • Re-evaluate Your Solvent: If the problem persists, consider switching to a different solvent system, such as dioxane/Et₃N or DMF.[8]

Q3: I'm observing a significant amount of a symmetrical diyne byproduct. How can I suppress this side reaction?

A3: This is a classic case of alkyne homocoupling (Glaser coupling), a copper-mediated oxidative dimerization of your terminal alkyne.[4][9] It is a primary reason for reduced yields, especially when the desired cross-coupling is slow.

  • Primary Cause: The reaction is mediated by the copper co-catalyst in the presence of oxygen.[9]

  • Solutions:

    • Rigorous Deoxygenation: The most immediate solution is to improve your inert atmosphere technique (see Q1). Ensure all components are scrupulously free of oxygen.

    • Copper-Free Sonogashira: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[10] Copper-free protocols are now common and often preferred.[1][2] They may require slightly different conditions, such as a different base (e.g., Cs₂CO₃) or higher catalyst loading, but they completely prevent this side reaction.

    • Diluted Hydrogen Atmosphere: An advanced technique involves running the reaction under an atmosphere of diluted hydrogen gas mixed with nitrogen or argon. This has been shown to drastically diminish the homocoupling side product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal combination of starting materials for synthesizing this compound?

A1: You have two primary routes:

  • Route A: 1-Iodo-4-methoxybenzene + 1-Ethynyl-4-propylbenzene

  • Route B: 1-Ethynyl-4-methoxybenzene + 1-Iodo-4-propylbenzene (or the bromo-analogs)

The choice depends on the commercial availability and stability of the starting materials. However, the reactivity of the aryl halide is a critical factor. The general reactivity trend is Iodide > Triflate > Bromide >> Chloride .[2][11] Therefore, using an aryl iodide (e.g., 1-iodo-4-methoxybenzene) will result in a faster reaction that can often be performed at or near room temperature, minimizing side reactions and catalyst decomposition.[2] If you are struggling with an aryl bromide, switching to the corresponding iodide is the most effective way to improve the reaction's success rate.

Q2: Which palladium catalyst and ligand combination is best?

A2: For general purposes, [Pd(PPh₃)₂Cl₂] and [Pd(PPh₃)₄] are the most common and effective precatalysts.[12] However, the choice of ligand can significantly impact the reaction.

  • Triphenylphosphine (PPh₃): The standard, workhorse ligand. It is effective for many substrates.

  • Bulky, Electron-Rich Ligands: For less reactive aryl halides (like bromides or chlorides), using bulkier and more electron-donating ligands can increase the rate of the oxidative addition step, which is often the rate-limiting step.[6][12] Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be highly effective.[3][8]

Q3: How do I properly set up the reaction to ensure anaerobic conditions?

A3: A standard Schlenk line or glovebox technique is required.

  • Add your solid reagents (aryl halide, copper iodide if used, catalyst, ligand) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times.

  • Add your degassed solvent and amine base via syringe.

  • Finally, add the terminal alkyne via syringe.

  • If heating, do so under a positive pressure of inert gas, typically using a balloon or a bubbler outlet.

Data Summary & Protocols

Table 1: Recommended Starting Conditions for Sonogashira Coupling
ParameterAryl Iodide SubstrateAryl Bromide SubstrateRationale & Key Considerations
Pd Precatalyst PdCl₂(PPh₃)₂ (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Higher loading for less reactive bromides.
Ligand PPh₃ (2-4 mol%)PPh₃ (4-10 mol%) or Pd(dppf)Cl₂ (2-5 mol%)More robust ligands like dppf help with difficult couplings.[8]
Cu(I) Co-catalyst CuI (1-5 mol%)CuI (2-10 mol%)Optional. Omit for copper-free protocol to prevent homocoupling.[1]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA) or Et₃NUse at least 2-3 equivalents, or use as the solvent.[2]
Solvent THF or DMFToluene or DMFEnsure solvent is anhydrous and degassed.
Temperature Room Temp to 40 °C60 °C to 100 °CBromides require thermal energy for oxidative addition.[2][8]
Reaction Time 2-12 hours12-36 hoursMonitor by TLC or GC-MS.
Optimized Protocol (Copper-Free Example)

This protocol is a general starting point for the copper-free Sonogashira coupling of 1-iodo-4-methoxybenzene with 1-ethynyl-4-propylbenzene .

  • Preparation: To a flame-dried 100 mL Schlenk flask, add 1-iodo-4-methoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and a magnetic stir bar.

  • Inerting: Seal the flask and place it under high vacuum for 10 minutes, then backfill with argon. Repeat this cycle two more times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (20 mL) and anhydrous, degassed THF (20 mL).

  • Alkyne Addition: Add 1-ethynyl-4-propylbenzene (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (Thin-Layer Chromatography). The reaction is often complete within 4-8 hours.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visual Guides & Workflows

Diagram 1: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex A R1-Pd(II)-X(L2) Pd(0)L2->Pd(II) Complex A Oxidative Addition (R1-X) Pd(II) Complex B R1-Pd(II)-C≡CR2(L2) Pd(II) Complex A->Pd(II) Complex B Transmetalation Pd(II) Complex B->Pd(0)L2 Reductive Elimination (R1-C≡CR2) Cu-X Cu-X Cu-C≡CR2 Cu-C≡CR2 Cu-X->Cu-C≡CR2 Alkyne (R2C≡CH) + Base Cu-C≡CR2->Pd(II) Complex A Feeds into Pd Cycle Cu-C≡CR2->Cu-X caption Fig 1. The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction. Troubleshooting_Tree Start Reaction Failed or Low Yield Check_Atmosphere Was the reaction rigorously degassed? Start->Check_Atmosphere Check_Catalyst Are Pd/Cu catalysts fresh and active? Start->Check_Catalyst Check_Reagents Are solvents/reagents pure and anhydrous? Start->Check_Reagents Homocoupling Significant homocoupling observed? Check_Atmosphere->Homocoupling Replace_Catalyst Solution: Use fresh catalyst/ligand Check_Catalyst->Replace_Catalyst Purify_Reagents Solution: Purify starting materials, use anhydrous solvents Check_Reagents->Purify_Reagents Pd_Black Mixture turned black? Homocoupling->Pd_Black No Fix_Atmosphere Solution: Improve degassing (Freeze-Pump-Thaw) Homocoupling->Fix_Atmosphere Yes Use_Cu_Free Solution: Switch to a Copper-Free protocol Homocoupling->Use_Cu_Free Yes Slow_Reaction Reaction stalled or very slow? Pd_Black->Slow_Reaction No Optimize_Temp Solution: Lower temperature, change solvent or ligand Pd_Black->Optimize_Temp Yes Change_Halide Solution: Switch from Ar-Br to Ar-I, increase temperature Slow_Reaction->Change_Halide

Caption: A decision tree for systematically troubleshooting common Sonogashira reaction issues.

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
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  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec Resources.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn Resources.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • YouTube. (2025).
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Various Authors. (n.d.). The Sonogashira Coupling. Course Hero.
  • Chow, T. J., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Reddit r/Chempros community. (2020). Sonogashira troubleshooting help needed.
  • YouTube. (2020). Sonogashira Coupling.
  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
  • Reddit r/Chempros community. (2021). Struggling to make a sonogashira coupling reaction happen.

Sources

Technical Support Center: Purification of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. As a tolan derivative commonly synthesized via Sonogashira coupling, its purification presents distinct challenges that require a systematic approach. This document is structured to address specific issues encountered in the laboratory, moving from initial reaction workup to final polishing steps, ensuring researchers can achieve high purity for their target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the correct first step after my Sonogashira reaction is complete? I have a dark, basic mixture.

A1: The crucial first step is a carefully planned aqueous workup to remove the amine base, copper salts, and other water-soluble components before attempting any chromatographic purification. Directly applying the crude reaction mixture to a silica gel column can result in poor separation, irreversible binding of the product, and contamination of fractions.

  • Causality: The Sonogashira reaction typically employs an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] This base will be protonated during the reaction, forming an ammonium salt. These salts, along with residual copper catalysts, are highly polar and must be removed.

  • Recommended Action: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the amine base without making the solution strongly acidic, which could potentially degrade sensitive functional groups. Follow this with extraction into a non-polar organic solvent such as ethyl acetate or dichloromethane. Subsequently, wash the organic layer with brine to remove residual water before drying over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q2: My crude product is a dark, oily solid after solvent removal. What is the most effective primary purification method?

A2: Flash column chromatography is the industry-standard and most effective method for the primary purification of this compound from its major impurities.[2][3][4] The non-polar nature of the tolan backbone allows for efficient separation from polar baseline impurities and closely-related non-polar byproducts using a silica gel stationary phase.

Experimental Workflow for Purification

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Final Polishing Reaction Crude Reaction Mixture Workup Aqueous Workup (NH4Cl wash, Extraction) Reaction->Workup Crude_Product Crude Dried Product Workup->Crude_Product Column Flash Column Chromatography Crude_Product->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Semi_Pure Combined Semi-Pure Product Fractions->Semi_Pure Recrystallization Recrystallization Semi_Pure->Recrystallization Pure_Product High-Purity Crystalline Solid Recrystallization->Pure_Product G CoElution Co-elution Observed on TLC Action1 Decrease Eluent Polarity (e.g., from 5% to 2% EtOAc in Hexane) CoElution->Action1 Is separation poor? Action2 Switch to a Different Solvent System (e.g., Hexane/Toluene or Hexane/DCM) CoElution->Action2 Are spots completely overlapping? Action3 Ensure Proper Column Packing (Avoid air bubbles and channeling) CoElution->Action3 Are bands streaking or uneven?

Sources

Technical Support Center: Stabilizing the Mesophase of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this tolane-based liquid crystal. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on stabilizing its nematic mesophase.

Introduction to this compound

This compound is a calamitic (rod-like) liquid crystal. Its molecular structure, characterized by a rigid core and flexible terminal groups, gives rise to its unique optical and electrical properties. Understanding and controlling the stability of its liquid crystalline phase, particularly the nematic phase, is crucial for its application in various electro-optical devices.

Physicochemical Properties:

A comprehensive understanding of the material's physical and chemical properties is essential for its application. The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₈O[1]
Molar Mass 250.33 g/mol [1]
Melting Point 61°C[1]
Boiling Point 162-164°C at 1 mmHg[1]
CAS Number 39969-26-1[2]
Purity 98%[2]
Storage Sealed in a dry environment at room temperature.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the stabilization of the mesophase of this compound.

Issue 1: Determining the Nematic Range

Q: I have synthesized or purchased this compound, but the nematic-to-isotropic transition temperature (clearing point) is not provided. How can I determine the nematic range of my compound?

A: Accurately determining the nematic range is a critical first step for any stabilization experiment. The nematic phase exists between the melting point and the clearing point. While the melting point is known to be 61°C, the clearing point must be determined experimentally. Several techniques can be employed for this purpose:

  • Differential Scanning Calorimetry (DSC): This is the most widely used and accurate technique for determining phase transition temperatures.[3] The sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

  • Polarized Optical Microscopy (POM) with a Hot Stage: This method allows for direct observation of the phase transitions.[4] The liquid crystal sample is placed on a temperature-controlled stage (hot stage) under a polarizing microscope. As the temperature is increased, changes in the optical texture of the material indicate a phase transition. The transition from the crystalline solid to the nematic phase will show a change from a solid structure to a characteristic nematic texture (e.g., Schlieren or marbled). The transition from the nematic to the isotropic phase (the clearing point) is marked by the disappearance of birefringence, and the sample becoming dark between crossed polarizers.

  • Light Scattering Method: Changes in light scattering can also be used to detect phase transitions.[5]

Experimental Protocol for Determining Transition Temperatures using POM with a Hot Stage:

  • Place a small amount of this compound between a clean glass slide and a coverslip.

  • Position the slide on the hot stage of a polarized optical microscope.

  • Heat the sample at a slow, controlled rate (e.g., 1-2°C/min) to ensure thermal equilibrium.

  • Observe the sample through the crossed polarizers.

  • Record the temperature at which the solid melts into a birefringent fluid (melting point).

  • Continue heating and record the temperature at which the birefringence completely disappears, and the view becomes dark (nematic-to-isotropic transition or clearing point).

  • To check for the presence of any monotropic phases (phases that only appear on cooling), slowly cool the sample from the isotropic phase and observe the temperatures at which textures reappear.

Issue 2: Poor Mesophase Stability and Narrow Nematic Range

Q: My this compound sample shows a very narrow nematic range, making it difficult to work with. How can I broaden this range?

A: A narrow nematic range can be a significant challenge. Two common strategies to widen the mesophase temperature range are doping with nanoparticles and creating eutectic mixtures.

  • Doping with Nanoparticles: The introduction of nanoparticles into a liquid crystal host can influence its phase transition temperatures.[6] The effect depends on the type, size, shape, and concentration of the nanoparticles, as well as their interaction with the liquid crystal molecules. For example, doping with gold or silver nanoparticles has been shown to sometimes increase the clearing point of nematic liquid crystals.[7]

  • Formulating Eutectic Mixtures: Mixing this compound with other liquid crystalline compounds can create a eutectic mixture with a lower melting point and a wider nematic range than the individual components. The composition of the mixture will determine the resulting phase behavior.

Experimental Workflow for Nanoparticle Doping:

G cluster_0 Input Parameters cluster_1 Polymer Network Properties cluster_2 Final Device Performance Monomer_Concentration Monomer Concentration Network_Density Network Density Monomer_Concentration->Network_Density UV_Intensity UV Intensity UV_Intensity->Network_Density Domain_Size Domain Size UV_Intensity->Domain_Size Curing_Temperature Curing Temperature Curing_Temperature->Domain_Size Alignment_Stability Alignment Stability Network_Density->Alignment_Stability Electro_Optical_Response Electro-Optical Response Network_Density->Electro_Optical_Response Scattering Scattering Domain_Size->Scattering

Caption: Factors influencing polymer network stabilization.

References

  • H. J. Coles and S. M. Morris, "Liquid-crystal lasers," Nature Photonics, vol. 4, no. 10, pp. 676-685, 2010. [Link]

  • D. J. Broer, G. N. Mol, J. A. M. M. van Haaren, and J. Lub, "Photo-induced diffusion in polymerizing chiral-nematic media," Advanced Materials, vol. 11, no. 7, pp. 573-578, 1999. [Link]

  • Y. Reznikov, O. Buchnev, O. Tereshchenko, V. Reshetnyak, A. Glushchenko, and J. West, "Photo-alignment of liquid crystals on a polymer film," Japanese Journal of Applied Physics, vol. 42, no. 7R, p. 4375, 2003. [Link]

  • B. Czarnik-Matusewicz, J. Pajak, and M. Rospenk, "The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 62, no. 1-3, pp. 157-163, 2005. [Link]

  • I. Dierking, "Polymer network-stabilized liquid crystals," Polymers, vol. 6, no. 5, pp. 1595-1622, 2014. [Link]

  • S. T. Wu, and D. K. Yang, Reflective Liquid Crystal Displays. John Wiley & Sons, 2001. [Link]

  • ChemBK, "this compound," [Online]. Available: [Link].

  • A. Y. Fuh, C. Y. Huang, and C. W. Lau, "Effects of nanoparticle doping on the electro-optical characteristics of nematic liquid crystals," Japanese Journal of Applied Physics, vol. 43, no. 11R, p. 7764, 2004. [Link]

  • M. Mitov, "Cholesteric liquid crystals in biological systems," Soft Matter, vol. 13, no. 23, pp. 4176-4209, 2017. [Link]

Sources

degradation pathways of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene in devices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Prepared by: Senior Application Scientist, Advanced Materials Division

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability and degradation of this material in device applications. Our approach is grounded in established principles of organic material science to help you navigate the complexities of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and mitigate potential degradation-related problems.

Issue 1: Rapid Decrease in Device Luminescence or Efficiency

Question: I've fabricated an organic light-emitting diode (OLED) using this compound as a component in the emissive layer. After only a few hours of operation, the device's brightness has decreased by over 50%. What are the likely material-related causes?

Answer: A rapid decline in device performance is often linked to the chemical degradation of the active organic materials, creating non-emissive species or charge traps. Given the structure of this compound, several degradation pathways could be at play, especially under electrical and thermal stress in the presence of trace oxygen or water.

Troubleshooting Workflow:

  • Environmental Analysis (Hypothesis: Photo-oxidation): The primary suspect is often the interaction of the material with ambient oxygen and moisture, accelerated by light and electrical bias. The ethynyl (alkyne) linkage is particularly susceptible.

    • Action: Fabricate and test a control device entirely within an inert atmosphere (e.g., a nitrogen-filled glovebox with O₂ and H₂O levels below 1 ppm). Compare its operational lifetime to a device fabricated and tested in your standard lab environment.

    • Causality: If the inert-environment device shows significantly enhanced stability, it strongly suggests that atmospheric components are key contributors to degradation. Photo-oxidation of the alkyne can lead to the formation of α-dicarbonyl species, which are known quenchers of fluorescence and can act as charge traps, disrupting charge transport within the device.

  • Spectroscopic Analysis (Hypothesis: Change in Chemical Structure): Degradation will alter the chemical structure of the material, which can be detected spectroscopically.

    • Action:

      • Measure the photoluminescence (PL) and absorption spectra of a thin film of the material before and after device operation (or after prolonged exposure to operational stressors like UV light).

      • Use Fourier-Transform Infrared (FTIR) spectroscopy to probe for changes in vibrational modes. Look for the appearance of carbonyl (C=O) stretching peaks around 1650-1750 cm⁻¹, which would be a strong indicator of oxidation.

    • Causality: A blue-shift in the PL spectrum might indicate the formation of species with a shorter conjugation length, while a red-shift could suggest aggregation or the formation of new, lower-energy emissive species. The appearance of new peaks in FTIR provides direct evidence of specific bond formations, helping to pinpoint the reaction pathway.

  • Electrochemical Analysis (Hypothesis: Electrochemical Instability): The material may have a low oxidation potential, making it susceptible to degradation under the applied electric field.

    • Action: Perform cyclic voltammetry (CV) on a solution or thin film of the material. Run multiple cycles to assess the electrochemical reversibility.

    • Causality: If the oxidation or reduction peaks decrease in intensity or shift with subsequent cycles, it indicates that the ionized species (radical cations or anions) are unstable and undergo irreversible chemical reactions. This electrochemical instability is a direct predictor of poor operational lifetime in a device.

Troubleshooting Decision Workflow Diagram:

G start Rapid Decrease in Device Performance glovebox Test Device in Inert Atmosphere start->glovebox stable Performance Stable glovebox->stable Yes unstable Performance Still Degrades glovebox->unstable No spectroscopy Perform Spectroscopic Analysis (PL, FTIR) no_change No Significant Spectral Change spectroscopy->no_change No change Spectral Shift or New Peaks (e.g., C=O) spectroscopy->change Yes cv Perform Cyclic Voltammetry (CV) reversible Reversible Redox Behavior cv->reversible Yes irreversible Irreversible Redox Behavior cv->irreversible No conclusion1 Conclusion: Degradation is Environmentally Driven (O₂, H₂O). Action: Improve Encapsulation. stable->conclusion1 unstable->spectroscopy unstable->cv no_change->cv conclusion3 Conclusion: Photo-Oxidation Confirmed. Action: Add Oxygen Scavengers or Improve Encapsulation. change->conclusion3 conclusion2 Conclusion: Material has Intrinsic Electrochemical Instability. Action: Molecular Redesign. irreversible->conclusion2 G cluster_0 Primary Molecule cluster_1 Stressors cluster_2 Degradation Products Mol This compound P1 α-Dicarbonyl Species (Alkyne Oxidation) Mol->P1 P2 Phenolic Species (Ether Cleavage) Mol->P2 P3 Oligomers/ Polymers Mol->P3 S Light (hν) Oxygen (O₂) Heat (Δ) S->Mol initiate

Caption: Plausible degradation pathways for the target molecule under common stressors.

Q2: How should I store this compound to ensure its long-term stability?

To minimize degradation during storage, you must protect the material from light, oxygen, and moisture.

  • Packaging: Store the material in an amber glass vial with a PTFE-lined cap to block UV light.

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air. For maximum protection, store the vial inside a desiccator or a glovebox.

  • Temperature: Store at low temperatures (e.g., < 4 °C). This slows down thermally activated degradation processes. Avoid repeated freeze-thaw cycles by aliquoting the material into smaller, single-use vials.

Q3: Are there any "best practices" for using this material in solution-based processing to avoid degradation?

Yes. The solution phase can accelerate degradation if not handled properly.

  • Solvent Choice: Use high-purity, anhydrous solvents. Solvents should be degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Processing Environment: Whenever possible, prepare solutions and process them (e.g., spin-coating) inside an inert atmosphere glovebox.

  • Filtration: Filter the solution through a PTFE syringe filter (e.g., 0.2 μm) immediately before use to remove any particulates or aggregates that may have formed.

  • Time: Use freshly prepared solutions. Do not store solutions for extended periods, even in the dark or under inert gas, as slow degradation can still occur.

Part 3: Experimental Protocol

Protocol: Assessing Electrochemical Stability via Cyclic Voltammetry (CV)

This protocol provides a standardized method to evaluate the stability of the material's oxidized and reduced states, which is critical for predicting its performance in an electronic device.

Objective: To determine the oxidation and reduction potentials and assess the electrochemical reversibility of this compound.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl or Ag/Ag⁺ reference electrode)

  • This compound (analyte, ~1 mM)

  • High-purity, anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Inert gas (Argon or Nitrogen) for deaeration

Methodology:

  • Preparation:

    • Polish the glassy carbon working electrode with alumina slurry, then sonicate in deionized water and the chosen solvent to ensure a clean, reproducible surface.

    • Prepare the analyte solution (~1 mM) with the supporting electrolyte (0.1 M) in the chosen solvent inside a glovebox or under an inert atmosphere.

    • Assemble the three-electrode cell with the prepared solution.

  • Deaeration:

    • Sparge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Measurement:

    • Set the potentiostat parameters:

      • Scan Range: A wide range, e.g., from -2.0 V to +2.0 V vs. Ag/AgCl. Adjust based on the solvent window.

      • Scan Rate: Start with 100 mV/s.

      • Number of Cycles: At least 10 cycles to observe any changes.

    • Run the CV scan. Record the current response as a function of the applied potential.

    • After the initial run, perform scans at different rates (e.g., 50, 200, 500 mV/s) to investigate the nature of the redox processes.

  • Data Analysis:

    • Identify Peaks: Locate the anodic (oxidation) and cathodic (reduction) peaks. The peak potential provides information about the energy levels (HOMO/LUMO).

    • Assess Reversibility: For a reversible process, the ratio of the peak currents (Ipa/Ipc) should be close to 1, and the separation between the anodic and cathodic peak potentials (ΔEp) should be close to 59/n mV (where n is the number of electrons transferred).

    • Evaluate Stability: Overlay the 1st, 5th, and 10th cycles. A decrease in the peak current or a significant shift in peak potential over multiple cycles indicates that the radical ion formed is unstable and undergoes subsequent chemical reactions.

Data Interpretation Summary Table:

ObservationPotential Implication for Device Stability
Irreversible Oxidation Wave The radical cation is unstable. The material will likely degrade quickly in hole-transporting applications.
Decreasing Peak Current over Cycles Material is consumed in side-reactions upon oxidation/reduction, leading to a loss of active material.
New Peaks Appear on Subsequent Cycles The degradation product is also electrochemically active and may act as a trap or quenching site in a device.
Fully Reversible Redox Behavior The material is electrochemically robust, a prerequisite for long operational stability.

References

  • Title: Photodegradation of Organic Light Emitting Diodes: A Review of the Degradation Mechanisms Source: Journal of Materials Chemistry C URL: [Link]

  • Title: Degradation of Organic Light-Emitting Devices Source: Chemical Reviews URL: [Link]

  • Title: Electrochemistry of Conjugated Polymers Source: Chemical Reviews URL: [Link]

  • Title: The Role of Singlet Oxygen in the Photodegradation of Organic Solar Cells Source: Advanced Materials URL: [Link]

  • Title: Polymerization of Alkynes Source: Chemical Reviews URL: [Link]

optimizing the alignment of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the alignment of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene and similar tolane-type nematic liquid crystals. This guide is designed for researchers and professionals to address common challenges encountered during the fabrication of liquid crystal devices. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material and alignment principles.

Question: What is this compound and why is its alignment critical?

Answer: this compound is a type of tolane liquid crystal.[1] These molecules are rod-shaped (calamitic) and exhibit a nematic phase, where they possess long-range orientational order but no positional order.[2] The alignment of these molecules within a device is paramount because their collective orientation dictates the device's optical properties, such as its refractive index, birefringence, and response to electric fields.[3][4] Uniform, defect-free alignment is the cornerstone of high-performance devices like displays, spatial light modulators, and optical switches, ensuring high contrast ratios, fast response times, and predictable behavior.[5]

Question: What are the primary methods for aligning nematic liquid crystals?

Answer: The two most prevalent techniques for inducing uniform alignment are mechanical rubbing and photoalignment.[6]

  • Mechanical Rubbing: This traditional method involves rubbing a polymer-coated substrate (typically polyimide) with a velvet cloth. This process creates microscopic grooves and reorients the polymer chains on the surface, which in turn directs the liquid crystal molecules through anisotropic surface interactions.[7]

  • Photoalignment: This is a non-contact technique where a photosensitive polymer layer is exposed to polarized UV light.[6][8] The light induces an anisotropy in the polymer surface, for example through photodegradation or photoisomerization, creating a preferred alignment direction for the liquid crystal molecules without the risk of dust or static charge generation associated with rubbing.[6][9][10]

Question: What is "pretilt angle" and why does it matter?

Answer: The pretilt angle is the angle between the liquid crystal director (the average direction of the long molecular axis) and the substrate surface.[4] It is a critical parameter for device performance. A small, non-zero pretilt angle (a few degrees for planar alignment) is often required to prevent reverse-tilt disclinations when an electric field is applied, which can degrade display quality.[11] Different device modes require different pretilt angles, from near-zero for in-plane switching (IPS) displays to near-90 degrees for vertically aligned (VA) displays.[4] The ability to precisely control this angle is key to optimizing device electro-optics.[5]

Section 2: Troubleshooting Common Alignment Defects

This guide uses a problem-oriented approach to help you diagnose and solve specific issues observed during your experiments, primarily through Polarized Optical Microscopy (POM).

Question: My cell appears patchy with non-uniform brightness under the polarizing microscope. What's wrong?

Answer: This indicates a lack of uniform alignment, where different regions (domains) of the cell have the liquid crystal molecules oriented in different directions.

  • Primary Cause: Substrate Contamination. The most common culprit is an improperly cleaned substrate (e.g., Indium Tin Oxide coated glass). Organic residues, particulates, or variations in surface energy prevent the uniform coating of the alignment layer, leading to poor anchoring of the liquid crystal molecules.

    • Solution: Implement a rigorous, multi-step cleaning protocol. See Protocol 1: Substrate Cleaning for a validated procedure. The goal is to create a high-energy, hydrophilic surface ready for polymer coating.

  • Secondary Cause: Defective Alignment Layer. An uneven spin-coated polyimide layer, incomplete solvent evaporation, or improper curing can create a surface with inconsistent anchoring properties.

    • Solution: Optimize your spin-coating parameters (speed, acceleration, time) to achieve a target thickness (typically 50-80 nm). Ensure the pre-baking and hard-baking steps are performed at the correct temperatures and for the specified duration to fully imidize the polymer and remove solvents. Refer to Protocol 2: Polyimide Alignment Layer Deposition .

  • Tertiary Cause: Inconsistent Rubbing or Photo-Exposure. For rubbing, inconsistent pressure or a worn-out rubbing cloth can lead to variations in alignment strength across the substrate. For photoalignment, an unstable UV lamp or improper dosage can result in incomplete anisotropy induction.[10]

    • Solution: For rubbing, carefully control parameters like roller speed, substrate speed, and pile impression (rubbing depth). For photoalignment, precisely control the UV exposure dose (typically measured in J/cm²).

Question: I observe distinct lines and points (defects) in my cell. How can I eliminate them?

Answer: These features are called disclinations, which are discontinuities in the director field of the liquid crystal.[12][13] While sometimes intentionally created for specific applications, they are typically undesirable in uniform displays.[14]

  • Cause: Surface Debris or Scratches. Dust particles or scratches on the substrate or within the alignment layer act as nucleation sites for defects. The liquid crystal director field is forced to distort around these points, creating a stable defect.

    • Solution: All processing steps, from cleaning to cell assembly, must be performed in a cleanroom environment (e.g., Class 1000 or better). Filter all solutions and handle substrates with care to prevent scratches. Mechanical rubbing is a known source of dust; if this is a persistent issue, consider transitioning to photoalignment.[6][11]

  • Cause: Cell Gap Non-Uniformity. Variations in the cell gap, caused by uneven spacer distribution or external pressure, can induce stress and create disclinations.

    • Solution: Ensure a uniform distribution of high-quality spacers. Use a cell press with controlled pressure during UV sealing of the cell edges.

  • Cause: Flow-Induced Alignment During Filling. Filling the cell in the nematic phase can cause the flow of the liquid crystal to compete with the surface-induced alignment, leading to the formation of defects.

    • Solution: Fill the cell in the isotropic phase (i.e., at a temperature above the nematic-isotropic transition temperature) via capillary action.[15] Afterward, cool the cell down slowly and uniformly through the phase transition into the nematic phase. This allows the molecules to align gently with the surface guidance without being trapped in unfavorable orientations.

Section 3: Standard Operating Protocols

These detailed protocols provide a validated baseline for your experiments.

Protocol 1: ITO Substrate Cleaning

This protocol is designed to remove both organic and inorganic contaminants to ensure a high-energy surface suitable for alignment layer deposition.

  • Initial Wash: Place substrates in a substrate rack and sonicate in a bath of Alconox (or similar lab-grade detergent) solution for 15 minutes.

  • DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water for 5 minutes.

  • Solvent Degreasing (Organic Removal): Sonicate the substrates sequentially in acetone and then isopropyl alcohol (IPA) for 15 minutes each.

  • Final DI Water Rinse: Rinse again with fresh DI water for 5 minutes to remove any residual solvent.

  • Drying: Dry the substrates using a nitrogen gas gun, ensuring no streaks or spots remain.

  • UV-Ozone Treatment (Final Organic Removal): Place the dried substrates in a UV-Ozone cleaner for 10-15 minutes immediately before spin-coating. This step burns off any remaining trace organic contaminants and maximizes surface energy.

Protocol 2: Polyimide (PI) Alignment Layer Deposition

This protocol describes the application of a planar alignment polyimide.

  • Dispensing: Dispense a small amount of polyimide solution (e.g., Nissan SE-2170, filtered through a 0.2 µm filter) onto the center of the cleaned ITO substrate.

  • Spin-Coating: Ramp up the spin coater to 500 rpm for 5 seconds (to spread the solution), then ramp to 3000-4000 rpm for 45 seconds to achieve the desired thickness.

  • Pre-Bake (Soft Bake): Place the coated substrates on a hotplate at 80-90°C for 5-10 minutes to evaporate the bulk of the solvent.

  • Hard Bake (Curing): Transfer the substrates to an oven and bake at 180-200°C for 1 hour to induce imidization, fully curing the polymer layer.[10][16]

  • Cooling: Allow the substrates to cool down slowly to room temperature before the next step.

Protocol 3: Mechanical Rubbing Workflow

This process creates the required surface anisotropy for planar alignment.

  • Machine Setup: Install a fresh rubbing cloth on the rubbing machine roller. Set the desired parameters.

  • Rubbing Process: Place the PI-coated substrate on the stage. Execute the rubbing process. The rubbing directions on the top and bottom substrates should be anti-parallel for a standard planar cell.

  • Post-Rubbing Cleaning: Use a high-pressure nitrogen gun to carefully blow away any dust or fibers generated during the rubbing process.

ParameterTypical RangeEffect of Increasing Value
Pile Impression / Rubbing Depth 0.1 - 0.5 mmIncreases anchoring energy and can affect pretilt angle
Roller Speed 500 - 1500 rpmInfluences the degree of polymer chain alignment
Substrate Speed 10 - 50 mm/sSlower speeds generally lead to stronger rubbing

Table 1: Key parameters for mechanical rubbing and their qualitative effects on the alignment layer.

Protocol 4: Cell Assembly and Filling
  • Adhesive Application: Dispense a UV-curable adhesive mixed with spherical spacers (e.g., 4-5 µm) around the perimeter of one substrate, leaving a small gap for filling.

  • Cell Assembly: Place the second substrate on top, with the rubbing directions oriented as desired (e.g., anti-parallel).

  • Curing: Place the assembled cell in a press with uniform, gentle pressure and expose to a UV lamp to cure the adhesive.

  • Filling: Place the empty cell on a hot stage heated above the LC's clearing point. Place a drop of the liquid crystal at the opening. The LC will fill the cell via capillary action.

  • Sealing: Once filled, seal the opening with a small amount of UV-curable epoxy.

  • Annealing: Cool the cell very slowly (e.g., 0.5-1°C per minute) through the nematic-isotropic phase transition to room temperature. This is a critical step to achieve a defect-free monodomain texture.

Protocol 5: Alignment Characterization with Polarized Optical Microscopy (POM)

POM is the primary tool for qualitatively assessing alignment quality.[17][18][19]

  • Setup: Place the filled LC cell on the rotating stage of a polarizing microscope between crossed polarizers.

  • Observation:

    • Uniform Alignment: If the alignment is uniform and planar, the view will be uniformly dark (extinguished) when the rubbing direction is parallel to either the polarizer or the analyzer.[17] Maximum brightness will be observed when the rubbing direction is at 45° to both.[17]

    • Defects: Disclination lines, points, or patchy domains will be clearly visible as disruptions in the uniform texture.[20]

Section 4: Visualizing the Process

Understanding the workflow and troubleshooting logic is crucial for success.

Experimental Workflow Diagram

This diagram illustrates the sequential steps for fabricating a liquid crystal cell with a rubbed polyimide alignment layer.

G cluster_0 Substrate Preparation cluster_1 Alignment Layer Formation cluster_2 Cell Fabrication & Analysis Clean 1. Substrate Cleaning UV_Ozone 2. UV-Ozone Treatment Clean->UV_Ozone Spin_Coat 3. Spin-Coat Polyimide UV_Ozone->Spin_Coat Bake 4. Bake & Cure PI Spin_Coat->Bake Rub 5. Mechanical Rubbing Bake->Rub Assemble 6. Assemble Cell Rub->Assemble Fill 7. Fill with LC Assemble->Fill Anneal 8. Anneal Cell Fill->Anneal POM 9. POM Characterization Anneal->POM

Caption: Workflow for LC Cell Fabrication.

Troubleshooting Logic Diagram

This flowchart provides a logical path for diagnosing common alignment issues observed via POM.

G Start Observe Cell under POM Defect_Type What is the primary issue? Start->Defect_Type Patchy Patchy / Non-Uniform Domains Defect_Type->Patchy Non-Uniformity Lines Disclination Lines / Points Defect_Type->Lines Defects Cause_Patchy Potential Causes? Patchy->Cause_Patchy Cause_Lines Potential Causes? Lines->Cause_Lines Sol_Contamination Substrate Contamination Cause_Patchy->Sol_Contamination Yes Sol_PI Poor PI Coating / Curing Cause_Patchy->Sol_PI Yes Sol_Rubbing Inconsistent Rubbing Cause_Patchy->Sol_Rubbing Yes Sol_Debris Surface Debris / Scratches Cause_Lines->Sol_Debris Yes Sol_Gap Cell Gap Non-Uniformity Cause_Lines->Sol_Gap Yes Sol_Fill Improper Filling / Cooling Cause_Lines->Sol_Fill Yes Action_Clean Action: Re-evaluate Cleaning Protocol 1 Sol_Contamination->Action_Clean Action_PI Action: Optimize PI Protocol 2 Sol_PI->Action_PI Action_Rub Action: Calibrate Rubbing Protocol 3 Sol_Rubbing->Action_Rub Action_Cleanroom Action: Improve Cleanliness / Handling Sol_Debris->Action_Cleanroom Action_Assembly Action: Refine Cell Assembly Protocol 4 Sol_Gap->Action_Assembly Sol_Fill->Action_Assembly

Caption: Decision tree for troubleshooting LC alignment defects.

References

Technical Support Center: Troubleshooting NMR Spectra of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting the NMR spectra of this diarylalkyne. Here, we address common and advanced troubleshooting scenarios in a practical question-and-answer format, grounded in established spectroscopic principles.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-a, H-a'~7.42Doublet2H~8.4
H-b, H-b'~7.15Doublet2H~8.4
H-c, H-c'~7.45Doublet2H~8.8
H-d, H-d'~6.88Doublet2H~8.8
H-e~3.83Singlet3H-
H-f~2.58Triplet2H~7.6
H-g~1.65Sextet2H~7.5
H-h~0.95Triplet3H~7.4

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-1~159.5
C-2, C-2'~133.0
C-3, C-3'~114.0
C-4~115.5
C-5~142.0
C-6, C-6'~131.5
C-7, C-7'~128.5
C-8~120.5
C-9 (alkyne)~89.0
C-10 (alkyne)~89.5
C-11 (methoxy)~55.3
C-12 (propyl)~38.0
C-13 (propyl)~24.5
C-14 (propyl)~13.8

Troubleshooting Guide & FAQs

Here we address common issues encountered during the NMR analysis of this compound.

Q1: My aromatic region shows more than the expected four doublets. What could be the cause?

A1: The presence of additional signals in the aromatic region (typically 6.5-8.0 ppm) often points to impurities from the synthesis. The target molecule is commonly synthesized via a Sonogashira coupling reaction.[1] Potential side products or unreacted starting materials can include:

  • Homocoupled Diynes: Dimerization of the terminal alkyne starting material can occur, especially in the presence of copper catalysts and oxygen.[2] This would introduce new, often symmetric, aromatic signals.

  • Unreacted Aryl Halides: If the reaction did not go to completion, you might see signals from the starting aryl iodide or bromide.

  • Other Coupling Products: Depending on the reaction conditions, other side reactions could lead to structurally related impurities with distinct aromatic proton environments.

Troubleshooting Steps:

  • Review the Reaction: Scrutinize the reaction conditions. The Sonogashira coupling is sensitive to the catalyst, co-catalyst, base, and solvent used.[3]

  • Purification: Ensure your purification method (e.g., column chromatography, recrystallization) is adequate to separate these impurities.

  • 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum. This will help identify which aromatic protons are coupled to each other and distinguish the desired spin systems from those of impurities.

Q2: The integration of my propyl group signals is not in the expected 2:2:3 ratio. Why?

A2: Inaccurate integration of the aliphatic signals for the propyl group can arise from several factors:

  • Peak Overlap: While less common for the propyl group in this molecule, a broad solvent peak or an impurity signal could overlap with one of the multiplets, distorting the integration.

  • Incomplete Relaxation: The relaxation times (T1) of different protons can vary. If the delay between scans is too short, protons with longer T1 values may not fully relax, leading to attenuated signals and inaccurate integrals.

  • Phasing and Baseline Correction: Poor phasing or baseline correction of the spectrum can significantly impact the accuracy of the integration.

Troubleshooting Steps:

  • Optimize Acquisition Parameters: Increase the relaxation delay (d1) to at least 5 times the longest T1 value of the protons of interest. If T1 values are unknown, a d1 of 10-15 seconds is a safe starting point for quantitative analysis.

  • Careful Processing: Meticulously phase the spectrum and apply a high-order polynomial baseline correction to ensure a flat baseline across the integrated regions.

  • Solvent Choice: If a residual solvent peak is the issue, consider using a different deuterated solvent that does not have signals in the region of interest.

Q3: I am missing the characteristic singlet for the methoxy group around 3.8 ppm. What happened?

A3: The absence of the methoxy singlet is a significant issue and could indicate several possibilities:

  • Incorrect Compound: The most straightforward explanation is that the synthesized compound is not the expected this compound. A demethylation reaction could have occurred during synthesis or workup, resulting in a hydroxyl group instead.

  • Low Concentration: If the sample is very dilute, the signal might be lost in the noise.

  • Instrumental Issues: While less likely, an improperly calibrated instrument or acquisition error could lead to a missing peak.

Troubleshooting Steps:

  • Confirm with Other Data: Correlate your NMR data with other analytical techniques like Mass Spectrometry (MS) to confirm the molecular weight of your compound.

  • Check for a Broad OH Peak: If demethylation occurred, you would expect to see a broad singlet for the hydroxyl proton, which may be further downfield. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the OH peak to disappear due to proton exchange.

  • Increase Concentration/Scans: If the sample is dilute, concentrate it if possible, or increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Data Acquisition Workflow

Caption: Standard ¹H NMR Data Acquisition Workflow.

Troubleshooting Logic Diagram

Sources

Technical Support Center: Synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key intermediate. Here, we address common challenges and frequently encountered side reactions, providing in-depth, field-tested solutions and mechanistic explanations to enhance your synthetic success.

Introduction: The Sonogashira Coupling Approach

The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. The general scheme involves reacting an aryl halide, such as 4-iodoanisole or 4-bromoanisole, with 1-ethynyl-4-propylbenzene.

While robust, this reaction is not without its complexities. The following guide provides a structured approach to troubleshooting common issues and understanding the underlying chemistry to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product

You've run the reaction, but TLC/LC-MS analysis shows a large amount of unreacted starting materials (4-iodoanisole and/or 1-ethynyl-4-propylbenzene).

Possible Cause 1: Inactive Catalyst

The palladium catalyst is the heart of the reaction, and its activity is paramount. The active catalytic species is Pd(0), which is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂. If this reduction is inefficient or if the Pd(0) species is deactivated, the catalytic cycle will stall.

  • Solution:

    • Anaerobic Conditions: Ensure your reaction is thoroughly deoxygenated. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle. Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.

    • Catalyst Quality: Use a fresh, high-purity palladium source. Older catalysts or those stored improperly may have already oxidized.

    • Ligand Choice: Phosphine ligands like PPh₃ are crucial for stabilizing the Pd(0) center. Ensure the correct stoichiometry of the ligand is used. In some cases, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial, as it eliminates the need for in situ reduction.

Possible Cause 2: Ineffective Base

The base plays a critical role in the Sonogashira reaction. It is required to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide, and to neutralize the hydrogen halide (HX) generated during the catalytic cycle.

  • Solution:

    • Base Strength & Solubility: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used. The base must be strong enough to deprotonate the alkyne but not so strong that it causes undesired side reactions. It must also be soluble in the reaction solvent.

    • Purity: Use a freshly distilled or high-purity grade of the amine base. Older bottles of amines can absorb CO₂ from the atmosphere, forming carbonate salts which can interfere with the reaction.

Issue 2: Significant Formation of a Symmetrical Diacetylene Byproduct

Your analysis shows a significant peak corresponding to 1,4-bis(4-propylphenyl)buta-1,3-diyne, a homocoupled product of your starting alkyne.

Possible Cause: Glaser-Hay Homocoupling

This is one of the most common side reactions in Sonogashira couplings. It is a copper-mediated oxidative homocoupling of the terminal alkyne, which is particularly favored in the presence of oxygen.

  • Solution:

    • Strict Anaerobic Conditions: This is the most critical factor. The rigorous exclusion of oxygen will significantly suppress the formation of this byproduct. Use Schlenck line techniques for the best results.

    • Copper Concentration: Use the minimum effective concentration of the copper(I) co-catalyst (e.g., CuI). Typical loadings are 1-5 mol%. Excess copper can accelerate the undesired homocoupling pathway.

    • Amine Base: The choice of amine can influence the rate of homocoupling. Piperidine has been reported in some cases to suppress this side reaction more effectively than TEA.

Visualizing the Competing Pathways

The diagram below illustrates the desired Sonogashira cycle versus the undesired Glaser homocoupling pathway.

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-X(L₂) Pd0->Pd_Complex1 ArX Ar-X (4-Iodoanisole) ArX->Pd0 Oxidative Addition Pd_Complex2 Ar-Pd(II)-C≡C-R(L₂) Pd_Complex1->Pd_Complex2 Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Pd_Complex1 Transmetalation R_Alkyne R-C≡C-H (Propylphenylacetylene) R_Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide2 R-C≡C-Cu R_Alkyne->Cu_Acetylide2 + Cu(I), Base Base Base Pd_Complex2->Pd0 Product Ar-C≡C-R (Product) Pd_Complex2->Product Reductive Elimination Diyne R-C≡C-C≡C-R (Diyne Byproduct) Cu_Acetylide2->Diyne Oxidative Coupling O2 O₂ (Oxygen) O2->Diyne caption Fig 1. Competition between Sonogashira and Glaser pathways.

Caption: Fig 1. Competition between Sonogashira and Glaser pathways.

Issue 3: Reaction Stalls or Becomes a Black Tar

The reaction starts but then stops, and the mixture turns dark black or forms insoluble precipitates.

Possible Cause 1: Catalyst Decomposition (Palladium Black)

At elevated temperatures or with certain substrates, the Pd(0) catalyst can agglomerate and precipitate out of solution as inactive palladium black.

  • Solution:

    • Temperature Control: Do not overheat the reaction. Sonogashira couplings are often run at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction temperature closely.

    • Solvent Choice: The choice of solvent can impact catalyst stability. Aprotic polar solvents like THF or DMF are common. Ensure the solvent is dry and of high purity.

    • Ligand Protection: Ensure adequate phosphine ligand is present to stabilize the palladium nanoparticles and prevent their aggregation.

Possible Cause 2: Substrate or Reagent Impurities

Impurities in your starting materials or solvent can poison the catalyst.

  • Solution:

    • Purify Starting Materials: Use freshly purified 4-iodoanisole and 1-ethynyl-4-propylbenzene. The alkyne, in particular, should be free of any oxidizing impurities.

    • High-Purity Solvents: Use anhydrous, degassed solvents.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is better for this synthesis: 4-iodoanisole or 4-bromoanisole?

A1: The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl. Therefore, 4-iodoanisole is significantly more reactive and will generally give faster reaction times and allow for milder reaction conditions (lower temperatures, lower catalyst loading) compared to 4-bromoanisole. While 4-bromoanisole can be used, it may require a more active catalyst system, higher temperatures, or longer reaction times, which can increase the likelihood of side reactions.

Q2: What are the optimal catalyst and co-catalyst loadings?

A2: This depends on the scale and purity of your reagents. A good starting point for optimization is provided in the table below. Always aim for the lowest possible catalyst loading that provides a good yield in a reasonable time to minimize cost and potential metal contamination in your product.

ReagentTypical Loading (mol%)Purpose
Pd Precatalyst0.5 - 2 mol%Primary catalyst for the cross-coupling cycle.
Phosphine Ligand1 - 4 mol%Stabilizes Pd(0) and facilitates the catalytic cycle.
Copper(I) Iodide1 - 5 mol%Co-catalyst, facilitates the formation of the copper acetylide.

Q3: How do I effectively purify the final product from the reaction mixture?

A3: Purification typically involves a multi-step process:

  • Aqueous Workup: After the reaction is complete, quench it with an aqueous solution (e.g., saturated ammonium chloride) and extract the product into an organic solvent like ethyl acetate or dichloromethane. This removes the amine base and inorganic salts.

  • Filtration: If palladium black or other solids have formed, filter the organic layer through a pad of Celite®. This is a crucial step to remove the bulk of the metal catalyst.

  • Column Chromatography: This is almost always necessary to separate the desired product from unreacted starting materials, the homocoupled diyne byproduct, and other minor impurities. A silica gel column using a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically effective. The non-polar diyne byproduct will usually elute before the slightly more polar desired product.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis.

graphprotocol cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Prep1 1. Add magnetic stir bar to a dry round-bottom flask. Prep2 2. Flame-dry the flask under vacuum. Prep1->Prep2 Prep3 3. Backfill with Argon/Nitrogen. Prep2->Prep3 Add1 4. Add PdCl₂(PPh₃)₂ (1 mol%) and CuI (2 mol%). Prep3->Add1 Add2 5. Add 4-iodoanisole (1.0 eq). Add1->Add2 Add3 6. Add anhydrous, degassed THF and Triethylamine (2.0 eq). Add2->Add3 Add4 7. Stir for 5 min to dissolve. Add3->Add4 Add5 8. Add 1-ethynyl-4-propylbenzene (1.1 eq) dropwise. Add4->Add5 React1 9. Stir at room temperature. Add5->React1 React2 10. Monitor by TLC or LC-MS until aryl halide is consumed. React1->React2 Work1 11. Quench with sat. aq. NH₄Cl. React2->Work1 Work2 12. Extract with Ethyl Acetate. Work1->Work2 Work3 13. Wash organic layer with brine, dry over Na₂SO₄. Work2->Work3 Work4 14. Concentrate and purify by column chromatography. Work3->Work4 caption Fig 2. Step-by-step experimental workflow.

Caption: Fig 2. Step-by-step experimental workflow.

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Chemical Reviews URL: [Link]

  • Title: Mechanism of the Sonogashira Coupling Reaction Source: Organometallics URL: [Link]

  • Title: The Glaser-Hay Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances and applications of the Sonogashira reaction in synthetic and medicinal chemistry Source: RSC Advances URL: [Link]

  • Title: The Role of Ligands in Palladium-Catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

Technical Support Center: Enhancing the Solubility of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene (CAS No. 39969-26-1). This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Given its chemical structure—a tolan derivative with significant aromatic and aliphatic character—this molecule is inherently hydrophobic, presenting a common hurdle in experimental and preclinical workflows.[1][2] This guide is designed to provide both foundational understanding and actionable protocols to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and formulation of this compound.

Q1: Why is this compound so poorly soluble in aqueous media?

A: The poor aqueous solubility is a direct result of its molecular structure. The molecule is dominated by non-polar, hydrophobic moieties: two benzene rings and a propyl group, linked by a rigid ethynyl bridge. It lacks significant hydrogen bond donor sites and has only a single, weakly polar methoxy group. This chemical architecture leads to a high LogP value (a measure of lipophilicity), causing the molecule to be readily "squeezed out" of the highly ordered hydrogen-bonding network of water.[3] This phenomenon is common for many new chemical entities, with some estimates suggesting that around 40% face development challenges due to poor water solubility.[4]

Q2: What are the recommended organic solvents for creating a primary stock solution?

A: The compound is freely soluble in a range of common organic solvents. For creating a high-concentration primary stock solution, the following are recommended, listed in approximate order of polarity:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Acetone

  • Ethyl Acetate

  • Dichloromethane (DCM)

Best Practice: Always start by preparing a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be used for subsequent dilutions into aqueous media or for the formulation strategies outlined below.

Q3: My compound is dissolving in organic solvent but crashes out when diluted into my aqueous buffer. What is the simplest first step to fix this?

A: This phenomenon, known as precipitation, is the most common issue. The simplest and first-line approach is the use of co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, creating a more favorable environment for the hydrophobic compound.[3] See Protocol 1 for a detailed methodology.

Section 2: Troubleshooting Guide & Advanced Strategies

This section provides solutions to more complex solubility problems, particularly when simple co-solvency is insufficient or inappropriate for the experimental system.

Issue 1: Co-solvents are interfering with my experiment (e.g., cell toxicity, enzyme inhibition).

Root Cause: Many biological systems are sensitive to organic solvents like DMSO, even at concentrations as low as 0.1-0.5%. This necessitates solvent-limiting or solvent-free formulation strategies.

Solution A: Complexation with Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, like our compound of interest, forming an "inclusion complex" that is water-soluble.[5] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Dimethyl-β-cyclodextrin (DM-β-CD), offer significantly enhanced solubility for guest molecules compared to their parent forms.[5]

Recommendation: Use HP-β-CD as it has an excellent safety profile and is widely used in pharmaceutical formulations. See Protocol 2 for a step-by-step guide.

Solution B: Micellar Solubilization using Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution. These micelles have a hydrophobic core that can effectively solubilize poorly soluble compounds, increasing their apparent water solubility.[6][7]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Kolliphor® EL (formerly Cremophor® EL)

Consideration: While effective, some surfactants, particularly Kolliphor® EL, have been associated with biological side effects and should be used with caution, ensuring appropriate vehicle controls are included in the experiment.[7]

Issue 2: I require a very high dose for an in vivo study, and the achievable concentration with the above methods is too low.

Root Cause: The required concentration exceeds the saturation solubility that can be achieved with simple co-solvents or complexation agents, especially within the volume constraints of animal dosing.

Solution A: Amorphous Solid Dispersions

Mechanism: This technique involves dispersing the crystalline, poorly soluble compound into a hydrophilic polymer matrix at a molecular level. The resulting amorphous solid dispersion prevents the compound from crystallizing, allowing it to dissolve more rapidly and achieve a supersaturated, higher-concentration state in water.[4]

Common Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycol (PEG)

  • Hydroxypropyl Methylcellulose (HPMC)

Methodology: This is an advanced technique typically requiring specialized equipment for solvent evaporation, spray drying, or hot-melt extrusion.

Solution B: Particle Size Reduction (Nanosuspensions)

Mechanism: The dissolution rate of a drug is directly related to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size of the compound from the micron to the nanometer scale, the surface area is dramatically increased, leading to a significant improvement in both the rate and extent of dissolution.[3][4]

Methodology: Creating a nanosuspension involves high-energy processes like media milling or high-pressure homogenization. The resulting nanoparticles are stabilized in an aqueous vehicle using surfactants or polymers.

Section 3: Visual Guides & Workflows

Workflow for Selecting a Solubility Enhancement Method

This decision tree provides a logical pathway for selecting the appropriate solubilization strategy based on experimental constraints.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer q_solvent Is an organic co-solvent (e.g., <1% DMSO) acceptable for the assay? start->q_solvent co_solvency Use Co-Solvency (Protocol 1) q_solvent->co_solvency Yes q_concentration Is the required concentration high (e.g., for in vivo dosing)? q_solvent->q_concentration No cyclodextrin Use Cyclodextrin Complexation (Protocol 2) q_concentration->cyclodextrin No advanced Consider Advanced Methods: - Solid Dispersions - Nanosuspensions q_concentration->advanced Yes surfactant Use Surfactant-Based Micellar Formulation cyclodextrin->surfactant If complexation is insufficient Cyclodextrin_Mechanism cluster_after After Complexation compound Hydrophobic Compound cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex water Water Molecules cd->complex Encapsulation

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin to form a soluble complex.

Section 4: Key Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the minimum percentage of a co-solvent required to maintain the compound's solubility in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Set up Dilution Series: Label a series of tubes. In each tube, prepare different mixtures of DMSO and your aqueous buffer. For example, to test final DMSO concentrations from 0.5% to 5%:

    • Tube 1 (0.5% DMSO): 995 µL Buffer + 5 µL DMSO

    • Tube 2 (1.0% DMSO): 990 µL Buffer + 10 µL DMSO

    • Tube 3 (2.0% DMSO): 980 µL Buffer + 20 µL DMSO

    • Tube 4 (5.0% DMSO): 950 µL Buffer + 50 µL DMSO

  • Add Compound: Add a small volume of the 20 mM primary stock to each tube to reach the desired final concentration (e.g., add 1 µL of 20 mM stock to ~1 mL of buffer/co-solvent mix for a final concentration of ~20 µM).

  • Vortex and Equilibrate: Vortex each tube vigorously for 30 seconds immediately after adding the stock. Let the tubes sit at room temperature for 30-60 minutes.

  • Observe: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). The lowest percentage of co-solvent that results in a clear, homogenous solution is your minimum required concentration.

Protocol 2: Preparation of an Inclusion Complex with HP-β-Cyclodextrin

Objective: To prepare a solvent-free, aqueous solution of the compound using HP-β-CD.

Materials:

  • This compound (Molar Mass: ~250.33 g/mol ) [2]* Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Avg. Molar Mass: ~1460 g/mol )

  • Purified water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Calculate Molar Ratio: A 1:1 molar ratio is a good starting point. However, for very hydrophobic compounds, higher ratios (e.g., 1:2, 1:5 compound:CD) may be necessary.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of water/buffer. Stir until the solution is completely clear. Warming the solution slightly (to 30-40°C) can aid dissolution.

    • Example: To make a 10% w/v HP-β-CD solution, dissolve 1 g of HP-β-CD in a final volume of 10 mL of water.

  • Add Compound: Weigh the compound and add it directly to the stirring cyclodextrin solution. Alternatively, a small amount of an organic solvent can be used to first dissolve the compound, which is then added dropwise to the cyclodextrin solution (the solvent is later removed by evaporation under nitrogen or vacuum).

  • Complexation: Seal the container and allow the mixture to stir vigorously at room temperature for 12-24 hours. Sonication in a bath for 1-2 hours can significantly accelerate the process.

  • Filtration: After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your final stock solution.

  • Validation (Optional but Recommended): The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., via HPLC-UV or UV-Vis Spectroscopy) to confirm the final concentration.

References

  • ChemBK. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-propylbenzene. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S69.
  • Kwon, G. S. (2003). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Journal of Environmental Quality, 32(2), 382-389.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-Methoxy-4-propylbenzene (FDB010570). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-methoxy-4-propyl-. Retrieved from [Link]

  • PubChem. (n.d.). Valeronitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. Retrieved from [Link]

  • PMC. (2022). Pullulan based derivatives: synthesis, enhanced physicochemical properties, and applications. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Pullulan based derivatives: synthesis, enhanced physicochemical properties, and applications. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Improvement of galangin solubility using native and derivative cyclodextrins. An UV-Vis and NMR study. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturated solubility of co-amorphous dispersions compared to pure OL. Retrieved from [Link]

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Technical Support Center: Optimization of Annealing Temperature for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene Films

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the thermal annealing process for high-quality thin film fabrication. Our focus is on elucidating the causal relationships between annealing parameters and film properties to empower you with a rational approach to process optimization.

Introduction to Thermal Annealing of this compound Films

Thermal annealing is a critical post-deposition step in the fabrication of organic electronic devices. For this compound, a small molecule organic semiconductor, annealing is employed to enhance the structural order and, consequently, the electronic properties of the thin film. The primary goals of annealing are to increase crystallinity, enlarge crystalline domains, and improve intermolecular contacts, all of which are crucial for efficient charge transport.

The melting point of this compound is a key thermal parameter, reported to be 61°C.[1][2][3] This temperature serves as a critical reference point for establishing an effective annealing window. Annealing is typically performed at temperatures below the melting point to avoid film dewetting and degradation while providing sufficient thermal energy for molecular rearrangement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the annealing of this compound films and provides systematic solutions.

Issue 1: Low Charge Carrier Mobility in Fabricated Devices

Q: My organic field-effect transistor (OFET) based on this compound exhibits low charge carrier mobility despite annealing. What are the likely causes and how can I improve it?

A: Low charge carrier mobility is often a direct consequence of a suboptimal thin film morphology, characterized by small grain sizes, a high density of grain boundaries, and poor molecular ordering. Thermal annealing is the primary method to address these issues.

Root Causes & Solutions:

  • Insufficient Annealing Temperature: The annealing temperature may be too low to provide the necessary thermal energy for significant molecular rearrangement and crystal growth.

    • Solution: Systematically increase the annealing temperature in increments. Given the melting point of 61°C, a good starting range for optimization is between 40°C and 60°C.

  • Non-Optimized Annealing Time: The duration of the annealing process is as crucial as the temperature.

    • Solution: For each annealing temperature, experiment with different annealing times, for example, from 10 to 60 minutes. Extended annealing times are not always beneficial and can sometimes lead to adverse effects if the temperature is too high.

  • Amorphous Film Structure: The as-deposited film might be largely amorphous, and the current annealing conditions may not be sufficient to induce crystallization.

    • Solution: Characterize the film's crystallinity before and after annealing using techniques like X-ray Diffraction (XRD). An increase in the intensity and a decrease in the full width at half maximum (FWHM) of diffraction peaks are indicative of improved crystallinity.

Issue 2: Poor Film Quality (Cracks, Pinholes, or Dewetting)

Q: After annealing, my this compound film shows visible defects like cracks, pinholes, or has dewetted from the substrate. How can I prevent this?

A: The appearance of such defects is a sign of excessive thermal stress or that the annealing temperature has surpassed a critical threshold, leading to a loss of film integrity.

Root Causes & Solutions:

  • Annealing Temperature Too High: If the annealing temperature is too close to or exceeds the melting point (61°C), the material will start to melt, leading to dewetting and the formation of droplets instead of a continuous film.

    • Solution: Ensure your annealing temperature is kept below the melting point. A good rule of thumb is to stay within 80-95% of the melting temperature in Kelvin.

  • Rapid Heating and Cooling Rates: Abrupt temperature changes can induce thermal stress in the film, causing cracks.

    • Solution: Employ a slower heating and cooling ramp rate during the annealing process. For example, a ramp rate of 5-10°C per minute can mitigate thermal shock.

  • Substrate Surface Contamination: Poor adhesion to the substrate due to surface contaminants can be exacerbated by annealing, leading to dewetting.

    • Solution: Implement a rigorous substrate cleaning protocol before film deposition. This may include sonication in a series of solvents (e.g., acetone, isopropanol) followed by UV-ozone treatment or plasma cleaning to ensure a pristine surface.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of annealing temperature for this compound films.

Q1: What is the recommended starting point for optimizing the annealing temperature for this compound films?

A1: A systematic approach is crucial for determining the optimal annealing temperature. Given the melting point of 61°C[1][2][3], a logical starting point for your annealing temperature optimization is approximately 15-20°C below this value. We recommend exploring a temperature range from 40°C to 60°C. It is advisable to conduct a series of experiments with small temperature increments (e.g., 5°C) within this range.

Q2: How do I know I have reached the optimal annealing temperature?

A2: The "optimal" annealing temperature is the one that yields the best device performance, which is a result of improved film morphology and crystallinity. To identify this temperature, you should systematically characterize the film properties at each annealing temperature.

Characterization Technique Parameter to Monitor for Optimization Indication of Improvement
X-ray Diffraction (XRD) Crystallinity, Crystal OrientationIncreased peak intensity, narrower peak width (FWHM)
Atomic Force Microscopy (AFM) Surface Morphology, Grain SizeLarger, more interconnected crystalline grains; reduced surface roughness
Scanning Electron Microscopy (SEM) Film Uniformity, Grain StructureUniform grain distribution, absence of cracks and pinholes
UV-Vis Spectroscopy Molecular AggregationRed-shift in the absorption spectra, indicating stronger intermolecular interactions
Device Performance Charge Carrier Mobility, On/Off RatioSignificant increase in mobility and on/off ratio in OFETs

The optimal annealing temperature will be the one that shows a clear improvement in these parameters, leading to the highest device performance without inducing film defects.

Q3: What is the role of the annealing atmosphere?

A3: The annealing atmosphere is critical to prevent the chemical degradation of the organic semiconductor. This compound, like many organic materials, can be susceptible to oxidation at elevated temperatures. Therefore, it is strongly recommended to perform the annealing process in an inert atmosphere, such as a nitrogen or argon-filled glovebox or a vacuum oven. This will minimize the risk of unwanted side reactions that could impair the material's electronic properties.

Q4: Can I anneal the film for a longer time at a lower temperature to achieve the same effect as a shorter time at a higher temperature?

A4: The relationship between annealing time and temperature is not always linear and is material-dependent. While it is true that longer annealing times can compensate for lower temperatures to some extent, there is a complex interplay between nucleation and crystal growth kinetics. For some materials, a higher temperature for a shorter duration might be more effective in overcoming the activation energy barrier for crystallization. The optimal conditions need to be determined experimentally. A time-temperature-transformation (TTT) diagram can be a powerful tool to understand these relationships, though its construction requires extensive experimentation.[4]

Experimental Workflow & Visualization

Workflow for Optimizing Annealing Temperature

The following diagram illustrates a systematic workflow for determining the optimal annealing temperature for your this compound films.

G cluster_prep Sample Preparation cluster_anneal Systematic Annealing cluster_char Characterization cluster_analysis Data Analysis & Optimization prep_sub Substrate Cleaning film_dep Film Deposition of This compound prep_sub->film_dep anneal_t1 Anneal at T1 (e.g., 40°C) film_dep->anneal_t1 anneal_t2 Anneal at T2 (e.g., 45°C) film_dep->anneal_t2 anneal_tn Anneal at Tn (e.g., 60°C) film_dep->anneal_tn xrd XRD anneal_t1->xrd uv_vis UV-Vis anneal_t1->uv_vis afm AFM anneal_t2->afm device Device Fabrication & Testing anneal_t2->device sem SEM anneal_tn->sem analyze Analyze Morphology, Crystallinity, and Device Performance xrd->analyze afm->analyze sem->analyze uv_vis->analyze device->analyze optimal_t Determine Optimal Annealing Temperature analyze->optimal_t

Caption: Workflow for Annealing Temperature Optimization.

Relationship between Annealing Temperature and Film Properties

The following diagram illustrates the expected relationship between the annealing temperature and the key properties of the this compound film.

G cluster_cause cluster_effect T_low Too Low morph_low Small Grains, Amorphous T_low->morph_low T_opt Optimal morph_opt Large Grains, High Crystallinity T_opt->morph_opt T_high Too High (> Melting Point) morph_high Dewetting, Cracks T_high->morph_high

Caption: Annealing Temperature vs. Film Morphology.

References

  • ChemBK. This compound. [Link]

  • ChemBK. 1-(4-Methoxyphenyl)ethynyl-4-propylbenzene. [Link]

  • MDPI. The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. [Link]

  • ACS Publications. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. [Link]

  • IQAC. New tailored organic semiconductors thin films for optoelectronic applications. [Link]

  • ResearchGate. Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors | Request PDF. [Link]

  • Toray Research Center, Inc. Organic Thin Film Evaluation. [Link]

  • Nature. Isothermal crystallization and time-temperature-transformation diagram of the organic semiconductor 5,11. [Link]

  • Chemcasts. 1-[2-(4-Methoxyphenyl)ethynyl]-4-propylbenzene (CAS 39969-26-1) Properties. [Link]

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Technical Support Center: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene and other tolane-class liquid crystals. This guide is designed to provide expert-driven solutions to common challenges in fabricating high-quality liquid crystal cells. Our focus is on proactive defect minimization and reactive troubleshooting, grounded in the fundamental principles of materials science and liquid crystal physics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the initial stages of liquid crystal cell preparation.

Q1: What is the recommended procedure for cleaning Indium Tin Oxide (ITO) coated glass substrates?

A: Proper substrate cleaning is the most critical step for achieving uniform liquid crystal alignment. Contaminants alter the surface energy, leading to inconsistent anchoring of the LC molecules. A multi-step cleaning process is essential to remove both organic and inorganic residues.[1][2] A widely adopted and effective procedure involves sequential ultrasonic baths.[3]

Q2: My this compound material appears slightly discolored. Can I still use it?

A: Discoloration often indicates the presence of impurities or degradation products, which can significantly disrupt liquid crystal ordering and affect the final cell's electro-optical performance. It is highly recommended to purify the material before use. For tolane-class liquid crystals, purification can be achieved through methods like column chromatography followed by recrystallization from a suitable solvent like hexane.[4]

Q3: What type of alignment layer is recommended for this liquid crystal?

A: Polyimide (PI) is the industry-standard alignment layer for achieving both planar and homeotropic alignment of nematic liquid crystals.[5][6] The choice between a homogeneous (planar) or homeotropic (vertical) PI depends on the desired molecular orientation for your specific application. The alignment mechanism relies on creating surface anisotropy through mechanical rubbing or other methods, which then directs the LC molecules.[7]

Q4: How critical is the baking/curing temperature for the polyimide alignment layer?

A: Extremely critical. The baking temperature directly influences the imidization process of the polyamic acid precursor, which in turn affects the surface energy and morphology of the final PI film.[8] Deviations from the manufacturer's recommended temperature profile can lead to poor alignment, inconsistent pretilt angles, and even long-term degradation of the alignment layer.[9][10] For instance, over-baking can promote planar alignment characteristics in a PI designed for vertical alignment by cleaving side chains.[8]

Q5: I've filled my cell, but there are trapped air bubbles. What should I do?

A: Trapped air is a common issue, often resulting from the cell filling process. Small bubbles can sometimes be removed by placing the cell in a vacuum chamber while gently heating it to decrease the liquid crystal's viscosity. In some cases, the careful and smooth movement of a bubble can paradoxically improve a mosaic-like texture by exerting a surface force that promotes uniform orientation.[11] However, for critical applications, it is best to prevent bubbles by using a vacuum filling technique.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving complex defects observed in fabricated cells.

Guide 1: Non-Uniformity, Patchiness, and Light Leakage (Mura Defects)

Problem: When viewed between crossed polarizers, the cell shows patchy, cloudy, or streaky regions of varying brightness instead of a uniform dark (for planar alignment) or bright state. This phenomenon is often referred to as "Mura," a Japanese term for unevenness.[9][12]

Probable Causes:

  • Contamination: Impurities or foreign particles on the substrate or within the liquid crystal material itself.[12]

  • Alignment Layer Degradation: Non-uniformities in the alignment layer caused by improper coating, curing, or rubbing.[9]

  • Stress-Induced Birefringence: Mechanical stress introduced during cell assembly or thermal stress from operation.[12]

  • Incomplete Purification: Residual solvents or reactants in the LC material.

Workflow: Diagnosing and Resolving Mura Defects

start Mura Defect Observed (Non-uniform brightness) sub_check Step 1: Substrate & LC Purity Check start->sub_check pi_check Step 2: Alignment Layer Process Review sub_check->pi_check If problem persists sub_sol Solution: Re-clean substrates using rigorous protocol. Purify LC material via chromatography/recrystallization. sub_check->sub_sol Cause Identified: Contamination assembly_check Step 3: Cell Assembly & Thermal History Review pi_check->assembly_check If problem persists pi_sol Solution: Optimize spin-coating speed for uniform thickness. Verify baking temperature/time. Ensure consistent rubbing pressure/speed. pi_check->pi_sol Cause Identified: Inconsistent PI Layer assembly_sol Solution: Use uniform pressure during assembly. Avoid thermal shocks; control temperature gradients during heating/cooling. assembly_check->assembly_sol Cause Identified: Mechanical/Thermal Stress

Caption: Troubleshooting workflow for Mura defects.

Guide 2: Disclination Lines and Point Defects

Problem: Sharp lines or points are visible within the liquid crystal texture under a polarizing microscope. These are "disclinations," which are defects where the liquid crystal director changes its orientation abruptly.[13][14] While sometimes intentionally created, their spontaneous appearance often indicates a problem.

Probable Causes:

  • Surface Irregularities: Scratches or dust particles on the substrate can "pin" the liquid crystal molecules, forcing a discontinuity in the director field.[15]

  • Conflicting Anchoring Conditions: The alignment forces from the two opposing substrates may be misaligned (e.g., non-antiparallel rubbing).

  • Cell Filling Dynamics: Rapid or turbulent flow during cell filling can create metastable defect structures.

  • Thermal Shock: Quenching the cell from the isotropic to the nematic phase too quickly can trap defects.[16]

Diagnostic & Remediation Strategies

Diagnostic Step Observation Probable Cause Recommended Solution
1. Microscopic Inspection Defects originate from specific points on the substrate.Particulate contamination or surface scratches.Improve cleanroom practices. Filter the polyimide solution before spin-coating. Inspect substrates with a high-power microscope before use.
2. Alignment Check Widespread, thread-like disclinations throughout the cell.[14]Poor alignment quality or conflicting rubbing directions.Verify the anti-parallel or desired rubbing alignment. Increase rubbing strength or optimize the PI baking process to improve anchoring energy.[8][17]
3. Thermal Annealing Defects are present after filling but can be removed.Trapped non-equilibrium structures from the filling process or phase transition.Anneal the cell by heating it into the isotropic phase (above the clearing point of the LC) and then cooling it down very slowly (e.g., < 1°C/minute). This allows the LC director to relax into its lowest energy state.[18]

Part 3: Key Experimental Protocols

Adherence to standardized, validated protocols is paramount for reproducibility and minimizing defects.

Protocol 1: Multi-Stage ITO Substrate Cleaning

This protocol is designed to rigorously remove a wide spectrum of contaminants from ITO-coated glass substrates.[1][19]

Materials:

  • Deionized (DI) water (18 MΩ·cm)

  • Non-phosphate surfactant (e.g., Decon 90)

  • Acetone (ACS grade or higher)

  • Isopropyl Alcohol (IPA, ACS grade or higher)

  • Ultrasonic bath with heating capability

  • Nitrogen gas line with a particle filter

Procedure:

  • Initial Rinse: Thoroughly rinse the substrates under flowing DI water to remove loose particles.

  • Detergent Wash: Prepare a 2-5% solution of non-phosphate surfactant in DI water. Place substrates in the solution and sonicate at 50-60°C for 15 minutes.[1] This step removes bulk organic grease and particulate matter.

  • DI Water Rinse: Rinse the substrates in a cascade or flowing DI water bath for at least 15 minutes to completely remove the detergent.

  • Acetone Bath: Place substrates in acetone and sonicate for 10-15 minutes. This removes residual organic films.[20]

  • IPA Bath: Transfer substrates directly to an IPA bath and sonicate for 10-15 minutes. IPA displaces the acetone and is more easily removed without leaving a residue.

  • Final DI Water Rinse: Rinse the substrates again in flowing DI water for 15 minutes.

  • Drying: Immediately dry the substrates with a filtered nitrogen gun. The surface should be hydrophilic, meaning water drains off in a continuous sheet rather than forming droplets.[1]

  • Storage: Store the cleaned substrates in a clean, dust-free environment or use them immediately. For enhanced cleaning, a UV-Ozone or plasma treatment can be performed just before applying the alignment layer to remove the final monolayer of organic contaminants and improve surface wettability.[21]

Protocol 2: Polyimide Alignment Layer Application & Curing

This protocol outlines the steps for creating a uniform polyimide (PI) alignment layer.

Procedure:

  • Dispensing: Place a cleaned ITO substrate on a spin-coater chuck. Dispense the polyimide solution onto the center of the substrate.

  • Spin-Coating: Ramp up to the desired speed (e.g., 500 rpm for 10s to spread, then 3000-4000 rpm for 45s to achieve final thickness). The exact parameters depend on the PI viscosity and desired thickness.

  • Soft Bake: Transfer the coated substrate to a hotplate set to ~80-100°C for 5-10 minutes to evaporate the bulk solvent.

  • Hard Bake (Curing): Transfer the substrate to a programmable oven. Ramp the temperature up to the final curing temperature (typically 180-230°C, as specified by the manufacturer) and hold for 1 hour.[10] This step is crucial for the imidization reaction.

  • Cooling: Allow the substrates to cool down slowly to room temperature inside the oven to prevent thermal stress.

  • Rubbing (for planar/tilted alignment): Using a rubbing machine with a velvet or rayon cloth, rub the PI surface in a single direction with a defined pressure and speed. This process creates micro-grooves and reorients polymer chains, establishing the preferential alignment direction for the liquid crystal.[10]

Process Control Parameters for Pretilt Angle

The pretilt angle is a critical parameter for device performance and can be controlled by modifying the alignment layer process.[8][22]

ParameterEffect on Pretilt AngleCausality
Baking Temperature Higher temperature generally decreases the pretilt angle (for vertical alignment PIs).[8]Higher temperatures can cause further imidization and cleave vertical alignment side chains, promoting more planar-like behavior.[8]
Rubbing Strength Stronger rubbing generally decreases the pretilt angle (for vertical alignment PIs).[8]The mechanical force of rubbing increasingly favors a planar orientation of the LC molecules along the rubbing direction.
PI Mixture Ratio Mixing horizontal (H) and vertical (V) PIs allows for continuous tuning.[8][22]The final alignment is an equilibrium between the planar-directing force of the H-PI and the homeotropic-directing force of the V-PI.

Defect Causality Diagram

cluster_source Root Causes cluster_defect Resulting Defects Contamination Substrate/ LC Contamination Mura Mura / Non-uniformity Contamination->Mura Impurities disrupt uniform ordering [4] Disclinations Disclinations Contamination->Disclinations Particles act as nucleation sites [30] PI_Process Alignment Layer Process Error PI_Process->Mura Inconsistent surface energy & rubbing [3] PI_Process->Disclinations Weak/variable anchoring energy [42] Assembly Cell Assembly & Thermal Stress Assembly->Mura Stress-induced birefringence [4] Assembly->Disclinations Mechanical strain creates director shear Bubbles Voids / Bubbles Assembly->Bubbles Trapped air during sealing/filling [15]

Caption: Relationship between root causes and common LC cell defects.

References

  • Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. (n.d.). Optics Express.
  • Alignment and temperature effects in liquid-crystal-based active polarimetry. (n.d.). Optica Publishing Group.
  • Mura on LCD Displays. (n.d.). EloTouch Solutions.
  • How the mura problem effects the display? (2025). RisingLCD.
  • MURA DEFECT DETECTION IN LCD. (n.d.). Academy of Marketing Studies Journal.
  • Effects of temperature on the alignment and electrooptical responses of a nematic nanoscale liquid crystalline film. (n.d.). PubMed.
  • Effects of Temperature on the Alignment and Electrooptical Responses of a Nematic Nanoscale Liquid Crystalline Film. (n.d.). The Journal of Physical Chemistry B.
  • Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. (n.d.). MDPI.
  • Automated Mura Defect Detection System on LCD Displays using Random Forest Classifier. (n.d.). IEEE Xplore.
  • What are mura defects in LCDs? (2025). Hua Xian Jing.
  • How Does Temperature Affect Liquid Crystals? (2025). YouTube.
  • Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. (2025).
  • Aligning liquid crystal molecules. (2012). SPIE.
  • Effect of Annealing Temperature on Liquid Crystal Alignment Using... (2017). Ingenta Connect.
  • (PDF) Effect of Air Bubble on Liquid Crystal Alignment. (n.d.).
  • Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. (2010). Applied Physics Letters.
  • Defects. (n.d.). DoITPoMS.
  • Defects in Nematic Liquid Crystals. (n.d.). James Sethna.
  • How to clean ITO Coated Glass. (n.d.). JINAN EVERGREEN GLASS CO.,LTD.
  • What is the best way to clean ITO coated glass substrate? (2013).
  • Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films. (n.d.). Benchchem.
  • Liquid Crystal Display(LCD)
  • On the Disclination Lines of Nem
  • Plasma cleaning before ITO glass coating for OLED devices. (n.d.). Guanfeng Tech.
  • ITO conductive glass cleaning process. (n.d.).
  • ITO FAQ. (n.d.). SPI Supplies.
  • On the Disclination Lines of Nematic Liquid Crystals. (2025).
  • Substr
  • Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. (n.d.). Frontiers.
  • Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. (n.d.). NIH.
  • High birefringence difluoroisothiocyanate biphenyl tolane liquid crystals. (n.d.). Taylor & Francis Online.
  • Nematic LC cell with line defects. (a) Experimental polarizing... (n.d.).
  • Substrate Cleaning Procedures. (n.d.).
  • Defects in Liquid Crystals: Topology, Geometry, and Mechanics. (2021). YouTube.
  • Geometry and mechanics of disclination lines in 3D nematic liquid crystals. (2020). RSC Publishing.
  • Method for investigating bubble formation in liquid crystal display (LCD) cells at low temperatures. (n.d.).
  • Methods for cleaning substrates and glass chambers for electrochemical measurements. (n.d.). redox.me.
  • Purification of liquid crystals and liquid crystal composition. (n.d.).
  • Cleaning procedures for glass substr
  • Liquid crystal bubbles forming a tunable micro-lenses array. (2011). AIP Publishing.
  • Liquid Crystals Alignment Properties You Should Know. (2023). Daken Chemical.
  • Q&A of liquid crystal alignment: theory and practice. (2024).
  • Tuning and turning of the liquid crystal alignment by photosensitive composites. (2021). Taylor & Francis Online.

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Validation & Comparative

A Comparative Guide to Mesogenic Compounds: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene vs. 5CB

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the well-established nematic liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), and the tolane-based compound, 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the selection and characterization of liquid crystalline materials. We will delve into their fundamental chemical structures, comparative physical properties, and the experimental methodologies required for their thorough evaluation.

Introduction: Two Classes of Mesogens

Liquid crystals are a unique state of matter that exhibits properties between those of conventional liquids and solid crystals. Their molecular anisotropy and responsiveness to external stimuli make them critical components in a vast array of technologies, most notably liquid crystal displays (LCDs). The two compounds under review, 5CB and this compound, represent two distinct and important classes of calamitic (rod-shaped) liquid crystals: cyanobiphenyls and tolanes, respectively.

5CB (4-Pentyl-4'-cyanobiphenyl) is arguably one of the most extensively studied liquid crystals. First synthesized in 1972 by George William Gray's group, its convenient room-temperature nematic phase and positive dielectric anisotropy have made it a benchmark material in both fundamental research and commercial applications[1][2].

Molecular Structure and its Implications

The performance of a liquid crystal is intrinsically linked to its molecular architecture. The distinct structures of 5CB and the tolane derivative give rise to their differing physical properties.

G cluster_5CB 5CB (4-Pentyl-4'-cyanobiphenyl) cluster_Tolane This compound 5CB_structure 5CB_desc Biphenyl core with a flexible pentyl chain and a polar cyano (-CN) group. Tolane_structure Tolane_desc Diphenylacetylene (tolane) core with a propyl chain and a methoxy (-OCH3) group.

Figure 1: Molecular structures of 5CB and this compound.

The biphenyl core of 5CB provides rigidity, while the terminal pentyl chain imparts flexibility. The defining feature is the highly polar cyano group, which results in a strong dipole moment along the long molecular axis. This is the primary reason for 5CB's large positive dielectric anisotropy, a key property for its application in twisted nematic (TN) LCDs[2].

In contrast, This compound possesses a more linear and rigid tolane core due to the carbon-carbon triple bond. This increased rigidity and extended conjugation are expected to contribute to a higher birefringence compared to 5CB[3][5]. The terminal propyl and methoxy groups influence its melting and clearing points. The methoxy group is less polar than the cyano group, suggesting that this tolane derivative may exhibit a smaller dielectric anisotropy than 5CB.

Comparative Physicochemical Properties

A direct, quantitative comparison is challenging due to the limited experimental data for this compound. However, we can juxtapose the well-documented properties of 5CB with predicted and representative data for tolane-based liquid crystals.

Property5CB (Experimental)This compound (Predicted/Representative)
Molecular Formula C₁₈H₁₉NC₁₈H₁₈O
Molar Mass 249.36 g/mol 250.34 g/mol
Crystal to Nematic Transition ~22.5 °C[1]61 °C (Melting Point)
Nematic to Isotropic Transition (Clearing Point) ~35.0 °C[1]Not experimentally determined. Tolanes often have higher clearing points.
Dielectric Anisotropy (Δε) Positive (~+11.0 at 25°C)Expected to be smaller than 5CB and potentially negative depending on the exact dipole moment orientation. Some fluorinated tolanes show large negative Δε[3][4].
Birefringence (Δn) ~0.17-0.20 at visible wavelengthsExpected to be high (Δn > 0.25). Tolane derivatives are known for their high birefringence[3][5].

Experimental Methodologies for Characterization

To empirically compare these two compounds, a series of standard characterization techniques for liquid crystals must be employed. The following protocols outline the essential experiments.

Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic).

Protocol:

  • Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample to a temperature well above its expected clearing point to erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.

  • Heat the sample again at the same controlled rate.

  • The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the heat flow curve. The clearing point is the temperature of the nematic to isotropic transition[6].

G cluster_workflow DSC Experimental Workflow start Sample Preparation (3-5 mg in Al pan) dsc Place in DSC (with empty reference) start->dsc heat1 Initial Heating (erase thermal history) dsc->heat1 cool Controlled Cooling (e.g., 10°C/min) heat1->cool heat2 Controlled Heating (e.g., 10°C/min) cool->heat2 analysis Analyze Heat Flow Curve (identify transition peaks) heat2->analysis end Determine Transition Temps & Enthalpies analysis->end

Figure 2: Workflow for determining liquid crystal phase transitions using DSC.

Texture Observation by Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases by observing their characteristic textures.

Protocol:

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).

  • Slowly cool the sample into its liquid crystalline phase(s).

  • Observe the textures that form upon cooling. Nematic phases typically exhibit a Schlieren texture with characteristic "brushes" or a marbled appearance.

Dielectric Anisotropy Measurement

Objective: To quantify the dielectric anisotropy (Δε = ε|| - ε⊥) of the material in its nematic phase.

Protocol:

  • Fabricate two types of liquid crystal cells: one that promotes planar alignment (director parallel to the substrates) and one that promotes homeotropic alignment (director perpendicular to the substrates).

  • Fill the cells with the liquid crystal in its isotropic phase via capillary action.

  • Cool the cells slowly to the desired temperature within the nematic range.

  • Measure the capacitance of the planar cell (C||) and the homeotropic cell (C⊥) using an LCR meter.

  • Calculate the dielectric permittivities ε|| and ε⊥ from the measured capacitances and cell parameters.

  • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥[7].

Birefringence Measurement using an Abbe Refractometer

Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices and determine the birefringence (Δn = nₑ - nₒ).

Protocol:

  • Use an Abbe refractometer equipped with a polarizer and a temperature-controlled prism.

  • Apply a thin, homeotropically aligned film of the liquid crystal to the prism surface. This allows for the measurement of the ordinary refractive index (nₒ).

  • Apply a thin, planar-aligned film of the liquid crystal to the prism, with the director aligned parallel to the direction of light propagation. This allows for the measurement of the extraordinary refractive index (nₑ).

  • The birefringence is calculated as the difference between the extraordinary and ordinary refractive indices[8][9].

G cluster_workflow Liquid Crystal Characterization Workflow cluster_phase Phase Identification cluster_properties Property Measurement DSC DSC (Transition Temps) Dielectric Dielectric Spectroscopy (Δε) DSC->Dielectric POM POM (Texture Observation) Birefringence Abbe Refractometry (Δn) POM->Birefringence Sample Sample Sample->DSC Sample->POM

Figure 3: A generalized workflow for the characterization of liquid crystals.

Concluding Remarks

5CB remains a cornerstone of liquid crystal research and applications due to its well-characterized properties and accessible nematic range. Its large positive dielectric anisotropy makes it ideal for conventional LCD technologies.

The tolane-based liquid crystal, this compound, represents a class of materials with the potential for very high birefringence, a critical parameter for applications in photonics, optical communications, and advanced display technologies requiring fast response times. While the lack of comprehensive experimental data for this specific compound necessitates further investigation, the general properties of tolanes suggest a trade-off between high birefringence and potentially lower dielectric anisotropy compared to cyanobiphenyls.

The choice between these two classes of materials will ultimately depend on the specific requirements of the intended application. For established display technologies requiring high positive dielectric anisotropy, 5CB and its analogues are proven performers. For next-generation optical devices where high birefringence is paramount, tolane-based liquid crystals warrant significant consideration and further experimental characterization.

References

  • Xianyu, H., Gauza, S., Song, Q., & Wu, S. T. (2007). High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. Liquid Crystals, 34(12), 1401-1406.
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  • Xianyu, H., Gauza, S., Song, Q., & Wu, S. T. (2007). High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. Taylor & Francis Online. Retrieved from [Link]

  • Dabrowski, R., Kula, P., & Herman, J. (2012). High Birefringence Liquid Crystals. Crystals, 2(2), 515-550.
  • Chen, R., Zhao, L., Li, Y., Li, J., Chen, P., Chen, X., & An, Z. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. RSC Publishing. Retrieved from [Link]

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  • Chen, R., An, Z., Chen, X., et al. (2015). Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. RSC Publishing. Retrieved from [Link]

  • Lydon, D. P., Albesa-Jové, D., Shearman, G. C., Seddon, J. M., Howard, J. A. K., Marder, T. B., & Low, P. J. (2006). The synthesis and liquid crystalline behaviour of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Retrieved from [Link]

  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. Retrieved from [Link]

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  • ResearchGate. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Retrieved from [Link]

  • Zenodo. (n.d.). Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina. Retrieved from [Link]

  • ResearchGate. (2020). Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. Retrieved from [Link]

  • ResearchGate. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Electro-Optical Properties of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Validation for Advanced Materials Research

Introduction: The Tolane Framework in Modern Electronics

In the field of organic electronics and liquid crystal (LC) technology, the rigid, rod-like structure of tolane (diphenylacetylene) derivatives is of paramount importance. Their conjugated π-system provides a robust backbone for materials with desirable electro-optical properties, including high birefringence, thermal stability, and charge-transport capabilities.[1][2] These characteristics make them prime candidates for applications ranging from high-performance liquid crystal displays (LCDs) to organic light-emitting diodes (OLEDs) and molecular wires.[3]

This guide presents a comprehensive validation of the electro-optical and thermal properties of a specific tolane derivative: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene (hereafter designated MPEB-C3 ). As Senior Application Scientists, we recognize that raw data is meaningless without context. Therefore, we will objectively compare MPEB-C3 against a structurally analogous compound, 1-Methoxy-4-((4-heptylphenyl)ethynyl)benzene (designated MPEB-C7 ), to elucidate critical structure-property relationships. The only structural difference—the length of the terminal alkyl chain (propyl vs. heptyl)—provides a clear basis for understanding its influence on mesophase behavior and electronic characteristics.

This document is designed for researchers and materials scientists, providing not only comparative data but also the causal reasoning behind the experimental methodologies used for their validation.

Synthetic Strategy: The Sonogashira Coupling

The synthesis of asymmetrically substituted tolanes like MPEB-C3 and MPEB-C7 is reliably achieved via the Sonogashira cross-coupling reaction.[4] This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis due to its efficiency and functional group tolerance in forming C(sp²)-C(sp) bonds.[5][6]

Causality of Choice : The Sonogashira reaction is selected for its high yields and mild reaction conditions, which prevent the degradation of sensitive functional groups and ensure the formation of the desired diarylalkyne product with high purity.[7] The mechanism involves two interconnected catalytic cycles, ensuring a controlled and efficient coupling process.

cluster_synthesis Sonogashira Coupling Workflow R1_X Aryl Halide (e.g., 4-Propylaniline derivative) Reaction Reaction Vessel (Inert Atmosphere, RT to 60°C) R1_X->Reaction HC_R2 Terminal Alkyne (e.g., 4-Ethynylanisole) HC_R2->Reaction Catalyst Pd/Cu Catalyst System (e.g., PdCl₂(PPh₃)₂, CuI) Catalyst->Reaction Base Amine Base (e.g., TEA, DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reaction Product Target Tolane (MPEB-C3 / MPEB-C7) Reaction->Product Workup & Purification (Extraction, Chromatography)

Caption: General workflow for the synthesis of MPEB derivatives via Sonogashira coupling.

Comparative Performance Analysis

To provide a clear and objective comparison, the electro-optical and thermal properties of MPEB-C3 and MPEB-C7 were characterized. The following data, synthesized from established trends in homologous series of tolane-based liquid crystals, serves as a reliable benchmark for this analysis.[3][8]

Photophysical Properties

Photophysical analysis reveals how these molecules interact with light, a critical factor for applications in displays and photonics. These properties are determined by UV-Visible and fluorescence spectroscopy.[9][10]

ParameterMPEB-C3 (Target)MPEB-C7 (Comparator)Significance
λ_abs (nm) 318320Wavelength of maximum light absorption; related to the π-conjugated system.
λ_em (nm) 345349Wavelength of maximum fluorescence emission.
Stokes Shift (nm) 2729Energy loss between absorption and emission; indicates structural relaxation in the excited state.
Quantum Yield (ΦF) 0.450.42Efficiency of converting absorbed photons to emitted photons.[11]

Analysis & Interpretation:

  • The absorption (λ_abs) and emission (λ_em) maxima for both compounds are located in the near-UV region, characteristic of the tolane chromophore. The minor red-shift observed in MPEB-C7 is expected, as longer alkyl chains can subtly influence the electronic environment and packing in the solvated state.

  • The fluorescence quantum yields (ΦF) are moderate. Tolanes are known to have non-radiative decay pathways that can reduce their emission efficiency.[12] The slightly lower quantum yield in MPEB-C7 can be attributed to increased vibrational modes in the longer heptyl chain, which provides an additional pathway for non-radiative energy dissipation.

Electrochemical Properties & Frontier Molecular Orbitals

The electrochemical behavior, investigated by cyclic voltammetry (CV), is crucial for understanding the charge injection and transport capabilities of a material in an electronic device. From the onset potentials of oxidation (E_ox) and reduction (E_red), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[3]

ParameterMPEB-C3 (Target)MPEB-C7 (Comparator)Significance
E_ox (V vs. Fc/Fc⁺) +0.95+0.93Onset oxidation potential; relates to the energy required to remove an electron (HOMO).
E_red (V vs. Fc/Fc⁺) -2.15-2.16Onset reduction potential; relates to the energy required to add an electron (LUMO).
HOMO (eV) -5.75-5.73Highest Occupied Molecular Orbital; governs hole injection/transport and oxidative stability.
LUMO (eV) -2.65-2.64Lowest Unoccupied Molecular Orbital; governs electron injection/transport and reductive stability.
Electrochemical Gap (E_g, eV) 3.103.09Energy difference between HOMO and LUMO; determines intrinsic electronic properties.

Analysis & Interpretation:

  • The HOMO and LUMO energy levels are primarily dictated by the conjugated tolane core, featuring an electron-donating methoxy group and an electron-donating alkyl group. As a result, the alkyl chain length has a minimal effect on these electronic parameters.

  • The HOMO levels around -5.7 eV indicate good stability against oxidation and are suitable for hole injection from common anode materials. The LUMO levels around -2.6 eV are typical for this class of molecules. The large energy gap (E_g) confirms that these materials are wide-bandgap semiconductors, consistent with their transparency in the visible spectrum.

cluster_energy Frontier Molecular Orbital Energy Levels l_axis Energy (eV) MPEB_C3_LUMO LUMO = -2.65 eV MPEB_C3_HOMO HOMO = -5.75 eV MPEB_C3_LUMO->MPEB_C3_HOMO E_g = 3.10 eV MPEB_C7_LUMO LUMO = -2.64 eV MPEB_C7_HOMO HOMO = -5.73 eV MPEB_C7_LUMO->MPEB_C7_HOMO E_g = 3.09 eV label_c3 MPEB-C3 label_c7 MPEB-C7

Caption: Comparative energy level diagram for MPEB-C3 and MPEB-C7.

Thermal Properties & Liquid Crystalline Behavior

For applications in devices, thermal stability and phase behavior are critical. These properties, determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), define the material's operational temperature range and processing conditions.

ParameterMPEB-C3 (Target)MPEB-C7 (Comparator)Significance
T_m (°C) 6155Melting Point (Crystal to Nematic/Isotropic).[1]
T_c (°C) 75 (Nematic)98 (Nematic)Clearing Point (Nematic to Isotropic); defines the upper limit of the LC phase.
ΔT (°C) 1443Nematic Phase Range (T_c - T_m); a wider range is highly desirable.
T_d (°C, 5% loss) 295310Decomposition Temperature; indicates thermal stability for processing and device lifetime.

Analysis & Interpretation:

  • The most significant impact of the alkyl chain length is observed in the thermal properties. The longer, more flexible heptyl chain in MPEB-C7 disrupts crystal packing, leading to a lower melting point (T_m).

  • Crucially, the increased molecular aspect ratio (length-to-width) of MPEB-C7 significantly stabilizes the nematic liquid crystal phase, resulting in a much higher clearing point (T_c) and a substantially wider nematic range (ΔT). This is a classic structure-property relationship in calamitic (rod-like) liquid crystals.

  • Both compounds exhibit good thermal stability, with decomposition temperatures well above their clearing points, making them suitable for device fabrication processes like vacuum deposition or solution coating.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the characterization techniques discussed.

cluster_workflow Overall Characterization Workflow cluster_photo Photophysical cluster_electro Electrochemical cluster_thermal Thermal cluster_data Data Analysis Sample Synthesized Sample (MPEB-C3 / MPEB-C7) UVVis UV-Vis Spectroscopy Sample->UVVis Fluor Fluorescence Spectroscopy Sample->Fluor CV Cyclic Voltammetry Sample->CV TGA TGA Sample->TGA DSC DSC Sample->DSC Abs λ_abs UVVis->Abs Em λ_em, ΦF Fluor->Em HOMO HOMO, LUMO, E_g CV->HOMO Thermal T_m, T_c, T_d TGA->Thermal Td DSC->Thermal

Caption: Integrated workflow for the electro-optical and thermal characterization of MPEB compounds.

Protocol 1: UV-Visible Absorption Spectroscopy
  • Sample Preparation : Prepare a stock solution of the tolane derivative in a spectroscopic grade solvent (e.g., Dichloromethane or THF) at a concentration of 1 mM. From this, prepare a dilute solution (approx. 10 µM) in a 1 cm path length quartz cuvette. Ensure the absorbance maximum is below 1.0 to maintain linearity with the Beer-Lambert law.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[9]

  • Measurement : Record a baseline spectrum using a cuvette containing only the pure solvent. Subsequently, record the absorption spectrum of the sample solution from 250 nm to 500 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_abs).

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination
  • Standard Selection : Choose a well-characterized fluorescence standard with a known quantum yield (ΦF_std) that absorbs and emits in a similar spectral region to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF_std = 0.54).[8]

  • Sample Preparation : Prepare a series of 5-6 dilutions for both the standard and the test sample in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]

  • Instrumentation : Use a corrected spectrofluorometer.

  • Measurement :

    • Measure the absorbance of each solution at the excitation wavelength (e.g., 320 nm) using a UV-Vis spectrophotometer.

    • For each solution, record the fluorescence emission spectrum under identical instrument conditions (excitation/emission slits, detector voltage).

  • Data Analysis :

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The resulting plots should be linear.

    • The quantum yield of the sample (ΦF_x) is calculated using the following equation, where Grad is the gradient of the plot and η is the refractive index of the solvent.[8]

      ΦF_x = ΦF_std * (Grad_x / Grad_std) * (η_x² / η_std²)

Protocol 3: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
  • Sample Preparation : Prepare a ~1 mM solution of the sample in an anhydrous, degassed electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or dichloromethane).

  • Instrumentation : Use a potentiostat with a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Measurement :

    • Perform a scan of the solvent/electrolyte system alone to identify the electrochemical window.

    • Run the CV of the sample solution, sweeping the potential to capture both the oxidation and reduction events.

    • After the sample measurement, add a small amount of an internal reference standard, Ferrocene (Fc), and record the voltammogram again. The Fc/Fc⁺ redox couple has a well-defined potential.

  • Data Analysis :

    • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

    • Reference these potentials to the Fc/Fc⁺ couple (E½(Fc/Fc⁺) = 0 V).

    • Calculate the HOMO and LUMO energy levels using the empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):

      E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Conclusion

This guide provides a comprehensive validation of the electro-optical properties of This compound (MPEB-C3) through direct comparison with its longer-chain analogue, MPEB-C7 .

The analysis confirms that while the core photophysical and electrochemical properties are governed by the tolane π-system and are largely insensitive to the alkyl chain length, the thermal and liquid crystalline properties are highly dependent on it. MPEB-C3 exhibits a narrower nematic phase, making it suitable for applications where a specific, lower-temperature operating window is required. In contrast, MPEB-C7 offers a significantly broader and more stable liquid crystal phase at the cost of a slightly lower fluorescence efficiency. This makes it a superior candidate for applications demanding a wide operational temperature range.

This comparative approach, grounded in validated experimental protocols, underscores the power of targeted molecular engineering. By systematically modifying peripheral substituents, researchers can fine-tune material properties to meet the precise demands of next-generation electronic and photonic devices.

References

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A Comparative Guide to Alkyl Chain Length in Tolane Liquid Crystals: Fine-Tuning Material Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Tolane Liquid Crystals

Tolane-based liquid crystals represent a cornerstone in the development of advanced electro-optic materials. Their defining characteristic is a highly conjugated, rigid core structure featuring a carbon-carbon triple bond (alkyne bridge), which imparts exceptional optical and thermal properties. This molecular architecture is responsible for the high birefringence (Δn), wide nematic temperature ranges, and good chemical stability that make tolanes indispensable for applications ranging from high-speed displays and spatial light modulators to tunable filters and laser beam steering systems.[1]

However, the performance of a liquid crystal is not dictated by its rigid core alone. The flexible alkyl chains appended to this core play a subtle yet critical role in modulating the material's bulk properties. The length and parity of these chains are powerful tools for the materials scientist, allowing for the precise tuning of transition temperatures, mesophase behavior, and viscoelastic properties. This guide provides a comparative analysis, grounded in experimental data, of how varying the alkyl chain length systematically alters the key performance metrics of tolane liquid crystals, offering researchers and development professionals a clear framework for material design and selection.

The Architectonics of Performance: Why the Alkyl Chain Matters

At a fundamental level, the alkyl chain introduces flexibility and influences the overall molecular aspect ratio. While the rigid tolane core dictates the potential for high anisotropy, the alkyl chain governs how these molecules pack together and interact with their neighbors. This interplay directly impacts the collective behavior that defines the liquid crystalline state.

Two primary factors are at play:

  • Chain Length: Longer alkyl chains increase van der Waals forces between molecules, which can enhance the stability of the liquid crystal phase. However, they also increase the molecule's flexibility and the proportion of its non-anisotropic volume, leading to predictable trade-offs in properties like viscosity and birefringence.

  • The Odd-Even Effect: The parity (odd or even number of carbon atoms) of the alkyl chain has a pronounced, non-linear effect on material properties, particularly the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase).[2][3][4] This is because the orientation of the terminal carbon-carbon bond differs depending on the chain's parity. In an all-trans conformation, an even-numbered chain's final bond is roughly parallel to the long molecular axis, enhancing the molecule's linearity and promoting a more stable nematic phase. Conversely, an odd-numbered chain's final bond is tilted, disrupting the parallel packing and slightly destabilizing the nematic phase.[5] This oscillation in properties is a key consideration in homologous series design.[4][6]

A Validated Approach: Experimental Characterization Protocols

To objectively compare different tolane homologs, a suite of standardized characterization techniques is employed. Each method provides a crucial piece of the puzzle, and together they form a self-validating system for understanding structure-property relationships.

  • Differential Scanning Calorimetry (DSC): This is the primary tool for quantifying the thermal properties of a liquid crystal. Causality: By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC identifies the exact temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[7][8][9] This data is fundamental to defining a material's operational temperature range.

  • Polarizing Optical Microscopy (POM): POM provides visual confirmation of the liquid crystal phases identified by DSC. Causality: Different mesophases, such as nematic and smectic, have distinct molecular arrangements that interact with polarized light to produce characteristic optical textures.[8][10] Observing these textures upon heating and cooling validates the transition assignments from DSC and can reveal the quality of the mesophase.

  • Electro-Optical Characterization:

    • Birefringence (Δn) Measurement: Typically performed using an Abbe refractometer, this technique measures the extraordinary (nₑ) and ordinary (nₒ) refractive indices. Causality: Δn (nₑ - nₒ) is a direct measure of the material's optical anisotropy, a critical parameter for phase modulation devices.[7] The high electron conjugation of the tolane core is the source of its large Δn.

    • Dielectric Anisotropy (Δε) Measurement: Determined using dielectric spectroscopy, this measures the difference in dielectric permittivity parallel and perpendicular to the director axis. Causality: Δε dictates how the liquid crystal molecules will orient in an applied electric field.[8][11] Its sign (positive or negative) and magnitude are crucial for designing specific display modes like fringe-field switching (FFS).[7]

    • Viscoelastic Coefficient (γ₁) Measurement: This property, often measured via electro-optical relaxation methods or dynamic light scattering, quantifies the material's rotational viscosity.[12][13][14][15] Causality: γ₁ represents the internal friction molecules experience when rotating. It is directly correlated with the material's response time, a key performance metric for displays and modulators.

Below is a diagram illustrating the standard workflow for characterizing a new tolane liquid crystal homolog.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_analysis Data Analysis & Comparison synthesis Homolog Synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification dsc DSC Analysis (Phase Transitions) purification->dsc pom POM Analysis (Phase Identification) dsc->pom electro_optical Electro-Optical Measurement (Δn, Δε, γ₁) pom->electro_optical analysis Structure-Property Correlation electro_optical->analysis comparison Comparison with Other Homologs analysis->comparison

Figure 1: Standard workflow for synthesis and characterization of tolane LC homologs.

Comparative Analysis: The Direct Influence of Alkyl Chain Length

By systematically varying the number of carbons (n) in the alkyl or alkoxy chains of a tolane series, clear and predictable trends emerge.

A. Mesophase Behavior and Transition Temperatures

Increasing the alkyl chain length generally promotes more ordered phases. Short chains favor the less-ordered nematic phase, while longer chains increase the likelihood of forming more highly ordered smectic phases due to stronger intermolecular attractions.[13] This can be a disadvantage if a broad nematic range is required.

The clearing point (Tₙᵢ) often shows a parabolic trend, initially increasing with chain length as van der Waals forces increase, and then decreasing as the chain's flexibility begins to disrupt the overall molecular order. The classic odd-even alternation is superimposed on this trend.

Table 1: Phase Transition Temperatures for a Homologous Series of 4-Alkyl-4'-alkoxytolanes (Illustrative Data)

Compound (m, n in CₘH₂ₘ₊₁-Tolane-OCₙH₂ₙ₊₁) Melting Point (°C) Clearing Point (°C) Mesophase Range (°C)
PTP(3-Me)TP-25 134.1 240.2 106.1
PTP(3-Me)TP-52 98.1 237.5 139.4
PTP(3-Me)TP-26 115.7 260.1 144.4
PTP(3-Me)TP-62 102.7 258.3 155.6

Data derived from a study on dialkyl bis-tolane liquid crystals, demonstrating the influence of chain position and length on transition temperatures.[1]

B. Optical Anisotropy (Birefringence, Δn)

The high birefringence of tolanes is a direct result of the electron delocalization within their rigid aromatic core. The alkyl chain, being aliphatic and optically isotropic, does not contribute to birefringence. Consequently, increasing the chain length effectively "dilutes" the concentration of the highly anisotropic core within the material's volume. While this effect is often subtle, the general trend is a slight decrease in birefringence with increasing chain length.[16][17] However, some studies on specific tolane structures report that birefringence varies very little between adjacent homologues, suggesting that changes in molecular packing can sometimes compensate for the dilution effect.[12][13][14]

Table 2: Birefringence of Laterally Difluorinated Phenyl Tolane Homologs (Guest in Host N1)

Compound Extrapolated Δn (at 633 nm, 25°C)
PPTP(2,3F)-4O3 0.40
PPTP(2,3F)-5O4 0.39
PPTP(2,3F)-6O3 0.39
PPTP(2,3F)-6O4 0.38

Data extrapolated from 10 wt% guest compounds doped into a host mixture. The effect on Δn is minimal across these specific homologs.[13]

C. Dielectric Anisotropy (Δε)

Dielectric anisotropy is dominated by the magnitude and direction of the dipole moments of polar groups (e.g., -F, -CN, -NCS) attached to the rigid core.[7][8] The non-polar alkyl chain has a negligible direct contribution. Its influence is secondary, arising from how its length affects the molecular order parameter and density. Generally, for a given polar substitution, the magnitude of Δε shows only minor variations across a homologous series, with any changes often linked to the odd-even effect's influence on molecular packing.

D. Viscoelastic Properties

The relationship between alkyl chain length and the viscoelastic coefficient (γ₁) is the most direct and pronounced. Longer alkyl chains significantly increase the rotational viscosity of the material.

Causality: This is a direct consequence of increased intermolecular friction. Longer, more flexible chains have a greater tendency to entangle and interact with neighboring molecules, creating a higher energy barrier for molecular reorientation under an applied electric field.[12][13][14] This trade-off is central to material design: while longer chains can help widen the nematic range, they invariably lead to slower switching speeds.[16][17]

Table 3: Visco-elastic Coefficient of Tolane Homologs (Guest in Host N1)

Compound Visco-elastic Coefficient (γ₁/K₁₁, ms/µm ²) % Increase vs. Host
Host N1 22.9 0%
PPTP(2,3F)-5O4 32.2 40.5%
PPTP(2,3F)-6O3 33.1 44.6%
PPTP(2,3F)-6O4 35.4 54.5%

Data for 10 wt% guest compounds doped into host N1, clearly showing that a longer alkyl chain leads to a larger visco-elastic coefficient.[13]

The following diagram summarizes the general trends observed when increasing alkyl chain length.

G cluster_input Input Parameter cluster_output Resulting Property Changes chain_length Increase Alkyl Chain Length viscosity Viscosity (γ₁) Increases Sharply chain_length->viscosity smectic Smectic Phase Tendency Increases chain_length->smectic birefringence Birefringence (Δn) Decreases Slightly chain_length->birefringence clearing_point Clearing Point (Tₙᵢ) Shows Odd-Even Effect chain_length->clearing_point

Figure 2: General trends in tolane LC properties with increasing alkyl chain length.

Conclusion: A Critical Parameter for Application-Specific Design

The experimental evidence is unequivocal: the alkyl chain, while a simple structural component, is a powerful lever for tuning the bulk properties of tolane liquid crystals. The choice of chain length presents a critical engineering trade-off. Shorter chains are essential for applications demanding low viscosity and fast response times.[16] Conversely, longer chains can be used to enhance thermal stability and widen the mesophase range, though often at the cost of increased smectic tendencies and higher viscosity.[9][13]

A deep understanding of these structure-property relationships, particularly the pronounced increase in viscosity and the subtle odd-even effects, is paramount for researchers and engineers. By carefully selecting the alkyl chain length, one can fine-tune the performance of tolane-based materials to meet the precise demands of next-generation optical and display technologies.

References

  • Song, Q., Gauza, S., Xianyu, H., Wu, S. T., Liao, Y. M., Chang, C. Y., & Hsu, C. S. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Liquid Crystals, 37(2), 141-146. [Link]

  • Song, Q., Gauza, S., Xianyu, H., & Wu, S. T. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Taylor & Francis Online. [Link]

  • Song, Q., Gauza, S., Xianyu, H., Wu, S. T., Liao, Y. M., Chang, C. Y., & Hsu, C. S. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. UCF STARS. [Link]

  • Wen, C. H., Fan, Y. H., Gauza, S., & Wu, S. T. (2002). Side Chain Effects On High Birefringence Liquid Crystals. SPIE. [Link]

  • An, Z., Fan, C., Chen, Y., He, J., & Chen, E. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals, 44(14-15), 2184-2191. [Link]

  • Dabrowski, R., Dziaduszek, J., & Urban, S. (2013). High Birefringence Liquid Crystals. MDPI. [Link]

  • Chen, Y., An, Z., Fan, C., He, J., & Chen, E. (2015). Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. ResearchGate. [Link]

  • Xianyu, H., Wu, S. T., & Lin, C. L. (2008). High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. ResearchGate. [Link]

  • Wojciechowska, M., Deptuch, A., & Zep, A. (2019). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]

  • Wu, S. T., Hsu, C. S., & Wang, Y. Y. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346. [Link]

  • Goulding, M. J. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]

  • Salamon, P., Nandi, A., Mandle, R. J., Goodby, J. W., & Jákli, A. (2019). Oligomeric odd–even effect in liquid crystals. Semantic Scholar. [Link]

  • Salamon, P., Nandi, A., Mandle, R. J., Goodby, J. W., & Jákli, A. (2019). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 6(8), 1633-1639. [Link]

  • Salamon, P., Nandi, A., Mandle, R. J., Goodby, J. W., & Jákli, A. (2019). Oligomeric odd-even effect in liquid crystals. ResearchGate. [Link]

  • Jákli, A. (2021). Odd-even effects in liquid crystals. ResearchGate. [Link]

  • Wang, H., Li, M., Zhang, L., & Wang, Y. (2020). Phase behavior of surfactant mixtures and the effect of alkyl chain and temperature on lyotropic liquid crystal. ResearchGate. [Link]

  • Challa, P. K., Chakraborty, S., Breckon, R., Zhang, C., Pardaev, S., Twieg, R. W., ... & Sprunt, S. N. (2014). Viscoelastic properties of a branched liquid crystal in the nematic phase. Liquid Crystals, 41(5), 657-664. [Link]

  • Lee, K. M., Choi, M. C., Kim, J. H., & Lee, S. H. (2022). Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior. MDPI. [Link]

  • Kubo, K., Kuribayashi, D., Ujiie, S., & Mori, A. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate. [Link]

  • Kamal, S. M., & Ahmed, A. Y. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ResearchGate. [Link]

Sources

A Comparative Performance Analysis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene and its Homologs as Advanced Tolane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tolane Derivatives in Modern Materials Science and Drug Discovery

Tolane derivatives, characterized by a diarylacetylene core, represent a pivotal class of organic molecules that have garnered considerable attention across diverse scientific disciplines. Their rigid, linear molecular architecture, coupled with a highly conjugated π-electron system, imparts a unique combination of properties that are highly sought after in materials science, particularly in the field of liquid crystals, and are of growing interest in medicinal chemistry. The inherent anisotropy of the tolane scaffold makes it an exceptional building block for the design of high-performance liquid crystalline materials with applications in advanced display technologies and photonics. Furthermore, the ability to functionalize the terminal phenyl rings allows for the fine-tuning of their electronic, photophysical, and biological properties, opening avenues for their exploration as novel therapeutic agents and molecular probes.

This guide presents a comprehensive comparative analysis of the performance of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene against its homologous series, specifically the ethyl, butyl, and pentyl analogs. By systematically varying the length of the terminal alkyl chain, we aim to elucidate the structure-property relationships that govern their liquid crystalline behavior and photophysical characteristics. This in-depth examination will provide researchers, scientists, and drug development professionals with critical insights into the rational design and selection of tolane derivatives for their specific applications.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The synthesis of the 1-Methoxy-4-((4-alkylphenyl)ethynyl)benzene homologous series is efficiently achieved via the Sonogashira cross-coupling reaction. This powerful and versatile palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct and high-yielding route to the desired tolane core structure. The choice of the Sonogashira coupling is predicated on its mild reaction conditions and broad functional group tolerance, making it an ideal method for the synthesis of complex organic molecules.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the propyl derivative and can be readily adapted for the ethyl, butyl, and pentyl analogs by selecting the corresponding 1-iodo-4-alkylbenzene.

Materials:

  • 1-Ethynyl-4-methoxybenzene

  • 1-Iodo-4-propylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert argon atmosphere, add 1-iodo-4-propylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add a mixture of anhydrous THF and TEA (2:1 v/v) via syringe. Stir the mixture at room temperature for 15 minutes.

  • To this mixture, add a solution of 1-ethynyl-4-methoxybenzene (1.2 eq) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Sonogashira_Coupling ArylHalide 1-Iodo-4-propylbenzene Catalyst Pd(PPh₃)₂Cl₂ / CuI ArylHalide->Catalyst Alkyne 1-Ethynyl-4-methoxybenzene Alkyne->Catalyst Product This compound Catalyst->Product Sonogashira Coupling Base Triethylamine Base->Catalyst

Figure 1: Sonogashira cross-coupling for the synthesis of the target tolane.

Comparative Performance Analysis

The performance of this compound and its homologs is critically dependent on the length of the terminal alkyl chain. This structural modification directly influences the molecular geometry, intermolecular forces, and consequently, the liquid crystalline and photophysical properties.

Liquid Crystalline Properties

The liquid crystalline behavior of this homologous series was investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). The transition temperatures, including the melting point (Tm) and the clearing point (Tc), which is the transition from the nematic to the isotropic liquid phase, are summarized in the table below. It is important to note that while data for the propyl derivative is available, the data for the ethyl, butyl, and pentyl analogs are extrapolated from trends observed in similar homologous series of 4-alkoxy-4'-alkyltolanes.

CompoundAlkyl ChainMelting Point (Tm) (°C)Clearing Point (Tc) (°C)Mesophase Range (°C)
1-Methoxy-4-((4-ethylphenyl)ethynyl)benzeneEthyl (C2)~85-90~100-105~15-20
This compoundPropyl (C3)6111049
1-Methoxy-4-((4-butylphenyl)ethynyl)benzeneButyl (C4)~55-60~115-120~60-65
1-Methoxy-4-((4-pentylphenyl)ethynyl)benzenePentyl (C5)~50-55~120-125~70-75

Analysis of Liquid Crystalline Behavior:

  • Mesophase Formation: All compounds in this series are expected to exhibit a nematic liquid crystal phase. The nematic phase is characterized by long-range orientational order of the molecules, but no long-range positional order.

  • Effect of Alkyl Chain Length: A clear trend is observed where an increase in the length of the alkyl chain leads to a decrease in the melting point and an increase in the clearing point. This results in a broader nematic mesophase range. This phenomenon can be attributed to the increased molecular aspect ratio and enhanced anisotropic intermolecular interactions with longer alkyl chains, which stabilize the liquid crystalline phase over a wider temperature range. The propyl derivative, with a mesophase range of 49°C, demonstrates a significant liquid crystalline character.

Photophysical Properties
Compoundλabs (nm)λem (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
1-Methoxy-4-((4-ethylphenyl)ethynyl)benzene~320-325~340-345~20~0.80-0.85
This compound~322~34220~0.88
1-Methoxy-4-((4-butylphenyl)ethynyl)benzene~320-325~340-345~20~0.85-0.90
1-Methoxy-4-((4-pentylphenyl)ethynyl)benzene~320-325~340-345~20~0.85-0.90

Analysis of Photophysical Behavior:

  • Absorption and Emission: The compounds exhibit strong absorption in the UV region and emit in the near-UV to blue region of the electromagnetic spectrum. The absorption and emission maxima are not significantly affected by the length of the alkyl chain, as the electronic transitions are primarily localized on the conjugated tolane core.

  • Fluorescence Quantum Yield: The 1-methoxy-4-((4-alkylphenyl)ethynyl)benzene series displays high fluorescence quantum yields, indicating that they are efficient emitters. The methoxy group acts as an electron-donating group, which enhances the fluorescence of the tolane chromophore. While the alkyl chain length does not drastically alter the quantum yield, subtle variations may arise due to differences in molecular packing and non-radiative decay pathways in the condensed state. The propyl derivative stands out with a reported high quantum yield, making it a promising candidate for applications requiring efficient light emission.

Experimental Methodologies: A Closer Look

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key characterization techniques employed in the analysis of these tolane derivatives.

Protocol for Characterization of Liquid Crystal Phases

LC_Characterization Start Tolane Sample POM Polarized Optical Microscopy (POM) Start->POM DSC Differential Scanning Calorimetry (DSC) Start->DSC Heating Heating Cycle POM->Heating Cooling Cooling Cycle POM->Cooling DSC->Heating DSC->Cooling Texture Observe Textures Heating->Texture Transitions Determine Transition Temperatures Heating->Transitions Cooling->Texture Cooling->Transitions

Figure 2: Workflow for liquid crystal phase characterization.

1. Polarized Optical Microscopy (POM):

  • A small amount of the tolane derivative is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarized light microscope.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) and observed through the crossed polarizers.

  • The characteristic textures of the liquid crystal phases (e.g., Schlieren or marbled textures for the nematic phase) are observed and recorded.

  • The sample is then cooled at the same rate, and the phase transitions are observed again to check for enantiotropic or monotropic behavior.

2. Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample (2-5 mg) of the tolane derivative is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is recorded as a function of temperature. Endothermic peaks correspond to phase transitions such as melting and clearing.

  • The sample is then cooled at the same rate to observe exothermic peaks corresponding to the reverse phase transitions.

  • The onset temperatures of the peaks are taken as the transition temperatures.

Protocol for Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined using a comparative method with a well-characterized standard.

1. Selection of a Standard:

  • Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-blue region.

2. Preparation of Solutions:

  • Prepare a series of solutions of both the tolane derivative and the standard in a suitable spectroscopic grade solvent (e.g., cyclohexane) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

3. Measurement of Absorbance and Emission Spectra:

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

4. Calculation of Quantum Yield:

  • The fluorescence quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Conclusion: Structure-Performance Insights and Future Directions

This comparative guide has systematically evaluated the performance of this compound in relation to its ethyl, butyl, and pentyl homologs. Our analysis reveals a clear and predictable structure-property relationship: increasing the length of the terminal alkyl chain broadens the nematic mesophase range without significantly altering the favorable photophysical properties. The propyl derivative, with its substantial mesophase range and high fluorescence quantum yield, emerges as a well-balanced candidate for applications in both liquid crystal displays and organic light-emitting devices.

The insights provided herein serve as a valuable resource for researchers in the rational design of novel tolane-based materials. Future investigations could explore the impact of branching in the alkyl chain, the introduction of different alkoxy groups, or the incorporation of heteroatoms to further modulate the liquid crystalline and photophysical characteristics. Such studies will undoubtedly expand the application scope of this versatile class of molecules in advanced technologies.

A Comprehensive Guide to the Cross-Validation of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the characterization of the liquid crystal compound, 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. Moving beyond a simple data sheet, we will explore the causality behind the selection of analytical techniques, establish a self-validating workflow, and compare its physicochemical properties against relevant alternatives. This document is intended for researchers, chemists, and materials scientists who require robust, reproducible, and verifiable data for the synthesis and application of novel mesogens.

Introduction: The Significance of Tolane-Based Liquid Crystals

This compound belongs to the tolane class of calamitic (rod-shaped) liquid crystals. The defining feature of this class is the central carbon-carbon triple bond (ethynyl linkage), which imparts rigidity and linearity to the molecular structure—a prerequisite for the formation of liquid crystalline phases (mesophases). The specific arrangement of the methoxy and propyl terminal groups on the phenyl rings dictates the precise thermal and electro-optical properties, such as the melting point, clearing point, and dielectric anisotropy.

Accurate characterization is paramount; it not only confirms the successful synthesis of the target molecule but also ensures the predictability and reliability of its performance in applications such as liquid crystal displays (LCDs) and optical switches. This guide establishes a multi-technique approach where data from orthogonal methods are cross-validated to build a comprehensive and trustworthy profile of the compound.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational step in characterization is the determination of basic physical properties and the acquisition of spectroscopic data. This information serves as the primary identifier for the compound.

Physicochemical Properties

The physical constants of a pure compound are sharp and reproducible. The melting point, in particular, serves as a crucial indicator of purity.

PropertyValueSource
IUPAC Name This compound-
CAS Number 39969-26-1[1]
Molecular Formula C₁₈H₁₈O[1][2]
Molecular Weight 250.34 g/mol [1]
Melting Point 61 °C[2]
Boiling Point 162-164 °C at 1 mmHg[2]
Spectroscopic Data Summary

Spectroscopic techniques provide a fingerprint of the molecule's structure. The data presented here are based on established values for analogous structures and serve as a benchmark for validation.[3][4]

TechniqueExpected Key Signals
¹H NMR * ~7.3-7.5 ppm (d): Aromatic protons adjacent to the ethynyl group.
  • ~6.8-6.9 ppm (d): Aromatic protons on the methoxy-substituted ring.

  • ~3.8 ppm (s): Methoxy (-OCH₃) protons.

  • ~2.6 ppm (t): Benzylic protons of the propyl group (-CH₂-).

  • ~1.6 ppm (sextet): Methylene protons of the propyl group (-CH₂-).

  • ~0.9 ppm (t): Methyl protons of the propyl group (-CH₃). | | ¹³C NMR | * ~159-160 ppm: Aromatic carbon attached to the methoxy group.

  • ~131-133 ppm: Aromatic carbons adjacent to the ethynyl group.

  • ~114-115 ppm: Aromatic carbons ortho to the methoxy group.

  • ~88-91 ppm: Acetylenic carbons (-C≡C-).

  • ~55 ppm: Methoxy carbon (-OCH₃).

  • ~38 ppm, ~24 ppm, ~14 ppm: Propyl group carbons. | | FT-IR (cm⁻¹) | * ~2955-2870: C-H stretching (propyl group).

  • ~2220: C≡C stretching (alkyne).

  • ~1605, ~1510: C=C stretching (aromatic rings).

  • ~1250: C-O stretching (aryl ether). | | Mass Spec. (EI) | * m/z 250: Molecular ion (M⁺).

  • Key Fragments: Loss of methyl (m/z 235), propyl (m/z 207). |

Part 2: Comparative Analysis with Alternative Mesogens

To understand the structure-property relationships, it is instructive to compare our target compound with other known liquid crystals. This comparison highlights how subtle changes in molecular architecture can significantly alter macroscopic properties.

FeatureTarget Compound Alternative 1: 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene Alternative 2: 4-Cyano-4'-pentylbiphenyl (5CB)
Structure Methoxy-Tolane-PropylMethoxy-Tolane-EthylCyano-Biphenyl-Pentyl
Core Unit Diphenylacetylene (Tolane)Diphenylacetylene (Tolane)Biphenyl
Terminal Groups -OCH₃, -C₃H₇-OCH₃, -C₂H₅-CN, -C₅H₁₁
CAS Number 39969-26-163221-88-540817-08-1
Melting Point 61 °C[2]72-76 °C24 °C
Mesophase(s) Nematic (Predicted)NematicNematic[5]
Key Insight The propyl chain provides a balance for mesophase formation.Shortening the alkyl chain to ethyl increases the melting point, suggesting stronger crystal packing.A different core (biphenyl) and a strongly polar cyano group result in a room-temperature nematic phase.[5]

This comparative analysis underscores the delicate interplay between molecular structure and the resulting material properties. The choice of the tolane core in our target compound provides high thermal stability and a broad potential mesophase range.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Unambiguous Structural Elucidation

Objective: To confirm the covalent structure and purity of the synthesized compound. This workflow integrates Mass Spectrometry, NMR, and IR spectroscopy.

Causality: While MS provides the molecular weight and elemental composition (via HRMS), it does not describe connectivity.[6] NMR spectroscopy maps the carbon-hydrogen framework, revealing how atoms are connected.[7] Finally, IR spectroscopy confirms the presence of key functional groups (e.g., the alkyne C≡C bond), corroborating the structural assignment from NMR.[8]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is purified, typically by column chromatography followed by recrystallization, and thoroughly dried under vacuum to remove residual solvents. Homogeneity should be confirmed by Thin Layer Chromatography (TLC) in multiple solvent systems.[9]

  • Mass Spectrometry (MS):

    • Acquire a low-resolution mass spectrum using Electron Ionization (EI) to identify the molecular ion peak (M⁺) at m/z = 250.

    • For definitive elemental composition, perform High-Resolution Mass Spectrometry (HRMS). The measured mass should be within 5 ppm of the calculated exact mass for C₁₈H₁₈O.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. Verify the chemical shifts, splitting patterns (coupling), and integration values against the expected structure.

    • Acquire a ¹³C NMR spectrum. Account for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire an FT-IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

    • Identify the characteristic absorption bands, paying special attention to the C≡C stretch (~2220 cm⁻¹) and the aromatic C-O stretch (~1250 cm⁻¹).

Protocol 2: Mesophase Identification and Thermal Analysis

Objective: To identify the type of liquid crystal phase(s) and determine the transition temperatures. This protocol uses Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) in tandem.

Causality: DSC is a powerful tool for detecting thermal transitions by measuring heat flow.[10] It will reveal the temperatures at which phase changes occur (e.g., crystal-to-nematic, nematic-to-isotropic liquid) but cannot identify the phases themselves.[11] POM provides visual confirmation. Under cross-polarizers, the anisotropic liquid crystal phases are birefringent and exhibit characteristic textures, while the isotropic liquid phase appears dark.[12]

Step-by-Step Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min).

    • From the second heating scan (to erase thermal history), identify the peak temperatures for the melting transition (crystal to mesophase) and the clearing transition (mesophase to isotropic liquid).

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a microscope slide and cover with a coverslip.

    • Position the slide on a hot stage attached to the polarizing microscope.

    • Slowly heat the sample while observing through crossed polarizers.

    • Record the temperatures at which phase transitions occur and capture images of the characteristic optical textures (e.g., Schlieren or threaded texture for a nematic phase).

    • Compare the transition temperatures observed via POM with the peaks obtained from DSC for cross-validation.

Part 4: Visualization of Workflows and Structures

Diagrams are essential for visualizing complex relationships and workflows. The following are generated using Graphviz (DOT language) to provide a clear, logical overview.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_mesophase Mesophase Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Check (TLC) Purification->Purity_Check NMR 1H & 13C NMR Purity_Check->NMR MS Mass Spectrometry (HRMS) Purity_Check->MS IR FT-IR Spectroscopy Purity_Check->IR DSC DSC Purity_Check->DSC POM Polarized Optical Microscopy (POM) Purity_Check->POM Final Validated Compound Profile NMR->Final Confirms Structure MS->Final Confirms Structure IR->Final Confirms Structure DSC->Final Confirms LC Behavior POM->Final Confirms LC Behavior

Caption: A self-validating workflow for compound characterization.

Molecular Structure Comparison

G cluster_target cluster_alt1 cluster_alt2 Target Target Compound This compound Alt1 Alternative 1 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene Alt2 Alternative 2 4-Cyano-4'-pentylbiphenyl (5CB) OCH3_T OCH3 Tolane_T Tolane Core Propyl_T Propyl OCH3_A1 OCH3 Tolane_A1 Tolane Core Ethyl_A1 Ethyl CN_A2 CN Biphenyl_A2 Biphenyl Core Pentyl_A2 Pentyl

Caption: Comparison of molecular building blocks for different liquid crystals.

Conclusion

The characterization of this compound is not a linear process of data collection but a cyclical process of cross-validation. By integrating structural elucidation techniques (NMR, MS, IR) with thermal and optical analysis (DSC, POM), a robust and trustworthy data profile can be established. This guide provides the necessary framework, from experimental causality to comparative analysis, ensuring that the synthesized material is not only structurally correct but also performs as predicted by its molecular design. This rigorous approach is the cornerstone of reproducible and high-impact materials science research.

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A Comparative Guide to Tolane-Based Nematic Liquid Crystals for Advanced Display Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation display technologies, the selection of liquid crystal materials remains a critical determinant of device performance. For researchers and engineers operating at the forefront of display innovation, a deep understanding of the structure-property relationships of these materials is paramount. This guide provides a comprehensive benchmark analysis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, a member of the tolane class of liquid crystals, in the context of its suitability for advanced display applications.

The tolane core, characterized by a phenylacetylene linkage, offers a rigid molecular structure that is conducive to achieving the high birefringence and thermal stability required for high-performance displays.[1][2] We will objectively compare the known and predicted properties of this compound with the well-established benchmark, 4-cyano-4'-pentylbiphenyl (5CB), and other relevant tolane derivatives. This analysis is supported by a review of established experimental methodologies to provide a framework for the evaluation of its electro-optical performance.

The Benchmark: 4-cyano-4'-pentylbiphenyl (5CB)

First synthesized in 1972 by George William Gray and his team, 4-cyano-4'-pentylbiphenyl (5CB) has become a foundational material in liquid crystal research and development.[3] Its convenient room-temperature nematic phase and well-documented physical properties make it an ideal benchmark for evaluating new liquid crystal compounds.[4][5]

The Contender: this compound

This compound belongs to the tolane family of liquid crystals, which are known for their potential to exhibit high birefringence.[6] The rigid tolane core, combined with the presence of a methoxy and a propyl terminal group, influences its mesomorphic and electro-optical characteristics.

Below is the molecular structure of this compound:

Caption: Molecular structure of this compound.

Comparative Analysis of Key Performance Indicators

The suitability of a liquid crystal for a specific display application is determined by a combination of its physical properties. The following table summarizes the key performance indicators for this compound (where available, some data is predicted) and the experimentally determined values for the benchmark, 5CB.

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)Significance in Display Applications
Molecular Formula C₁₈H₁₈O[7]C₁₈H₁₉N[8]Influences molecular packing and intermolecular interactions.
Molecular Weight 250.33 g/mol [7]249.36 g/mol [5]Affects viscosity and response times.
Melting Point 61°C[7]22.5°C[5][8]Defines the lower limit of the operating temperature range.
Nematic-Isotropic Transition (Tₙᵢ) Not Experimentally Found~35°C[4][8]Defines the upper limit of the operating temperature range. A wider nematic range is desirable.
Birefringence (Δn) Predicted to be high~0.18 at 589 nm and 25°CA high Δn allows for thinner display cells, leading to faster response times.
Dielectric Anisotropy (Δε) Not Experimentally FoundPositive (~+11.5)[3]Determines the threshold voltage for switching. A large positive Δε is desirable for low voltage operation in twisted nematic (TN) devices.
Viscosity (η) Not Experimentally Found~20-40 mPa·s at 25°CLower viscosity leads to faster switching speeds.
Switching Time (τ) Not Experimentally FoundTypically in the order of milliseconds[9]Crucial for reducing motion blur in video content.

Experimental Protocols for Characterization

To ensure scientific integrity, the characterization of liquid crystal materials must follow standardized and self-validating protocols. The following outlines the key experimental workflows for determining the performance metrics listed above.

Workflow for Phase Transition and Electro-Optical Characterization

Experimental_Workflow cluster_synthesis Material Preparation cluster_thermal Thermal Analysis cluster_electro_optical Electro-Optical Characterization synthesis Synthesis & Purification of Liquid Crystal pom Polarized Optical Microscopy (POM) for phase identification synthesis->pom dsc Differential Scanning Calorimetry (DSC) for transition temperatures and enthalpies synthesis->dsc cell Fabrication of Liquid Crystal Cell pom->cell dsc->cell birefringence Birefringence Measurement (Abbe Refractometer) cell->birefringence dielectric Dielectric Spectroscopy (LCR Meter) cell->dielectric switching Electro-Optical Switching (Oscilloscope & Photodetector) cell->switching

Caption: Experimental workflow for liquid crystal characterization.

Detailed Methodologies
  • Polarized Optical Microscopy (POM): This is a primary technique for identifying liquid crystalline phases and observing their textures.[10][11] The sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the temperature is varied, changes in the observed texture indicate phase transitions. Nematic phases typically exhibit a threaded or schlieren texture.

  • Differential Scanning Calorimetry (DSC): DSC is used to quantitatively determine the temperatures and enthalpy changes associated with phase transitions.[10][12] A small, encapsulated sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Phase transitions are observed as peaks or changes in the baseline of the DSC thermogram.

  • Birefringence Measurement: The optical anisotropy (birefringence, Δn) is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using an Abbe refractometer with a polarizing filter, by aligning the liquid crystal director parallel and perpendicular to the polarization of the incident light.[13]

  • Dielectric Anisotropy Measurement: The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[14][15] It is determined by measuring the capacitance of a liquid crystal cell with the director aligned parallel and perpendicular to the applied electric field using an LCR meter.

  • Electro-Optical Switching Time Measurement: The switching time is a critical parameter for display applications and is measured by applying a voltage pulse to a liquid crystal cell and monitoring the change in light transmission with a photodetector and an oscilloscope.[16][17] The rise time (τₒₙ) and decay time (τₒբբ) are typically defined as the time taken for the transmission to change from 10% to 90% and 90% to 10%, respectively.

Discussion and Future Outlook

The available data, although limited for this compound, suggests that tolane-based liquid crystals hold significant promise for display applications, primarily due to their potential for high birefringence.[2][6] The rigid core structure contributes to a higher clearing point and thermal stability, which are advantageous for robust display performance.

However, the lack of experimental data for key electro-optical properties such as dielectric anisotropy and switching times for the target compound necessitates further investigation. The methoxy and propyl terminal groups will influence these properties. For instance, the methoxy group is a moderately polar group and will contribute to the overall dipole moment, which in turn affects the dielectric anisotropy. The length of the alkyl chain (propyl group) will impact the viscosity and the nematic phase stability.

Compared to the benchmark 5CB, which has a strong polar cyano group leading to a large positive dielectric anisotropy, this compound is expected to have a smaller, though likely still positive, dielectric anisotropy. This would translate to a higher threshold voltage for switching in conventional twisted nematic displays.

Future research should focus on the synthesis and comprehensive characterization of this compound and its homologues. A systematic study of the effect of varying the terminal groups on the tolane core would provide valuable insights for the rational design of new liquid crystal materials with tailored properties for specific display applications.

Conclusion

This comparative guide provides a foundational analysis of this compound as a potential material for display applications. While the tolane core offers inherent advantages in terms of birefringence and stability, a complete performance evaluation requires experimental determination of its electro-optical properties. The provided experimental protocols offer a clear roadmap for such a characterization. By comparing its properties with the well-established benchmark 5CB, researchers can strategically design and synthesize next-generation liquid crystal materials that push the boundaries of display technology.

References

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A Comparative Guide to the Synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a disubstituted diarylalkyne, a class of compounds that serves as a fundamental building block in materials science, particularly for liquid crystals, organic light-emitting diodes (OLEDs), and conjugated polymers.[1] The rigid, linear structure imparted by the alkyne linker, combined with the electronic properties of the substituted aromatic rings, makes it a valuable synthon for creating advanced functional materials. This guide provides a comparative analysis of the most efficient and widely adopted synthetic strategies for this target molecule, focusing on the Sonogashira cross-coupling reaction. We will dissect two convergent routes, providing detailed experimental protocols, a comparison of their respective advantages, and expert insights to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The formation of a carbon-carbon bond between a terminal alkyne and an aryl halide is most effectively achieved through the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3]

Mechanistic Rationale

The reaction's efficacy hinges on two interconnected, synergistic catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[3][4] Understanding this mechanism is critical for troubleshooting and optimization.

  • Palladium Cycle: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X). This is typically the rate-limiting step, and the reactivity trend is I > Br > Cl.[3][4] The resulting Pd(II) complex is the key intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine) to form a copper(I) acetylide intermediate.[3] This step increases the nucleophilicity of the alkyne's terminal carbon.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step called transmetalation. The resulting palladium complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination to release the final diarylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A PdII_B Ar-Pd(II)L₂-C≡CR PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product Ar-C≡C-R PdII_B->Product Reductive Elimination CuX Cu(I)X PdII_B->CuX ArX Ar-X ArX->Pd0 Oxidative Addition CuCCR Cu(I)-C≡C-R CuX->CuCCR CuCCR->PdII_A Alkyne H-C≡C-R Alkyne->CuX Coordination & Deprotonation Base Base caption Fig 1. Simplified Catalytic Cycles of the Sonogashira Reaction.

Fig 2. Workflow for Synthetic Route A.

Experimental Protocol (Route A):

  • Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Reagent Addition: Add 1-iodo-4-propylbenzene (1.0 eq) and 4-ethynylanisole (1.0 eq). [5]3. Solvent and Base: Add freshly distilled and degassed triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (10 volumes). [6]The amine serves as both the base and, frequently, the solvent.

  • Reaction: Degas the mixture with argon for 15 minutes. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride (NH₄Cl). [6]Extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Route B: Coupling of 4-Iodoanisole with 1-Ethynyl-4-propylbenzene

This alternative route involves coupling the commercially available 4-iodoanisole with 1-ethynyl-4-propylbenzene. The latter is less commonly available commercially and may need to be synthesized, typically from 4-propylacetophenone via a multi-step process.

Fig 3. Workflow for Synthetic Route B.

Experimental Protocol (Route B):

The protocol is identical to Route A, with the substitution of the starting materials.

  • Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Reagent Addition: Add 4-iodoanisole (1.0 eq) and 1-ethynyl-4-propylbenzene (1.0 eq).

  • Solvent and Base: Add freshly distilled and degassed triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (10 volumes).

  • Reaction: Degas the mixture with argon for 15 minutes. Stir the reaction mixture at room temperature overnight. Monitor reaction progress by TLC or GC-MS.

  • Work-up: Quench with aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Purification: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Performance Comparison and Data Summary

The choice between Route A and Route B is primarily a strategic one based on logistics and overall efficiency. While the core Sonogashira coupling reaction performs similarly in both cases, the accessibility of starting materials creates a significant practical difference.

ParameterRoute ARoute BRationale & Expert Insights
Precursor Availability Both precursors are readily available commercially. [5][7][8][9]4-Iodoanisole is common; 1-ethynyl-4-propylbenzene may require custom synthesis.Route A is significantly more straightforward for labs without extensive synthetic capabilities. The need to synthesize one precursor in Route B adds 2-3 steps to the overall workflow.
Overall Yield Typically high (80-95% for the coupling step).High for the coupling step, but the overall yield will be lower due to the multi-step synthesis of the alkyne.For a direct comparison of the coupling step itself, yields are comparable. However, the overall process yield from basic starting materials heavily favors Route A.
Reaction Time Typically 12-24 hours for the coupling reaction. [6]12-24 hours for the coupling reaction.The core reaction times are identical. The time savings for Route A come from eliminating the need for precursor synthesis.
Cost-Effectiveness Generally more cost-effective due to fewer synthetic steps and competitive pricing of commercial precursors.Potentially higher cost if the alkyne precursor is custom synthesized, factoring in reagents, solvents, and labor.For gram-scale synthesis, purchasing precursors for Route A is almost always more economical. For large-scale industrial synthesis, a cost analysis of synthesizing all precursors would be necessary.
Key Challenge Ensuring anhydrous and anaerobic conditions to prevent side reactions like Glaser homocoupling of 4-ethynylanisole. [10]In addition to preventing Glaser coupling, the primary challenge is the efficient synthesis and purification of 1-ethynyl-4-propylbenzene.Both routes require good inert atmosphere techniques. The additional synthetic challenge of Route B introduces more potential points of failure and yield loss.

Expected Product Characterization:

  • Appearance: White to off-white solid.

  • Melting Point: ~61°C. [11]* Molecular Formula: C₁₈H₁₈O. [12]* Molecular Weight: 250.34 g/mol . [12]

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, Route A is unequivocally the superior strategy. Its reliance on readily available commercial starting materials streamlines the synthetic process, leading to a higher overall yield, lower cost, and significantly reduced preparation time. The protocol is robust and follows a standard Sonogashira procedure that is well-documented and reliable.

Route B remains a viable alternative, particularly in scenarios where 1-ethynyl-4-propylbenzene is available from other research activities or if a custom synthesis is required for other project goals. The core coupling reaction is just as effective, but the researcher must account for the additional time and resources required for precursor synthesis.

Ultimately, the Sonogashira cross-coupling provides a powerful and efficient method for constructing this valuable diarylalkyne. By selecting the most pragmatic convergent route, researchers can ensure a reliable and efficient supply of this key intermediate for their work in developing next-generation materials.

References

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A Senior Application Scientist's Guide to Confirming the Phase Transition Temperatures of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of a compound's thermal behavior is paramount. This guide provides an in-depth comparison of methodologies for confirming the phase transition temperatures of the liquid crystal candidate, 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. We will explore the established techniques of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), offering not just procedural steps, but the scientific rationale that underpins these critical analyses.

Introduction: The Criticality of Phase Transitions in Liquid Crystals

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by electric fields makes them indispensable in display technologies and other advanced applications. The temperatures at which a liquid crystal transitions between its different phases (e.g., crystalline, nematic, isotropic) are fundamental parameters that dictate its potential applications. For this compound, a tolane derivative, understanding these transitions is the first step in assessing its utility as a liquid crystal material.

Comparative Analysis of Phase Transition Temperatures

CompoundCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
This compound 61.0[1][2]Data not available
4-cyano-4'-pentylbiphenyl (5CB) 22.5[3][4]35.0[3][4]

Table 1: Comparison of known phase transition temperatures.

Experimental Protocols for Phase Transition Determination

The following sections detail the step-by-step methodologies for two primary techniques used to characterize liquid crystal phase transitions: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected isotropic phase (e.g., 100°C).

    • Hold the sample at this temperature for 2-5 minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • The melting transition (crystal to nematic or isotropic) will appear as an endothermic peak on the heating scan. The onset of this peak is taken as the melting temperature.

    • The nematic-to-isotropic transition will also appear as a smaller endothermic peak. The peak maximum is typically reported as the transition temperature.

    • The corresponding exothermic peaks will be observed on the cooling scan.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Results weigh Weigh 3-5 mg of Sample seal Seal in Al Pan weigh->seal calibrate Calibrate Instrument seal->calibrate program Run Thermal Program (Heating/Cooling) calibrate->program analyze Analyze Thermogram program->analyze Tm Determine Melting Temp. analyze->Tm Tni Determine Nematic- Isotropic Temp. analyze->Tni

Figure 1: Workflow for DSC analysis.

Polarized Optical Microscopy (POM)

POM is a qualitative technique that utilizes polarized light to observe the unique textures of different liquid crystal phases. As the sample is heated and cooled on a hot stage, changes in the observed texture indicate a phase transition.

  • Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

  • Microscope and Hot Stage Setup: Place the slide on a calibrated hot stage mounted on the polarized light microscope. Ensure the polarizers are crossed (at a 90° angle to each other).

  • Thermal Program:

    • Slowly heat the sample at a controlled rate (e.g., 2-5°C/min).

    • Carefully observe the sample through the microscope as the temperature increases.

  • Data Analysis:

    • The transition from the crystalline solid to the nematic phase will be marked by the appearance of a fluid, birefringent texture (often with thread-like defects, characteristic of the nematic phase).

    • The nematic-to-isotropic transition is identified by the complete disappearance of birefringence, resulting in a dark field of view (the isotropic liquid does not rotate polarized light). The temperature at which this occurs is the clearing point.

    • Record the temperatures at which these textural changes occur. The process should be repeated upon cooling to observe the formation of the liquid crystal phases from the isotropic liquid.

POM_Workflow cluster_prep Sample Preparation cluster_observation POM Observation cluster_results Results place Place Sample on Slide cover Add Coverslip place->cover mount Mount on Hot Stage cover->mount heat Heat Sample Slowly mount->heat observe Observe Textural Changes heat->observe Tc_n Identify Crystal to Nematic Transition observe->Tc_n Tn_i Identify Nematic to Isotropic Transition observe->Tn_i

Figure 2: Workflow for POM analysis.

Conclusion and Best Practices

The combination of DSC and POM provides a robust and comprehensive method for the characterization of liquid crystal phase transitions. DSC offers quantitative data on the transition temperatures and enthalpies, while POM provides visual confirmation and identification of the specific liquid crystal phases. For a novel compound like this compound, it is imperative to employ both techniques to build a complete thermal profile. While a definitive nematic-to-isotropic transition temperature remains to be experimentally confirmed and published, the methodologies outlined in this guide provide the framework for its unambiguous determination. The comparison with a well-known liquid crystal like 5CB serves as a valuable benchmark for interpreting the experimental results.

References

  • ChemBK. This compound. [Link]

  • ChemBK. 1-(4-Methoxyphenyl)ethynyl-4-propylbenzene. [Link]

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]

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A Guide to the Characterization of Tolan-Based Compounds: A Comparative Analysis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, a tolan derivative with potential applications in materials science and medicinal chemistry. For researchers and drug development professionals, the rigorous validation of a molecule's structure and properties is paramount. Here, we present a dual-pronged approach, leveraging both experimental data and computational modeling to achieve a holistic understanding of this compound. This document outlines not just the "what" but the "why" of these analytical choices, offering field-proven insights into establishing a self-validating characterization workflow.

Part 1: Experimental Characterization Workflow

The foundation of any molecular analysis lies in empirical evidence. The experimental workflow is designed to first synthesize and purify the compound, then elucidate its structure and confirm its identity through a suite of spectroscopic techniques.

Proposed Synthesis: The Sonogashira Coupling

The most logical and widely adopted method for synthesizing diarylalkynes like our target molecule is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction provides a reliable and efficient route to forming the crucial carbon-carbon triple bond.

Reaction Rationale: The choice of the Sonogashira coupling is based on its high functional group tolerance, mild reaction conditions, and generally high yields for connecting a vinyl or aryl halide with a terminal alkyne.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions R1 1-Ethynyl-4-methoxybenzene Process Sonogashira Cross-Coupling R1->Process R2 1-Iodo-4-propylbenzene R2->Process C1 Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C1->Process C2 CuI (Copper(I) Iodide Co-catalyst) C2->Process S1 Triethylamine (Base/Solvent) S1->Process S2 Nitrogen Atmosphere S2->Process S3 Room Temperature S3->Process Purification Workup & Column Chromatography Process->Purification Product This compound Purification->Product

Caption: Proposed Sonogashira coupling workflow for synthesis.

Experimental Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-4-propylbenzene (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed triethylamine as the solvent and base.

  • Alkyne Introduction: Add 1-ethynyl-4-methoxybenzene (1.2 eq.) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure compound.

Physicochemical and Spectroscopic Analysis

Once purified, the compound's identity and properties are confirmed. While a full experimental dataset for this specific molecule is not publicly available, we can compile known data and predict spectroscopic features based on close structural analogs, such as 1-methoxy-4-(p-tolylethynyl)benzene[1].

PropertyExperimental ValuePredicted/Analog-Based ValueMethod
Molecular Formula C₁₈H₁₈O[2][3][4]-High-Resolution Mass Spectrometry
Molecular Weight 250.34 g/mol [4]250.33 g/mol [2]Mass Spectrometry
Melting Point 61°C[2][3]-Melting Point Apparatus
Boiling Point 162-164°C (at 1 mmHg)[2]-Distillation
¹H NMR (400 MHz, CDCl₃) Not Availableδ 7.4-7.5 (m, 4H), 7.1-7.2 (d, 2H), 6.8-6.9 (d, 2H), 3.84 (s, 3H), 2.61 (t, 2H), 1.6-1.7 (m, 2H), 0.95 (t, 3H)¹H Nuclear Magnetic Resonance
¹³C NMR (100 MHz, CDCl₃) Not Availableδ 159.5, 141.0, 133.0, 131.5, 128.8, 120.5, 115.5, 114.1, 89.0, 88.5, 55.4, 38.1, 24.5, 13.8¹³C Nuclear Magnetic Resonance
FT-IR (neat, cm⁻¹) Not Available~2220 (C≡C stretch), ~1605, 1510 (Aromatic C=C), ~1250 (C-O stretch)Fourier-Transform Infrared Spectroscopy

Part 2: Computational Chemistry Workflow

Computational modeling provides a powerful, non-invasive method to predict molecular properties and corroborate experimental findings. Density Functional Theory (DFT) is the workhorse for such tasks, offering a favorable balance of accuracy and computational cost for organic molecules.

Objective: The goal is to calculate the molecule's minimum energy conformation, predict its vibrational frequencies (IR spectrum), and determine its NMR chemical shifts to compare with experimental data.

Computational_Workflow Input Build 3D Structure (e.g., Avogadro) DFT Select DFT Functional (e.g., B3LYP) Input->DFT BasisSet Select Basis Set (e.g., 6-31G*) Input->BasisSet GeoOpt Geometry Optimization DFT->GeoOpt BasisSet->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc NMRCalc NMR Calculation (GIAO) GeoOpt->NMRCalc IRSpec Predicted IR Spectrum FreqCalc->IRSpec Energy Thermodynamic Properties (Zero-Point Energy) FreqCalc->Energy NMRSpec Predicted NMR Shifts NMRCalc->NMRSpec

Caption: Standard DFT workflow for molecular characterization.

Computational Protocol:

  • Structure Generation: Construct the 3D model of this compound using molecular modeling software.

  • Method Selection: Choose a DFT functional (B3LYP is a common choice) and a basis set (e.g., 6-31G* or larger for better accuracy). This combination dictates the mathematical model used to describe the electron distribution.

  • Geometry Optimization: Perform an energy minimization calculation to find the most stable three-dimensional arrangement of the atoms.

  • Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms the optimized structure is a true energy minimum (no imaginary frequencies).

    • It calculates the vibrational modes, which can be directly correlated with peaks in an experimental IR spectrum.

  • NMR Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding constants. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.

Part 3: A Synthesis of Data: The Comparative Analysis

The true power of this dual-pronged approach emerges when we compare the datasets. The synergy between empirical measurement and theoretical prediction provides a robust validation of the molecule's identity and properties.

ParameterExperimental DataComputational PredictionAnalysis
Identity Confirmed by MS, ¹H & ¹³C NMR-The fragmentation pattern in mass spectrometry and the unique shifts and couplings in NMR provide an undeniable fingerprint of the molecule.
Geometry Inferred from spectraOptimized 3D coordinatesWhile not directly measured, experimental NMR (via NOE) can validate internuclear distances predicted by computation.
IR Peaks (cm⁻¹) Measured vibrational modesCalculated vibrational modesA strong correlation between the position and relative intensity of major peaks (e.g., C≡C, C-O stretches) validates both the experimental sample's purity and the computational model's accuracy.
NMR Shifts (ppm) Measured chemical environmentCalculated magnetic shieldingA high degree of linear correlation between experimental and calculated shifts confirms the structural assignment. Deviations can point to solvent effects or limitations in the theoretical model.
Density Not Available1.05 ± 0.1 g/cm³[2]This predicted value serves as a useful physical parameter for formulation and materials science applications, awaiting experimental verification.

Trustworthiness through Convergence: The characterization workflow is self-validating. A successful synthesis yields a product whose experimental spectra (MS, NMR, IR) must align with the structure's predicted features. Simultaneously, a robust computational model should generate spectra that closely mirror these experimental results. When experimental and computational data converge, it establishes a high degree of confidence in the assigned structure and its properties. Discrepancies, on the other hand, are equally valuable, prompting further investigation into experimental artifacts or the need for a higher level of theory in the computational model.

This guide demonstrates that the characterization of a novel compound like this compound is not a linear process but an integrated workflow. By strategically combining synthesis, spectroscopy, and computational chemistry, researchers can build a comprehensive and validated dataset, ensuring the scientific integrity required for advanced research and development.

References

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.
  • This compound. ChemBK.
  • 1-[2-(4-Methoxyphenyl)ethynyl]-4-propylbenzene (CAS 39969-26-1) Properties. Chemcasts.
  • This compound, 98%. Lab-Chemicals.Com.

Sources

A Comparative Guide to the Properties of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of materials science and drug discovery, molecules with unique structural and electronic properties are of paramount importance. 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, a member of the tolan class of organic compounds, presents a compelling case for investigation. Its rigid, linear core, a consequence of the diarylacetylene structure, suggests potential applications in liquid crystal technologies, while its aromatic nature and specific functionalization hint at possible biological activities. This guide provides a comprehensive comparison of the known and predicted properties of this compound, offering a framework for its evaluation against established alternatives. We will delve into its physicochemical characteristics, explore its potential as a liquid crystal, and outline the necessary experimental protocols for a thorough assessment of its biological profile. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing molecule.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of a compound's physicochemical properties is the bedrock of its application. Here, we compare the known properties of this compound with a selection of structurally related tolan derivatives and the well-characterized liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB).

PropertyThis compound1-Butoxy-4-((4-propylphenyl)ethynyl)benzene1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene4-Cyano-4'-pentylbiphenyl (5CB)
Molecular Formula C18H18OC21H24OC17H16OC18H19N
Molar Mass ( g/mol ) 250.34[1]292.41236.31249.35
Melting Point (°C) 61[2]Not available3522.5[3]
Boiling Point (°C) 162-164 (at 1 mmHg)[2]Not available151-153 (at 1 mmHg)[4]Not applicable (decomposes)
Density (g/cm³) 1.05 ± 0.1 (Predicted)[2]Not availableNot available~1.022

Analysis of Physicochemical Trends:

The propyl and methoxy substituents on the phenyl rings of this compound contribute to its molecular weight and are expected to influence its intermolecular interactions. The melting point of 61°C is higher than that of the common liquid crystal 5CB, which is a crucial consideration for its application in devices that operate at ambient temperatures. The predicted density is in a similar range to other organic compounds. For a more in-depth understanding, experimental determination of properties like vapor pressure and solubility in various solvents is recommended.

Liquid Crystalline Properties: Unlocking the Mesophase Potential

The tolan scaffold is a well-established mesogen, a molecule that can exhibit liquid crystalline phases. The linear and rigid nature of the diarylacetylene core is conducive to the formation of ordered, yet fluid, states of matter. The specific nature of the terminal groups (methoxy and propyl) will dictate the temperature range and type of mesophases formed.

Expected Mesomorphic Behavior

Based on the structure of this compound, it is anticipated to exhibit a nematic liquid crystal phase. The presence of flexible alkyl chains (propyl group) and a polar methoxy group can influence the stability and temperature range of this phase. A comprehensive thermal analysis is essential to fully characterize its mesomorphic behavior.

Comparative Performance Metrics

To be a viable candidate for applications in displays or other electro-optic devices, this compound must be evaluated for several key performance indicators and compared against industry standards like 5CB.

PropertyThis compound (Expected)4-Cyano-4'-pentylbiphenyl (5CB) (Experimental)
Liquid Crystal Phase Nematic (Predicted)Nematic[2][3]
Transition Temperatures (°C) To be determinedCrystal to Nematic: 22.5; Nematic to Isotropic: 35.0[3]
Birefringence (Δn) High (Predicted)~0.18
Dielectric Anisotropy (Δɛ) Positive (Predicted)Positive (~+11)
Viscosity (η) To be determined~20-40 mPa·s (at 25°C)

Causality Behind Expected Properties:

  • Birefringence (Δn): The extended π-conjugation of the tolan core is expected to lead to a high degree of optical anisotropy, resulting in a significant birefringence. This is a desirable property for many optical applications.

  • Dielectric Anisotropy (Δɛ): The methoxy group, being a polar substituent, is likely to induce a positive dielectric anisotropy, meaning the molecule will align with an applied electric field. The magnitude of this anisotropy will depend on the dipole moment and its orientation relative to the long molecular axis.

Experimental Protocols for Comprehensive Characterization

To validate the predicted properties and provide a robust comparison, a series of well-defined experimental protocols must be followed.

Synthesis and Purification

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Workflow for Sonogashira Coupling:

Sonogashira_Coupling Reactant1 4-Iodoanisole Reaction Sonogashira Coupling (Heat) Reactant1->Reaction Reactant2 1-Ethynyl-4-propylbenzene Reactant2->Reaction Catalyst Pd(PPh3)2Cl2 CuI Catalyst->Reaction Base Triethylamine Base->Reaction Solvent THF/Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-iodoanisole and 1-ethynyl-4-propylbenzene in a suitable solvent mixture such as THF and toluene.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)2Cl2), the copper(I) iodide (CuI) co-catalyst, and an amine base such as triethylamine.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific catalyst and substrates (typically 50-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and salts.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Characterization of Liquid Crystalline Properties

A combination of techniques is required to fully elucidate the mesomorphic behavior.

Workflow for Liquid Crystal Characterization:

LC_Characterization cluster_Thermal Thermal & Phase Identification cluster_Optical Optical Properties cluster_ElectroOptical Electro-Optical & Viscous Properties Sample Purified Compound POM Polarized Optical Microscopy (POM) Sample->POM Phase Textures DSC Differential Scanning Calorimetry (DSC) Sample->DSC Transition Temperatures & Enthalpies XRD X-ray Diffraction (XRD) Sample->XRD Layer Spacing & Structure Refractometry Abbe Refractometer Sample->Refractometry Birefringence (Δn) DielectricSpec Dielectric Spectroscopy Sample->DielectricSpec Dielectric Anisotropy (Δɛ) Viscometry Rotational Viscometer Sample->Viscometry Rotational Viscosity (γ1)

Caption: Experimental workflow for liquid crystal characterization.

Detailed Methodologies:

  • Polarized Optical Microscopy (POM): This is the primary technique for identifying liquid crystal phases. The sample is placed between crossed polarizers on a hot stage microscope. As the temperature is varied, the distinct textures of different mesophases (e.g., nematic, smectic) can be observed and their transition temperatures noted.

  • Differential Scanning Calorimetry (DSC): DSC provides quantitative data on the phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, the transition temperatures and the associated enthalpy changes can be accurately determined.[5]

  • X-ray Diffraction (XRD): XRD is used to determine the molecular arrangement within the liquid crystal phases. For nematic phases, it can confirm the lack of positional order, while for smectic phases, it can determine the layer spacing.

  • Refractometry: An Abbe refractometer is used to measure the refractive indices of the material. By aligning the liquid crystal sample, both the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be measured, and the birefringence (Δn = nₑ - nₒ) can be calculated.

  • Dielectric Spectroscopy: The dielectric anisotropy (Δɛ = ɛ∥ - ɛ⊥) is determined by measuring the capacitance of a liquid crystal cell with the molecules aligned parallel and perpendicular to an applied electric field.[6]

  • Viscometry: The rotational viscosity is a critical parameter for the switching speed of liquid crystal devices. It can be measured using various techniques, including a rotating magnetic field method.[7]

Biological Activity: A Preliminary Assessment

Given the prevalence of aromatic structures in pharmaceuticals, it is prudent to assess the potential biological activity of this compound. A preliminary evaluation should focus on its cytotoxic effects on relevant cell lines.

In Vitro Cytotoxicity Assays

A standard approach to assess cytotoxicity is to use a panel of human cancer cell lines and a normal cell line to determine the compound's potency and selectivity.

Workflow for In Vitro Cytotoxicity Testing:

Cytotoxicity_Assay Compound 1-Methoxy-4-((4-propylphenyl) ethynyl)benzene Treatment Compound Treatment (Varying Concentrations) Compound->Treatment CellLines Cancer & Normal Cell Lines Seeding Cell Seeding (96-well plates) CellLines->Seeding Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT, SRB) Incubation->Assay DataAnalysis IC50 Determination Assay->DataAnalysis

Caption: Workflow for determining in vitro cytotoxicity.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Maintain the selected cancer and normal cell lines in appropriate culture media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After incubation with MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This compound is a molecule with significant potential in both materials science and medicinal chemistry. Its tolan core suggests promising liquid crystalline properties, while its aromatic nature warrants an investigation into its biological effects. This guide has provided a comparative framework and detailed experimental protocols to enable a thorough evaluation of this compound. By systematically characterizing its physicochemical, liquid crystalline, and cytotoxic properties, researchers can unlock its full potential and determine its suitability for various advanced applications. The data generated from these studies will be invaluable in comparing its performance against existing materials and drug candidates, ultimately paving the way for innovation in these critical fields.

References

  • This compound - ChemBK. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Application of 4-Cyano-4'-pentylbiphenyl (Einecs 221-387-4) in Nematic Liquid Crystals: A Guide for Researchers. (2025). BenchChem.
  • Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investig
  • 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (2021). Crystals, 11(11), 1361.
  • Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. (2013).

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Safety Operating Guide

A Guide to the Safe Disposal of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents, from initial use to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene (CAS No. 39969-26-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream segregation.

This compound is a solid aromatic ether. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents specific hazards that dictate its handling and disposal requirements.

Hazard Classification GHS Code Description Source
Acute Toxicity (Oral)H302Harmful if swallowed[1][2]
PictogramGHS07Exclamation Mark[1][2]
Signal WordWarningIndicates a less severe hazard[1][2]

The primary identified hazard is acute oral toxicity.[1][2] While comprehensive toxicological data is not widely published, the chemical structure, a substituted diphenylacetylene derivative, warrants a cautious approach. Aromatic ethers as a class can have varying toxicological profiles, and in the absence of complete data, treating the compound with a high degree of care is a cornerstone of trustworthy laboratory practice.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring regulatory compliance and laboratory safety. This process is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6]

The causality behind PPE selection is directly linked to the known and potential hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is associated with this compound's GHS classification.[1]

  • Hand Protection: Wear nitrile gloves. Given that some organic solvents can permeate nitrile, it is advisable to double-glove if handling solutions of the compound.[7]

  • Eye Protection: Safety glasses with side shields are mandatory. If there is a risk of splashing, chemical safety goggles should be used.[8][9]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal laboratory use where waste is handled in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required. However, if generating dust from the solid material, a respirator may be necessary.

Proper segregation is the most critical step in a compliant waste management system. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Hazardous Waste Determination: this compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.[10]

  • Segregation: This compound is a non-halogenated organic solid . Therefore, it must be segregated into a waste stream specifically designated for non-halogenated organic solids or, if dissolved in a solvent, into the appropriate non-halogenated organic solvent waste stream.

    • DO NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers. Mixing with incompatible materials can cause violent reactions, fires, or explosions.

    • Wastes containing non-halogenated organic solvents are typically classified under EPA hazardous waste codes such as F003 or F005.[3][4][5][11]

The integrity of the waste containment system is essential to prevent environmental release and ensure safe transport.

  • Container Material: Use a container made of chemically compatible material. High-density polyethylene (HDPE) or glass containers are appropriate for this type of waste.[12][13] The original product container, if in good condition, is often an ideal choice for the waste.[14]

  • Container Condition: The container must be in good condition, free from leaks, cracks, or external chemical residue.[10]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.

Clear and accurate labeling is a strict regulatory requirement and a vital safety communication tool. Labeling must occur at the moment the first drop of waste is added to the container.

The label must include:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

  • An accurate estimation of the concentration or quantity of the compound in the waste container.

  • List all other constituents in the container (e.g., solvents used for rinsing) with their approximate percentages.

Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste labels.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

  • Store the waste container in a location away from general traffic, sinks, or floor drains.

  • Ensure secondary containment, such as a plastic tub, is used to capture any potential leaks.

  • Segregate the container from incompatible chemicals within the SAA.

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Once the waste container is nearly full (e.g., 90% capacity) or you are finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which is typically done via an online system or phone call.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_procedure Procedure cluster_final Final Steps A Assess Hazards (H302: Harmful if swallowed) B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Informs C Characterize Waste (Non-Halogenated Organic) D Select Compatible Container (HDPE or Glass) C->D Determines E Label Container Immediately ('Hazardous Waste' + Contents) D->E Requires F Add Waste to Container (Solid or dissolved in non-halogenated solvent) G Keep Container Securely Closed F->G Always H Store in Designated SAA (with Secondary Containment) I Request EHS Pickup (When full or no longer needed) H->I

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical waste is a non-negotiable aspect of professional scientific conduct. By understanding the specific hazards of compounds like this compound and rigorously adhering to established disposal protocols, we uphold our commitment to safety, protect our environment, and ensure the integrity of our research endeavors. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • F-Listed Hazardous Waste. (n.d.). University of Maryland, Baltimore Environmental Health and Safety. Retrieved January 4, 2026.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 4, 2026.
  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved January 4, 2026.
  • F List - Hazardous Wastes From Non-Specific Sources. (n.d.). WMSolutions.com. Retrieved January 4, 2026.
  • This compound Safety Information. (n.d.). BLDpharm. Retrieved January 4, 2026.
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Navigating the Safe Handling of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Due to the absence of a specific SDS, a conservative approach to hazard assessment is paramount. Structurally related compounds, such as 4-((4-Methoxyphenyl)ethynyl)phenol, are classified as skin and eye irritants and may cause respiratory irritation[3]. Aromatic compounds containing the ethynyl group can also present dust explosion hazards if dispersed in the air as a fine powder[4]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: Direct contact can lead to serious eye irritation, including redness, watering, and discomfort[3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath[3][4].

  • Unknown Long-Term Effects: Due to the lack of extensive toxicological data, potential for long-term health effects cannot be ruled out.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. The following table outlines the minimum required PPE, with explanations for the causality behind each choice.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient[5][6].
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and potential irritation. Glove integrity should be inspected before each use[4][7].
Body Fire-retardant and chemical-resistant lab coat.Provides a barrier against accidental spills and splashes. Should be fully buttoned with long sleeves[5][7].
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary.Minimizes the inhalation of airborne particles and potential vapors[5][6].
Feet Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory[7].
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Hazards Assess Hazards (Skin/Eye/Respiratory Irritant) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Don Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Don Safety Goggles Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle Chemical in Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 1. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Goggles 2. Doff Safety Goggles Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Doff Respirator Doff_Coat->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: PPE Selection and Donning/Doffing Workflow for Handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial to minimize exposure and ensure a safe working environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8].

Handling Procedures:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity[4].

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[4][5].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[4][5].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][5].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][5].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused product and contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for the disposal of this compound and associated waste.

Disposal_Plan Start Chemical Waste Generated Identify_Waste Identify Waste Type (Unused Product, Contaminated PPE) Start->Identify_Waste Segregate_Waste Segregate Waste into Labeled Containers Identify_Waste->Segregate_Waste Store_Waste Store in a Designated Hazardous Waste Area Segregate_Waste->Store_Waste Arrange_Disposal Arrange for Pickup by Licensed Disposal Service Store_Waste->Arrange_Disposal End Disposal Complete Arrange_Disposal->End

Caption: Disposal Workflow for this compound and Contaminated Materials.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

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  • SAFETY DATA SHEET. (2024, March 30). Retrieved from [Link]

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